Bumetanide sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
28434-74-4 |
|---|---|
Molecular Formula |
C17H19N2NaO5S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
sodium 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C17H20N2O5S.Na/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13;/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23);/q;+1/p-1 |
InChI Key |
QDFGOJHAQZEYQL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)[O-])S(=O)(=O)N)OC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Bumetanide Sodium from 4-Chlorobenzoic Acid
This technical guide provides a comprehensive overview of the chemical synthesis of this compound, a potent loop diuretic, commencing from the starting material 4-chlorobenzoic acid. The synthesis involves a multi-step process encompassing sulfonylchlorination, nitration, amination, phenoxylation, reduction, and N-alkylation. This document details the experimental protocols for the core reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Core Synthesis Pathway
The synthesis of bumetanide from 4-chlorobenzoic acid is a well-established route in medicinal chemistry.[1][2] The process transforms the relatively simple starting material through a series of functional group interconversions to arrive at the complex final active pharmaceutical ingredient.
The overall workflow for the synthesis is depicted below.
Caption: Overall synthetic workflow from 4-chlorobenzoic acid to this compound.
Detailed Experimental Protocols and Data
The following sections provide detailed methodologies for the key transformations in the synthesis of bumetanide.
Step 1: Sulfonylchlorination of 4-Chlorobenzoic Acid
The initial step involves the introduction of a chlorosulfonyl group onto the 4-chlorobenzoic acid ring using chlorosulfonic acid.[1][2]
-
Reaction: 4-Chlorobenzoic acid is reacted with chlorosulfonic acid.
-
Product: 4-Chloro-3-chlorosulfonylbenzoic Acid.
| Parameter | Value | Reference |
| Reagents | 4-Chlorobenzoic Acid, Chlorosulfonic Acid | [1],[2] |
| Reaction Temperature | 120-140°C | [3] |
| Reaction Time | 2-5 hours | [3] |
Step 2: Nitration
The subsequent step is the nitration of the aromatic ring to introduce a nitro group, yielding 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[1][2]
-
Reaction: 4-Chloro-3-chlorosulfonylbenzoic acid is treated with a nitrating agent.
-
Product: 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic Acid.
| Parameter | Value | Reference |
| Reagents | 4-Chloro-3-chlorosulfonylbenzoic Acid, Nitric Acid | [1],[2] |
| Conditions | Typically performed in a strong acid medium | [4] |
Step 3: Ammonolysis
The chlorosulfonyl group is then converted to a sulfamoyl group by reaction with ammonia.[1][2]
-
Reaction: 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid is reacted with ammonia.
| Parameter | Value | Reference |
| Reagents | 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic Acid, Ammonia | [1],[2] |
| Temperature | 0-5°C, then warmed to room temperature | [8] |
| Reaction Time | 2.5 hours | [8] |
Step 4: Phenoxylation
This step involves a nucleophilic aromatic substitution where the chlorine atom is displaced by a phenoxy group.[9]
-
Reaction: 4-Chloro-3-nitro-5-sulfamoylbenzoic acid is reacted with sodium phenolate.[1][2]
-
Product: 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid.
| Parameter | Value | Reference |
| Reagents | 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid, Sodium Phenolate | [1],[2] |
| Conditions | The reaction is a nucleophilic aromatic substitution. | [9] |
Step 5: Reduction of the Nitro Group
The nitro group is reduced to an amino group, which is a key step towards the final product.[2]
-
Reaction: The nitro group of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid is reduced.
-
Product: 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid.[10][11][12]
-
Catalyst: Palladium on carbon (Pd/C) is commonly used.[2]
| Parameter | Value | Reference |
| Reagents | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid, Hydrogen (H2) | [2] |
| Catalyst | Palladium on Carbon (Pd/C) | [2] |
| Pressure | 100 psi | [13] |
| Temperature | 40-45°C | [13] |
| Reaction Time | 6 hours | [13] |
Step 6: N-Butylation
The final step in the formation of the bumetanide free base is the alkylation of the newly formed amino group with a butyl group. Several methods exist for this transformation.
-
Reaction: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is reacted with a butylating agent.
-
Product: Bumetanide (3-Butylamino-4-phenoxy-5-sulfamoylbenzoic acid).
References
- 1. Bumetanide - Wikipedia [en.wikipedia.org]
- 2. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 3. CN115677544A - Preparation method of bumetanide - Google Patents [patents.google.com]
- 4. CN1011779B - Synthesis method of diuretic butylated URAMINE - Google Patents [patents.google.com]
- 5. 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | FC05834 [biosynth.com]
- 6. 4-Chloro-3-nitro-5-sulfamoylbenzoic acid. | Advent [adventchembio.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. prepchem.com [prepchem.com]
- 9. chegg.com [chegg.com]
- 10. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. 28328-54-3|3-Amino-4-phenoxy-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 13. ijrpc.com [ijrpc.com]
The Pharmacological Profile and Therapeutic Applications of Bumetanide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bumetanide is a potent loop diuretic that exerts its pharmacological effects through the reversible inhibition of the Na-K-2Cl cotransporter, primarily in the thick ascending limb of the loop of Henle. This action leads to a significant increase in the renal excretion of sodium, chloride, and water, making it a cornerstone in the management of edema associated with congestive heart failure, hepatic cirrhosis, and renal disease. With a rapid onset and short duration of action, bumetanide offers a predictable and titratable diuretic response. This technical guide provides a comprehensive overview of the pharmacological profile of bumetanide, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it delves into its established and emerging therapeutic applications, supported by clinical trial data. Detailed experimental protocols for key preclinical and clinical assessments are provided to facilitate further research and development.
Pharmacological Profile
Mechanism of Action
Bumetanide's primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter isoform 2 (NKCC2), located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1] By binding to the chloride-binding site of the transporter, bumetanide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream.[2] This inhibition disrupts the generation of the hypertonic renal medulla, thereby impairing the kidney's ability to concentrate urine. The increased luminal concentration of these ions leads to a profound diuretic and natriuretic effect.[3] Bumetanide also has a secondary, weaker inhibitory effect on the NKCC1 isoform, which is more widely distributed throughout the body.[4]
Signaling Pathway of Bumetanide's Diuretic Action
Caption: Mechanism of action of Bumetanide in the kidney.
Pharmacokinetics
The pharmacokinetic profile of bumetanide is characterized by rapid absorption, high plasma protein binding, and a short elimination half-life.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~80% | [5] |
| Time to Peak Plasma Concentration (Oral) | 30-60 minutes | [6] |
| Protein Binding | 97% | [4] |
| Metabolism | Hepatic (oxidation of the N-butyl side chain) | [3] |
| Elimination Half-life | 1-1.5 hours | [6] |
| Excretion | Primarily renal (as unchanged drug and metabolites) | [3] |
Pharmacodynamics
The pharmacodynamic effects of bumetanide are directly related to its diuretic and natriuretic properties. The onset of diuresis after oral administration occurs within 30 to 60 minutes, with a peak effect at 1 to 2 hours.[6] The duration of action is typically 4 to 6 hours.[7] On a weight basis, bumetanide is approximately 40 times more potent than furosemide.[6]
| Parameter | Effect | Reference |
| Urinary Excretion | Increased excretion of Na+, Cl-, K+, Ca2+, Mg2+ | [1] |
| Urine Volume | Significantly increased | [7] |
| Systemic Vascular Resistance | May be reduced due to volume depletion | - |
| Renal Blood Flow | May be increased | [7] |
Therapeutic Uses
Bumetanide is primarily indicated for the treatment of edema associated with several clinical conditions.
Edema Associated with Congestive Heart Failure
Bumetanide is a first-line therapy for managing fluid overload in patients with congestive heart failure.[8] Its potent and rapid diuretic effect helps to alleviate symptoms of pulmonary and peripheral edema.
Edema Associated with Hepatic Disease
In patients with cirrhosis and ascites, bumetanide is used to promote fluid and sodium excretion.[9] Careful monitoring of electrolytes and renal function is crucial in this patient population.
Edema Associated with Renal Disease
Bumetanide is effective in managing edema in patients with renal impairment, including nephrotic syndrome.[10] Higher doses may be required in patients with severe renal insufficiency.
Off-Label Uses
Bumetanide has been investigated for off-label uses, including the treatment of hypertension, although it is not considered a first-line agent for this indication.[1] There is also emerging research into its potential role in neurological disorders, such as neonatal seizures and autism, due to its inhibitory effects on the NKCC1 cotransporter in the brain.[4]
Experimental Protocols
Preclinical Evaluation of Diuretic Activity in an Animal Model
This protocol outlines a typical experiment to assess the diuretic, natriuretic, and kaliuretic activity of bumetanide in a canine model.
Objective: To determine the dose-dependent diuretic effect of intravenously administered bumetanide.
Animals: Male beagle dogs (n=6 per group), weighing 10-15 kg.
Procedure:
-
Hydration: Dogs are hydrated with an intravenous infusion of a hypotonic saline solution at a constant rate.
-
Baseline Urine Collection: Urine is collected via an indwelling bladder catheter for a 30-minute baseline period to determine basal urine flow and electrolyte excretion.
-
Drug Administration: Bumetanide (or vehicle control) is administered intravenously as a bolus dose at varying concentrations (e.g., 0.01, 0.03, 0.1 mg/kg).
-
Urine Collection: Urine is collected in 30-minute intervals for a period of 4 hours post-administration.
-
Sample Analysis: Urine volume is measured for each collection period. Urine and plasma samples are analyzed for sodium, potassium, and chloride concentrations using ion-selective electrodes.
-
Data Analysis: The diuretic (change in urine volume), natriuretic (change in sodium excretion), and kaliuretic (change in potassium excretion) responses are calculated and compared to baseline and vehicle control groups.
Experimental Workflow for Preclinical Diuretic Activity Assay
Caption: Workflow for assessing diuretic activity in an animal model.
Clinical Trial Protocol for Bumetanide in Heart Failure
This protocol provides a representative design for a clinical trial evaluating the efficacy and safety of bumetanide in patients with chronic heart failure and edema.
Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Oral Bumetanide in Patients with Chronic Heart Failure and Fluid Overload.
Primary Objective: To assess the change in body weight from baseline to Day 7 in patients treated with bumetanide compared to placebo.
Secondary Objectives:
-
To evaluate changes in signs and symptoms of congestion (e.g., edema, dyspnea).
-
To assess changes in serum electrolytes and renal function.
-
To evaluate the safety and tolerability of bumetanide.
Inclusion Criteria:
-
Age ≥ 18 years.
-
Diagnosis of chronic heart failure (NYHA Class II-IV).
-
Clinical evidence of fluid overload (e.g., peripheral edema, ascites).
Exclusion Criteria:
-
Severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²).
-
Hypotension (systolic blood pressure < 90 mmHg).
-
Known hypersensitivity to bumetanide or sulfonamides.
Study Design:
-
Screening Period (up to 14 days): Assess eligibility and obtain informed consent.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either oral bumetanide (e.g., 1 mg once daily) or a matching placebo.
-
Treatment Period (7 days): Patients self-administer the study drug daily.
-
Assessments:
-
Daily: Body weight, vital signs, and assessment of edema and dyspnea.
-
Baseline and Day 7: Serum electrolytes (Na+, K+, Cl-), blood urea nitrogen (BUN), and serum creatinine.
-
Adverse Event Monitoring: Throughout the study.
-
-
Statistical Analysis: The primary endpoint (change in body weight) will be analyzed using an analysis of covariance (ANCOVA) with baseline body weight as a covariate.
Logical Flow of a Clinical Trial for Bumetanide in Heart Failure
Caption: Flow diagram of a typical clinical trial for Bumetanide.
Adverse Effects and Drug Interactions
The most common adverse effects of bumetanide are related to its diuretic action and include electrolyte imbalances such as hypokalemia, hyponatremia, and hypochloremia.[10] Other potential side effects include dizziness, hypotension, and muscle cramps.[7]
Clinically Significant Drug Interactions:
| Interacting Drug Class | Potential Effect | Management |
| Aminoglycoside Antibiotics | Increased risk of ototoxicity | Avoid concomitant use if possible; monitor auditory function. |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Attenuation of the diuretic effect | Monitor diuretic response and adjust bumetanide dose as needed. |
| Antihypertensive Agents | Potentiation of hypotensive effects | Monitor blood pressure closely, especially during initiation of therapy. |
| Lithium | Reduced renal clearance of lithium, increasing the risk of toxicity | Monitor serum lithium levels and adjust lithium dosage. |
| Digoxin | Increased risk of digoxin toxicity in the presence of hypokalemia | Monitor serum potassium levels and supplement as necessary. |
Conclusion
Bumetanide remains a valuable therapeutic agent in the management of edematous states. Its well-characterized pharmacological profile, potent diuretic efficacy, and rapid onset of action make it a reliable choice for clinicians. A thorough understanding of its mechanism of action, pharmacokinetics, and potential for adverse effects and drug interactions is essential for its safe and effective use. Future research may further elucidate its role in non-traditional therapeutic areas, expanding its clinical utility.
References
- 1. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bumetanide - Wikipedia [en.wikipedia.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial of bumetanide versus furosemide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diuretic Treatment in Patients with Heart Failure: Current Evidence and Future Directions – Part I: Loop Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Potent Diuretic: Early Research and Discovery of Bumetanide's Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide, a potent loop diuretic, emerged from systematic medicinal chemistry efforts in the early 1970s. Its discovery was a result of extensive structure-activity relationship (SAR) studies on a series of 3-amino-5-sulfamoylbenzoic acid derivatives.[1] This whitepaper delves into the foundational research that elucidated the diuretic effects of bumetanide, providing a technical overview of the key experiments, their methodologies, and the quantitative data that established its pharmacological profile. The focus is on the early investigations that predate the molecular identification of its target, the Na-K-2Cl cotransporter (NKCC2).
The Genesis of Bumetanide: Structure-Activity Relationship Studies
The journey to bumetanide was a classic example of drug discovery through iterative chemical synthesis and biological screening. Researchers, notably P.W. Feit, synthesized and evaluated a large number of 3-amino-5-sulfamoylbenzoic acid derivatives to identify compounds with superior diuretic potency.[1]
Experimental Protocols
Synthesis of Bumetanide and its Derivatives:
The synthesis of bumetanide was first described by Feit in 1971.[1] The general synthetic scheme involved the use of 4-chlorobenzoic acid as a starting material. A common route of synthesis is outlined below:
-
Sulfonylation and Nitration: 4-chlorobenzoic acid undergoes sulfonylchlorination followed by nitration to introduce the sulfamoyl and nitro groups to the benzene ring.
-
Amination: The chlorosulfonyl group is then reacted with ammonia to form the sulfonamide.
-
Phenoxy Group Introduction: The chloro group is displaced by a phenoxy group through reaction with sodium phenolate.
-
Nitro Group Reduction: The nitro group is reduced to an amino group.
-
Alkylation: Finally, the amino group is alkylated with a butyl group to yield bumetanide.
The purity of the synthesized compounds was routinely checked using techniques such as thin-layer chromatography, infrared and NMR spectroscopy, and elemental analysis.[1]
Evaluation of Diuretic Activity in Animal Models:
The primary screening of the synthesized compounds for diuretic activity was conducted in animal models, most notably in dogs.[1] This model proved to be a valuable translational tool for assessing the diuretic potential of these compounds in humans.[1]
-
Animal Subjects: Mongrel dogs of either sex were typically used.
-
Anesthesia and Catheterization: The animals were anesthetized, and their bladders were catheterized for urine collection.
-
Hydration: A continuous intravenous infusion of a solution like lactated Ringer's was administered to maintain a steady state of hydration and urine flow.
-
Drug Administration: The test compounds, including bumetanide and reference diuretics like furosemide, were administered intravenously.
-
Urine Collection and Analysis: Urine samples were collected at timed intervals before and after drug administration. The volume of urine was measured, and samples were analyzed for sodium, potassium, and chloride concentrations using flame photometry.
-
Data Analysis: The diuretic effect was quantified by measuring the increase in urine output and electrolyte excretion compared to pre-drug baseline levels.
Data Presentation
The structure-activity relationship studies revealed key chemical features necessary for potent diuretic activity. The following table summarizes the general findings from these early investigations:
| Chemical Modification | Effect on Diuretic Potency |
| 3-Amino Group Substitution | The n-butyl group was found to be optimal for high potency. |
| 4-Phenoxy Group | The presence of a phenoxy group at this position contributed significantly to the diuretic effect. |
| 5-Sulfamoyl Group | An unsubstituted sulfamoyl group was crucial for activity. |
Elucidation of Diuretic Effects in Humans: Early Clinical Studies
Following the promising results from preclinical studies, the diuretic effects of bumetanide were investigated in humans in the early 1970s. These studies aimed to characterize its potency, onset and duration of action, and its effects on electrolyte excretion, often in comparison to the existing loop diuretic, furosemide.
Experimental Protocols
Acute Clearance Studies in Healthy Volunteers:
To determine the site and mechanism of action of bumetanide in the human kidney, acute clearance studies were performed in healthy male subjects.[2]
-
Subject Preparation: Subjects were maintained in a state of water diuresis (by oral water loading) or hydropenia (fluid restriction).
-
Catheterization: An indwelling catheter was placed in the bladder for timed urine collections.
-
Infusions: An intravenous infusion of inulin was administered to measure the glomerular filtration rate (GFR).
-
Drug Administration: Bumetanide was administered as an intravenous infusion or orally.
-
Blood and Urine Sampling: Blood and urine samples were collected at precise intervals.
-
Analysis: Urine and plasma samples were analyzed for inulin, sodium, potassium, chloride, and other electrolytes. Solute-free water formation and reabsorption were calculated.
Data Presentation
These early clinical studies provided key quantitative data on the pharmacodynamics of bumetanide.
Table 1: Pharmacodynamic Profile of Bumetanide in Early Clinical Studies
| Parameter | Finding | Reference |
| Potency vs. Furosemide | Approximately 40 times more potent on a weight basis. | [3] |
| Onset of Action (Oral) | Within 30-60 minutes. | [4] |
| Peak Effect (Oral) | At approximately 1-2 hours. | [4] |
| Duration of Action (Oral) | About 4-6 hours. | [4] |
| Fractional Sodium Excretion | Peak increment of approximately 15% of the filtered load. | [2] |
Table 2: Effect of Intravenous Bumetanide on Urinary Electrolyte Excretion in Healthy Volunteers (Dose-Response)
| IV Bumetanide Dose | Urine Volume | Sodium Excretion | Potassium Excretion | Chloride Excretion |
| Low Dose | Significant Increase | Significant Increase | Moderate Increase | Significant Increase |
| High Dose | Further Increase | Further Increase | Further Increase | Further Increase |
Note: This table represents the general dose-dependent trend observed in early studies. Specific quantitative values varied between studies.
Early Understanding of the Mechanism of Action
The early research, conducted before the identification of the Na-K-2Cl cotransporter, correctly pinpointed the primary site of action of bumetanide to the thick ascending limb of the loop of Henle.[2] The evidence for this was derived from the clearance studies:
-
Inhibition of Free Water Reabsorption: In hydropenic subjects, bumetanide virtually abolished the reabsorption of free water, a key function of the ascending limb.[2]
-
No Change in Solute-Free Water Formation: During water diuresis, bumetanide did not alter the formation of solute-free water, indicating its action was distal to the proximal tubule.[2]
Some studies also suggested a secondary, minor effect on the proximal tubule, as evidenced by a mild increase in phosphate and bicarbonate excretion.[2]
Visualization of the Early Mechanistic Hypothesis
The following diagram illustrates the understanding of bumetanide's mechanism of action based on the early research. It depicts the nephron and highlights the primary site of ion transport inhibition.
Caption: Early conceptualization of bumetanide's action on the nephron.
The following diagram illustrates the workflow of the early clinical studies designed to characterize the diuretic effect of bumetanide.
Caption: Workflow of early human diuretic studies.
Conclusion
The early research on bumetanide in the 1970s laid a robust foundation for its clinical use. Through systematic chemical synthesis and rigorous pharmacological and clinical evaluation, its high potency as a loop diuretic was established. The experimental approaches, though lacking the molecular tools of today, were elegantly designed to pinpoint its primary site of action within the nephron and to quantify its effects on water and electrolyte balance. This foundational work not only introduced a valuable therapeutic agent but also contributed to the broader understanding of renal physiology and the pharmacology of diuretics.
References
- 1. Cerebral Edema in Traumatic Brain Injury: a Historical Framework for Current Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Papers Past | Parliamentary Papers | Appendix to the Journals of the House of Representatives | 1902 Session I | EDUCATION: TWENTY-FIFTH ANNUAL REPORT OF THE... [paperspast.natlib.govt.nz]
- 4. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
Bumetanide's Role in Regulating Intracellular Chloride in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the loop diuretic bumetanide and its significant role in the regulation of intracellular chloride ([Cl⁻]i) in neurons. Bumetanide's ability to modulate neuronal chloride homeostasis has garnered considerable interest for its therapeutic potential in a variety of neurological and psychiatric disorders. This document details the core mechanism of action, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of NKCC1
Bumetanide's primary mechanism of action in the central nervous system (CNS) is the inhibition of the Na-K-Cl cotransporter 1 (NKCC1), a protein encoded by the SLC12A2 gene.[1][2] NKCC1 is a cation-chloride cotransporter that facilitates the influx of sodium, potassium, and chloride ions into the cell.[3] In most mature neurons, the expression of NKCC1 is relatively low compared to the K-Cl cotransporter 2 (KCC2), which extrudes chloride. This balance maintains a low intracellular chloride concentration, allowing the neurotransmitter γ-aminobutyric acid (GABA) to exert its canonical inhibitory effect through hyperpolarization upon binding to GABA-A receptors.[4][5]
However, in developing neurons and in certain pathological states such as epilepsy, trauma, and some neurodevelopmental disorders, the expression or activity of NKCC1 is elevated relative to KCC2.[6][7][8] This leads to an accumulation of intracellular chloride, causing GABA-A receptor activation to be depolarizing and, in some cases, excitatory.[6][7] Bumetanide, by blocking NKCC1, reduces the influx of chloride, thereby lowering the intracellular chloride concentration and restoring the hyperpolarizing, inhibitory action of GABA.[1][2][9] This shift in GABAergic signaling is the primary rationale for investigating bumetanide as a therapeutic agent for various neurological conditions.[1][9]
Quantitative Data on Bumetanide's Effects
The following tables summarize key quantitative data regarding bumetanide's potency, its impact on neuronal chloride concentration, and its use in preclinical and clinical settings.
Table 1: Potency of Bumetanide on NKCC Transporters
| Transporter | Species/Cell Line | IC50 | Reference(s) |
| hNKCC1A | Human | 0.68 µM | [4] |
| hNKCC2A | Human | 4.0 µM | [4] |
| NKCC1 | Rat (erythrocytes) | ~0.33 µM | [10] |
| NKCC2 | Rat (mTAL) | ~0.33 µM | [10] |
| NKCC1 | HEK-293 cells (human) | 0.16 ± 0.03 µM | [11] |
| NKCC1 | HEK-293 cells (rat) | 2.4 ± 0.7 µM | [11] |
Table 2: Effect of Bumetanide on Intracellular Chloride Concentration ([Cl⁻]i) and GABA Reversal Potential (EGABA) in Neurons
| Neuronal Preparation | Bumetanide Concentration | Effect on [Cl⁻]i or EGABA | Reference(s) |
| Postnatal day 2 rat neocortical neurons | 20 µM | 12 mV hyperpolarizing shift in EGABA (calculated 10 mM decrease in [Cl⁻]i) | [12] |
| Postnatal day 4–6 rat CA1 pyramidal neurons | 10 µM | 3 mV hyperpolarizing shift in EGABA (calculated 3 mM decrease in [Cl⁻]i) | [12] |
| Embryonic day 14 dorsal root ganglion neurons | 10 µM | [Cl⁻]i decreased from 44 ± 2 mM to 20 ± 1 mM | [13] |
| Cultured neurons (DIV6-7) | 30 µM | ECl shifted from -49.25 ± 3.47 mV to -62.67 ± 5.8 mV | [14] |
Table 3: Dosages of Bumetanide Used in Preclinical and Clinical Studies
| Study Type | Model/Population | Dosage | Route of Administration | Observed Effects | Reference(s) |
| Preclinical (Animal Model) | Ischemic stroke (rats) | 0.3 - 0.5 mg/kg daily | Intraperitoneal (ip) | Improved memory and brain outcomes | [5] |
| Preclinical (Animal Model) | APOE4 mouse model of Alzheimer's | 0.2 mg/kg daily for 8 weeks | Intraperitoneal (ip) | Ameliorated memory deficits | [5] |
| Clinical Trial | Children with Autism Spectrum Disorder | 1 mg daily (0.5 mg twice daily) | Oral | Significant reduction in CARS scores | [15][16] |
| Clinical Trial | Children with Autism Spectrum Disorder | 0.5 mg twice daily for 6 months | Oral | No significant difference from placebo on CARS | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of bumetanide's effects. Below are outlines of key experimental protocols.
Gramicidin-Perforated Patch-Clamp Recording for [Cl⁻]i Measurement
This technique allows for the electrophysiological recording of neuronal activity without disturbing the native intracellular chloride concentration.
-
Pipette Solution Preparation: Prepare a standard internal solution (e.g., 150 mM KCl, 10 mM HEPES, 2 mM MgATP, 10 mM Na₂-phosphocreatine, 5 mM EGTA).[18] Dissolve gramicidin in DMSO to create a stock solution (e.g., 20 mg/ml).[18] Add the gramicidin stock to the internal solution to a final concentration of 20-60 µg/ml.[18]
-
Pipette Filling: Backfill the patch pipette with the gramicidin-containing internal solution, ensuring the tip is initially filled with gramicidin-free solution to facilitate giga-seal formation.[18]
-
Seal Formation and Perforation: Approach a neuron and form a high-resistance (gigaohm) seal. Monitor the series resistance. Perforation of the membrane by gramicidin will be indicated by a gradual decrease in series resistance over 20-30 minutes to a stable value, typically below 70 MΩ.[18]
-
Recording: Once a stable, low series resistance is achieved, record GABA-A receptor-mediated currents in response to agonist application (e.g., GABA or muscimol) at various holding potentials to determine the reversal potential (EGABA), which is indicative of the intracellular chloride concentration.[18]
Two-Photon Microscopy for Intracellular Chloride Imaging with MQAE
This method enables the visualization and quantification of intracellular chloride dynamics in living cells.
-
Dye Loading: Incubate acute brain slices or cultured neurons with the chloride-sensitive fluorescent dye N-(6-methoxyquinolyl) acetoethyl ester (MQAE).[3][6] For in vivo imaging, cortical cells can be labeled using a multicell bolus loading procedure.[6]
-
Two-Photon Imaging Setup: Utilize a two-photon laser scanning microscope for deep-tissue imaging with reduced phototoxicity and photobleaching compared to conventional fluorescence microscopy.[9]
-
Image Acquisition: Acquire fluorescence images of MQAE-loaded neurons. The fluorescence intensity of MQAE is inversely proportional to the intracellular chloride concentration.[1]
-
Data Analysis: Monitor changes in MQAE fluorescence over time to assess dynamic changes in [Cl⁻]i in response to neuronal activity or pharmacological manipulations, such as the application of bumetanide.[1][6]
Immunohistochemistry for NKCC1 and KCC2 Expression
This technique allows for the visualization of the cellular and subcellular localization of the key chloride transporters.
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain tissue.[19] Generate 40 µm thick brain sections using a vibratome.[19]
-
Antigen Retrieval and Blocking: Perform pretreatment steps, including sodium borohydride treatment to reduce background fluorescence.[19] Block non-specific antibody binding using a solution containing normal serum.[19]
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against NKCC1 (e.g., rabbit polyclonal) and KCC2 (e.g., rabbit polyclonal) overnight at 4°C.[19][20]
-
Secondary Antibody Incubation and Visualization: Wash the sections and incubate with fluorophore-conjugated secondary antibodies (e.g., donkey anti-rabbit Cy3).[19]
-
Imaging: Mount the sections and visualize the distribution and intensity of NKCC1 and KCC2 immunoreactivity using a fluorescence or confocal microscope.[20]
Visualizations
The following diagrams illustrate the key concepts and workflows related to bumetanide's role in neuronal chloride regulation.
Caption: Mechanism of bumetanide action on a neuron with elevated intracellular chloride.
Caption: A typical experimental workflow to assess bumetanide's effect on neuronal chloride.
Caption: Rationale for bumetanide's use in neurological disorders with altered chloride homeostasis.
Conclusion
Bumetanide's role as an inhibitor of the NKCC1 cotransporter provides a targeted mechanism for modulating intracellular chloride concentrations in neurons. This action is particularly relevant in the context of developmental neurobiology and in pathological conditions where a dysregulation of chloride homeostasis leads to aberrant excitatory GABAergic signaling. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of bumetanide and other modulators of neuronal chloride transporters. While clinical trial results have been mixed, the underlying scientific premise remains a compelling area of investigation for novel treatments of a range of neurological disorders. Continued research into the precise mechanisms and the development of more CNS-penetrant and selective NKCC1 inhibitors hold promise for the future of this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-photon chloride imaging using MQAE in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-photon chloride imaging using MQAE in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gramicidin perforated patch recording technique [jstage.jst.go.jp]
- 8. Efficacy of bumetanide in animal models of ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-photon chloride imaging in neurons of brain slices | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel determinants of the neuronal Cl− concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular chloride concentration influences the GABAA receptor subunit composition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bumetanide Therapeutic Effect in Children and Adolescents With Autism Spectrum Disorder: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A randomised controlled trial of bumetanide in the treatment of autism in children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. French pharma firms terminate trials of bumetanide for autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 18. Estimate of the Chloride Concentration in a Central Glutamatergic Terminal: A Gramicidin Perforated-Patch Study on the Calyx of Held | Journal of Neuroscience [jneurosci.org]
- 19. blabbucket.s3.amazonaws.com [blabbucket.s3.amazonaws.com]
- 20. mdpi.com [mdpi.com]
Bumetanide: A Technical Guide to Exploratory Research for Novel Therapeutic Targets
An In-depth Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Bumetanide, a potent loop diuretic, has been a cornerstone in the management of edematous conditions for decades.[1][2] Its primary, well-characterized mechanism involves the inhibition of the Na-K-Cl cotransporter 2 (NKCC2) in the ascending loop of Henle, leading to powerful diuresis.[3][4][5] However, a growing body of preclinical and clinical research is repositioning this established drug as a candidate for a range of central nervous system (CNS) disorders and other complex diseases. This exploratory research is centered on bumetanide's inhibitory action on NKCC1, an isoform of the cotransporter widely expressed in the brain and other tissues.[4][6][7] This guide provides a comprehensive technical overview of the core mechanism, novel therapeutic applications, quantitative data from key studies, detailed experimental protocols, and the significant challenges facing the translation of bumetanide from a diuretic to a neuromodulatory agent.
Core Mechanism in Novel Targets: NKCC1 Inhibition and GABAergic Modulation
The therapeutic potential of bumetanide in the CNS is primarily linked to its ability to modulate the function of the neurotransmitter γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the mature brain. This modulation is achieved through the inhibition of the NKCC1 cotransporter.
2.1 The Role of NKCC1 in Neuronal Chloride Homeostasis NKCC1 is a membrane protein that transports sodium (Na+), potassium (K+), and chloride (Cl-) ions into the cell.[8] In neurons, it is a key regulator of the intracellular chloride concentration ([Cl⁻]i).[3][4][9] The balance between the chloride-importing activity of NKCC1 and the chloride-extruding activity of the Potassium-Chloride Cotransporter 2 (KCC2) determines the electrochemical gradient for chloride.
2.2 The "GABAergic Switch" The function of GABAᴀ receptors, which are ligand-gated chloride channels, is critically dependent on this chloride gradient.
-
In Mature Neurons: KCC2 expression is high and NKCC1 expression is relatively low, resulting in a low [Cl⁻]i. When GABA binds to its receptor, chloride ions flow into the cell, causing hyperpolarization and inhibiting neuronal firing.[9]
-
In Immature Neurons and Pathological States: NKCC1 expression is dominant, leading to a high [Cl⁻]i.[9] In these situations, the opening of GABAᴀ receptor channels causes an efflux of chloride ions, leading to depolarization and an excitatory, rather than inhibitory, effect.[4][9][10] This phenomenon is often referred to as the "GABAergic switch."
Bumetanide's therapeutic hypothesis in neurological disorders is that by inhibiting NKCC1, it can reduce the abnormally high [Cl⁻]i in affected neurons. This action aims to restore the hyperpolarizing, inhibitory function of GABA, thereby reducing neuronal hyperexcitability that underlies conditions like epilepsy and potentially ameliorating signaling imbalances in neurodevelopmental disorders.[4][7][9][10]
Novel Therapeutic Target Areas
Neurodevelopmental and Psychiatric Disorders
3.1.1 Autism Spectrum Disorder (ASD) The core hypothesis for using bumetanide in ASD is that it can correct an imbalance between excitatory and inhibitory neurotransmission by restoring GABA's inhibitory role.[10][11] Early, small-scale open-label and pilot studies reported positive effects, particularly on communicative and cognitive abilities.[10][12] However, two large, international Phase III randomized controlled trials (SIGN1 and SIGN2) were terminated early as they failed to demonstrate a statistically significant difference between bumetanide and placebo on the primary endpoint, the Childhood Autism Rating Scale 2 (CARS2) total score.[13][14] This highlights a significant challenge in translating promising early results into definitive clinical efficacy, suggesting that biomarkers may be needed to identify a subset of individuals who might benefit.[13]
| Table 1: Selected Clinical Trial Data for Bumetanide in ASD | |
| Study/Endpoint | Result |
| Open-Label Trial (n=6)[10] | |
| Communicative & Cognitive Abilities (PASS) | Marked or very marked improvement in 4 of 6 children. |
| RCT (n=80)[11] | |
| CARS Score Change (6 months) | Statistically significant decrease in bumetanide group vs. placebo (p < 0.001). |
| SIGN1 & SIGN2 Phase III Trials (n=422)[14] | |
| CARS2 Score Change (26 weeks) | No statistically significant difference between bumetanide and placebo groups. |
3.1.2 Schizophrenia Research into bumetanide for schizophrenia is also predicated on the GABA dysfunction hypothesis.[15] The clinical evidence is currently mixed and limited. A case report described a significant reduction in hallucinations in an adolescent following long-term treatment.[15][16] A subsequent double-blind clinical trial also reported positive effects on hallucinations.[17] However, another randomized trial found a lack of effect of bumetanide on the positive and negative symptoms of schizophrenia.[18][19] These conflicting results indicate that further, larger-scale investigations are necessary to determine any potential therapeutic value.[19]
Neurological Disorders
3.2.1 Epilepsy and Seizures Bumetanide has shown considerable promise in preclinical models of epilepsy. The rationale is particularly strong for neonatal seizures, where GABAergic transmission is known to be excitatory.[9] Studies in animal models demonstrate that bumetanide can suppress epileptiform activity and reduce seizures.[6][20] Importantly, research also suggests that bumetanide can restore the efficacy of benzodiazepines (e.g., diazepam) in treating status epilepticus, a condition where these first-line drugs often lose effectiveness as seizures progress.[20][21][22]
| Table 2: Preclinical Efficacy of Bumetanide in Rodent Seizure Models | |
| Model/Parameter | Result |
| Kainic Acid-Induced Seizures (in vivo)[20] | |
| Epileptiform Activity Duration | Significantly reduced compared to vehicle-treated mice. |
| Pilocarpine-Induced Seizures (in vivo)[20] | |
| Percent Time in Epileptiform Activity | 20.7% (Bumetanide) vs. 42.8% (Vehicle) (p = 0.011). |
| Kindling Model (in vivo)[23] | |
| Phenobarbital Potentiation | Prodrug BUM5 was more efficacious than bumetanide in potentiating anticonvulsant effect. |
3.2.2 Alzheimer's Disease (AD) Bumetanide has recently emerged as a candidate for AD treatment through in silico computational analyses.[24][25] These studies identified bumetanide as a top candidate for reversing the transcriptomic signatures associated with the APOE4 risk allele for AD.[24][26] In APOE4 animal models, bumetanide treatment has been shown to improve memory deficits and reduce amyloid plaque load.[24][26] Furthermore, analysis of electronic health records has suggested that patients exposed to bumetanide have a 35-70% lower incidence of AD.[24][25] However, a more recent study designed to establish a clear timeline between drug exposure and diagnosis failed to replicate this association.[27] An intriguing aspect of this research is the finding that bumetanide's efficacy in animal models may occur at brain concentrations below the levels required for significant NKCC1 inhibition, suggesting potential non-NKCC1 or peripheral mechanisms of action.[24][25]
Oncology
The exploration of bumetanide in cancer is an emerging field. Historically, it has been used to manage edema and malignant effusions in cancer patients.[28] The modern therapeutic hypothesis is based on the role of NKCC1 in fundamental cellular processes that are hijacked by cancer, such as cell volume regulation, proliferation, and migration. By inhibiting NKCC1, bumetanide could potentially disrupt these processes in cancer cells. This area of research is significantly less developed than the neurological applications but represents a potential future avenue for investigation.
Experimental Protocols
4.1 Protocol 1: Randomized Controlled Trial for ASD (Synthesized) This protocol is a synthesized representation based on methodologies described in clinical trial literature.[11][14]
-
Patient Recruitment: Enroll children aged 3-12 years diagnosed with ASD based on DSM-5 criteria and a Childhood Autism Rating Scale (CARS) score ≥ 30.
-
Randomization: Double-blindly randomize participants into two groups: Group 1 (Bumetanide, 0.5 mg twice daily) and Group 2 (Placebo).
-
Treatment Period: Administer the assigned treatment for a duration of 6 months.
-
Efficacy Assessment: The primary endpoint is the change in the total CARS score from baseline to the end of the 6-month treatment period. Secondary endpoints include the Social Responsiveness Scale (SRS-2) and the Clinical Global Impression (CGI) scale.
-
Safety Monitoring: Conduct regular monitoring of blood electrolytes (especially potassium), renal function, and record all treatment-emergent adverse events.
-
Data Analysis: Use an appropriate statistical model (e.g., ANCOVA) to compare the change in CARS scores between the bumetanide and placebo groups, adjusting for baseline scores.
4.2 Protocol 2: In Vivo Kainic Acid Model of Seizures (Rodent) This protocol is based on methodologies used to evaluate anticonvulsant effects.[20]
-
Animal Preparation: Adult C57BL/6 mice are surgically implanted with electrodes for in vivo electroencephalogram (EEG) recording.
-
Drug Administration: Thirty minutes prior to seizure induction, administer bumetanide (e.g., 0.2 mg/kg, i.p.) or a vehicle control (e.g., saline).
-
Seizure Induction: Induce status epilepticus by intrahippocampal injection of kainic acid (KA).
-
EEG Recording: Continuously record EEG for a defined period (e.g., 4 hours) following KA injection to monitor epileptiform activity.
-
Data Analysis: Quantify seizure activity by measuring the total duration of ictal (seizure-like) events and the percentage of time the animal exhibits epileptiform activity. Compare results between bumetanide- and vehicle-treated groups using a t-test or Mann-Whitney U test.
4.3 Protocol 3: In Vitro Bidirectional Permeability Assay This protocol is designed to assess blood-brain barrier penetration and the impact of efflux transporters.[29]
-
Cell Culture: Culture a cell line (e.g., MDCK) stably overexpressing an efflux transporter of interest (e.g., human Organic Anion Transporter 3, OAT3) on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.
-
Permeability Measurement:
-
Apical-to-Basolateral (A-B): Add bumetanide to the apical (top) chamber, representing the blood side of the blood-brain barrier.
-
Basolateral-to-Apical (B-A): Add bumetanide to the basolateral (bottom) chamber, representing the brain side.
-
-
Sampling: At designated time points, take samples from the receiver chamber and analyze the concentration of bumetanide using LC-MS/MS.
-
Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A ratio ≥ 1.5 suggests the compound is a substrate for an active efflux transporter.
-
Inhibitor Studies: Repeat the assay in the presence of a known OAT3 inhibitor (e.g., probenecid) to confirm that the observed efflux is specific to the transporter.
Challenges and Future Directions
The primary obstacle to repurposing bumetanide for CNS disorders is its poor pharmacokinetic profile for brain delivery.[29] Bumetanide is highly ionized at physiological pH and exhibits high plasma protein binding (~98%), both of which limit its ability to cross the blood-brain barrier.[23] Furthermore, it is actively removed from the brain by efflux transporters like OAT3.[29]
References
- 1. Bumetanide | Side Effects, Dosage, Uses, and More [healthline.com]
- 2. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Off-Label Use of Bumetanide for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 6. Frontiers | Off-Label Use of Bumetanide for Brain Disorders: An Overview [frontiersin.org]
- 7. Off-Label Use of Bumetanide for Brain Disorders: An Overview [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition mechanism of NKCC1 involves the carboxyl terminus and long-range conformational coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bumetanide-sensitive Na-K-2Cl cotransporter NKCC1 as a potential target of a novel mechanism-based treatment strategy for neonatal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bumetanide for autism: Open‐label trial in six children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Autism Eye - Drug trials halted on Bumetanide, which was hailed as promising treatment [autismeye.com]
- 14. Bumetanide oral solution for the treatment of children and adolescents with autism spectrum disorder: Results from two randomized phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Treating Schizophrenia With the Diuretic Bumetanide: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of bumetanide, a selective NKCC1 inhibitor, on hallucinations of schizophrenic patients; a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lack of the effect of bumetanide, a selective NKCC1 inhibitor, in patients with schizophrenia: A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ilae.org [ilae.org]
- 22. ilae.org [ilae.org]
- 23. A novel prodrug-based strategy to increase effects of bumetanide in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacoepidemiology evaluation of bumetanide as a potential candidate for drug repurposing for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Diuretics in malignant effusions and edemas of generalized cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Bumetanide's Effect on Ion Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental mechanisms by which bumetanide, a potent loop diuretic, modulates ion transport across cellular membranes. It is designed to be a technical resource, offering detailed data, experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter (NKCC)
Bumetanide exerts its primary effect through the competitive inhibition of the Na-K-Cl cotransporter (NKCC), a membrane protein responsible for the electroneutral symport of one sodium (Na⁺), one potassium (K⁺), and two chloride (Cl⁻) ions across the cell membrane.[1][2] This inhibition disrupts the normal physiological functions of the NKCC in various tissues.
There are two main isoforms of the NKCC protein, each with distinct tissue distribution and physiological roles:
-
NKCC1: Found ubiquitously in the basolateral membrane of secretory epithelia and in various other cells, including neurons and vascular smooth muscle. It plays a crucial role in cell volume regulation and maintaining intracellular chloride concentration.[3][4]
-
NKCC2: Primarily located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney.[4] It is the main target for the diuretic action of bumetanide, as its inhibition leads to a significant increase in the excretion of salt and water.[4]
Bumetanide binds to the extracellular entryway of the NKCC protein, physically obstructing the ion translocation pathway.[1] Structural studies have revealed that bumetanide wedges into a pocket, preventing the conformational changes necessary for ion transport.[1][5] Kinetic analyses have demonstrated that bumetanide competes with chloride for a common binding site on the transporter.
Quantitative Analysis of Bumetanide's Inhibitory Potency
The inhibitory potency of bumetanide is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the transporter's activity. The IC₅₀ can vary depending on the NKCC isoform, the species, and the experimental conditions.
| NKCC Isoform | Species/Cell Line | IC₅₀ (µM) | Reference |
| hNKCC1A | Xenopus oocytes | 0.945 | [6] |
| hNKCC1B | Xenopus oocytes | 0.842 | [6] |
| hNKCC2A | Xenopus oocytes | 4 | [4][7] |
hNKCC1A and hNKCC1B are splice variants of human NKCC1.
Signaling Pathways and Logical Relationships
The interaction between bumetanide and the NKCC transporter can be visualized as a direct inhibitory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of the Cation-chloride cotransporter $\mathrm{NKCC1}$ by the diuretic drug bumetanide (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
Methodological & Application
In vitro assay protocol for testing Bumetanide efficacy
Application Note: In Vitro Efficacy of Bumetanide
Introduction
Bumetanide is a potent loop diuretic that exerts its effects by inhibiting the Na-K-Cl cotransporter (NKCC).[1][2][3] There are two main isoforms of this transporter: NKCC1, which is widely expressed in various tissues, and NKCC2, which is primarily found in the kidney.[4][5] Bumetanide's diuretic action stems from its blockade of NKCC2 in the thick ascending limb of the Loop of Henle, which prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased water excretion.[1][2][6] Beyond its diuretic effects, the inhibition of NKCC1 by bumetanide is a subject of research for its potential therapeutic applications in neurological disorders.[7][8]
This application note provides detailed protocols for two common in vitro assays to determine the efficacy of Bumetanide: a Thallium Flux Assay for measuring NKCC1 activity and a Cell Volume Regulation Assay. These assays are crucial for researchers in pharmacology and drug development to quantify the inhibitory effects of bumetanide and similar compounds on NKCC function.
Mechanism of Action: Bumetanide Inhibition of NKCC1
Bumetanide competitively binds to the chloride-binding site of the NKCC protein.[9][10] This prevents the cotransport of Na⁺, K⁺, and 2Cl⁻ ions into the cell, thereby reducing intracellular ion concentration and affecting downstream processes like cell volume regulation.[9][11]
Protocol 1: Thallium Flux Assay for NKCC1 Activity
This high-throughput fluorescence-based assay indirectly measures NKCC1 activity. Thallium (Tl⁺) acts as a surrogate for K⁺ and its influx through NKCC1 can be detected by a Tl⁺-sensitive fluorescent dye.[12][13] Inhibition of NKCC1 by bumetanide results in a decreased rate of Tl⁺ influx and a corresponding reduction in fluorescence.
Experimental Workflow
Materials and Reagents
-
HEK-293 cells stably expressing human NKCC1
-
96-well black, clear-bottom microplates
-
Thallium-sensitive dye kit (e.g., FluxOR™)
-
Assay Buffer (e.g., Chloride-free buffer)
-
Stimulation Buffer (containing Thallium sulfate)
-
Bumetanide stock solution (in DMSO)
-
Fluorescence plate reader with kinetic measurement capabilities
Detailed Protocol
-
Cell Seeding:
-
Culture HEK-293 cells expressing NKCC1 to ~95% confluency.
-
Trypsinize and seed the cells into a 96-well plate at an appropriate density to form a confluent monolayer overnight. Incubate at 37°C with 5% CO₂.[14]
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with Assay Buffer.
-
Prepare the Tl⁺-sensitive dye loading solution according to the manufacturer's instructions.
-
Add the loading solution to each well and incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Incubation:
-
Prepare serial dilutions of Bumetanide in Assay Buffer. Include a vehicle control (DMSO) and a positive control (a known potent NKCC1 inhibitor).
-
After incubation, carefully remove the dye solution.
-
Add the Bumetanide dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye.
-
Program the reader to add the Thallium-containing Stimulation Buffer and immediately begin kinetic reading for 90-120 seconds.
-
-
Data Analysis:
-
Determine the rate of Tl⁺ influx by calculating the initial slope of the fluorescence kinetic curve for each well.
-
Normalize the rates to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the Bumetanide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Volume Regulation Assay
This assay directly measures a key physiological function of NKCC1: cell volume regulation. Inhibition of NKCC1 by bumetanide under isotonic conditions leads to a net efflux of ions and water, resulting in a decrease in cell volume.[11][15]
Materials and Reagents
-
Cell line with high NKCC1 expression (e.g., rabbit ventricular myocytes, human saphenous vein endothelial cells)[11][15]
-
Glass-bottom culture dishes
-
Isotonic buffer (e.g., Hanks' Balanced Salt Solution)
-
Bumetanide stock solution (in DMSO)
-
Inverted microscope with a high-resolution camera
-
Image analysis software (e.g., ImageJ)
Detailed Protocol
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and allow them to adhere and grow for 24-48 hours.
-
Prior to the experiment, replace the culture medium with isotonic buffer and allow the cells to equilibrate for 30 minutes.
-
-
Image Acquisition (Baseline):
-
Place the dish on the microscope stage.
-
Acquire initial (baseline) images of several representative cells.
-
-
Bumetanide Treatment:
-
Carefully add Bumetanide to the dish to achieve the desired final concentration (e.g., 1 µM, 10 µM).[11]
-
Begin timing the exposure immediately.
-
-
Time-Lapse Imaging:
-
Acquire images of the same cells at regular intervals (e.g., every 2 minutes) for a total duration of 10-20 minutes.
-
-
Data Analysis:
-
Use image analysis software to measure the cross-sectional area or volume of the cells at each time point.
-
Calculate the relative change in cell volume compared to the baseline measurement for each cell.
-
Average the results from multiple cells for each condition.
-
Data Presentation: Expected Results
The efficacy of Bumetanide can be quantified and compared across different assays and conditions. The data should be summarized in clear, tabular formats.
Table 1: Inhibitory Potency of Bumetanide on NKCC Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Ion Flux | Duck Red Blood Cells | IC50 | ~0.06 µM | [10] |
| Ion Flux | Human NKCC2A (Oocytes) | IC50 | 4 µM | [4][5] |
| Ca²⁺ Influx (indirect) | Primary Neurons | % Inhibition (10 µM) | 51.9% | [16][17] |
| Cl⁻ Influx | N/A | % Inhibition (10 µM) | 58.8% |[16][17] |
Table 2: Effect of Bumetanide on Cell Volume
| Cell Type | Bumetanide Conc. | Exposure Time | Relative Cell Volume | Reference |
|---|---|---|---|---|
| Rabbit Ventricular Myocytes | 1 µM | 10 min | 0.87 ± 0.01 | [11] |
| Rabbit Ventricular Myocytes | 10 µM | 10 min | 0.82 ± 0.04 |[11] |
References
- 1. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Bumetanide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. [The loop diuretic bumetanide as a tool in physiology and pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of cellular volume in rabbit ventricular myocytes: bumetanide, chlorothiazide, and ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Administration of Bumetanide in Animal Models of Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bumetanide, a selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1), in various animal models of epilepsy. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the potential of bumetanide as an anticonvulsant or disease-modifying agent.
Bumetanide's mechanism of action in the context of epilepsy is centered on its ability to modulate chloride homeostasis in neurons.[1][2] In many forms of epilepsy, particularly in the developing brain and after seizure-induced neuronal injury, the expression and function of NKCC1 are upregulated.[3] This leads to an accumulation of intracellular chloride, causing GABAergic signaling to become excitatory instead of inhibitory. By blocking NKCC1, bumetanide aims to restore the inhibitory action of GABA and thereby reduce neuronal hyperexcitability and seizure activity.[1][4]
However, the efficacy of bumetanide in preclinical studies has shown variability, with some studies demonstrating significant anticonvulsant effects while others report limited or no efficacy.[5][6] This variability may be attributed to differences in animal models, species, age of animals, and the pharmacokinetic properties of bumetanide, such as its poor brain penetration and rapid metabolism in rodents.[7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of bumetanide in various animal models of epilepsy.
Table 1: Effects of Bumetanide on Seizure Parameters in the Kainic Acid (KA) Model in Adult Mice
| Parameter | Vehicle Control | Bumetanide (0.2 mg/kg, i.p.) | Bumetanide (2.0 mg/kg, i.p.) | Reference |
| Duration of Epileptiform Events (min) | 6.02 ± 1.1 | 3.9 ± 0.3 | 3.6 ± 0.6 | [1] |
| Percent Time in Epileptiform Activity | 76.9 ± 2.9% | 64.1 ± 2.9% | 58.0 ± 0.2% | [1] |
| Duration of High-Frequency Ictal Events (min) | 1.5 ± 0.2 | 0.59 ± 0.05 | 0.65 ± 0.05 | [1] |
| Percent Time in Ictal-Like Activity | 27.9 ± 5.6% | 8.58 ± 0.95% | 10.7 ± 2.2% | [1] |
Table 2: Effects of Intrahippocampal Bumetanide in the Kainic Acid (KA) Model in Adult Mice
| Parameter | Vehicle Control | Bumetanide (54.8 µM, 500 nl) | Reference |
| Latency to Onset of Epileptiform Activity (min) | 1.9 ± 0.3 | 21.9 ± 11.4 | [1] |
| Duration of Epileptiform Events (min) | 5.1 ± 0.7 | 2.8 ± 0.6 | [1] |
| Total Time in Epileptiform Activity | 86.9 ± 3.6% | 43.8 ± 10.3% | [1] |
Table 3: Effects of Bumetanide on Seizure Parameters in the Pilocarpine Model in Adult Mice
| Parameter | Vehicle Control | Bumetanide (0.2 mg/kg, i.p.) | Reference |
| Duration of Epileptiform Activity (min) | 80.5 ± 8.3 | 39.1 ± 9.5 | [1] |
| Percent Time in Epileptiform Activity | 42.8 ± 4.9% | 20.7 ± 5.2% | [1] |
Table 4: Effects of Bumetanide in Combination with Phenobarbital in the Pilocarpine Model in Rats
| Treatment Group | NKCC1 Expression (Relative to Control) | NKCC1/KCC2 Ratio (Relative to Control) | Reference |
| Epileptic Control | Increased | Increased | [4] |
| Bumetanide | Decreased | Decreased | [4] |
| Phenobarbital + Bumetanide | Significantly Decreased | Significantly Decreased | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Bumetanide's Mechanism of Action in Epilepsy.
Experimental Workflow for Bumetanide Administration.
Experimental Protocols
Protocol 1: Systemic Administration of Bumetanide in the Kainic Acid (KA) Mouse Model of Temporal Lobe Epilepsy
Objective: To assess the anticonvulsant effects of systemically administered bumetanide on KA-induced seizures in adult mice.
Materials:
-
Adult male C57BL/6 mice
-
Kainic acid (KA)
-
Bumetanide
-
Vehicle (e.g., saline, DMSO)
-
EEG recording system (e.g., PowerLab, LabChart Pro)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation and EEG Electrode Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Using a stereotaxic apparatus, surgically implant EEG electrodes over the hippocampus or cortex.
-
Allow the animals to recover from surgery for a minimum of 7 days.
-
-
Bumetanide Administration:
-
Seizure Induction:
-
Induce status epilepticus by administering KA (20 mg/kg, i.p.).[1]
-
-
EEG Recording and Analysis:
-
Record EEG activity for at least 2 hours following KA administration.[1]
-
Analyze the EEG recordings to quantify seizure parameters, including the duration of epileptiform events, the percentage of time spent in epileptiform activity, the duration of high-frequency ictal events, and the percentage of time in ictal-like activity.[1]
-
Protocol 2: Intrahippocampal Administration of Bumetanide in the Kainic Acid (KA) Mouse Model
Objective: To evaluate the direct central effects of bumetanide on KA-induced seizures.
Materials:
-
Same as Protocol 1, with the addition of a guide cannula for intrahippocampal injection.
Procedure:
-
Animal Preparation and Cannula Implantation:
-
During the EEG electrode implantation surgery, stereotaxically implant a guide cannula targeting the hippocampus.
-
Allow for a recovery period of at least 7 days.
-
-
Bumetanide Administration:
-
Seizure Induction:
-
Induce seizures by intrahippocampal administration of KA (18.8 mM, 500 nl).[1]
-
-
EEG Recording and Analysis:
-
Record and analyze EEG data as described in Protocol 1, paying close attention to the latency to seizure onset.[1]
-
Protocol 3: Bumetanide Administration in the Pilocarpine Rat Model of Temporal Lobe Epilepsy
Objective: To investigate the effects of bumetanide, alone or in combination with other antiepileptic drugs, on spontaneous recurrent seizures and molecular markers in a chronic epilepsy model.
Materials:
-
Adult male Wistar rats
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate
-
Bumetanide
-
Phenobarbital (optional, for combination studies)
-
Video-EEG monitoring system
-
Reagents for RT-PCR (for NKCC1 and KCC2 expression analysis)
Procedure:
-
Induction of Status Epilepticus (SE):
-
Pre-treat rats with scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
30 minutes later, induce SE with pilocarpine hydrochloride (350 mg/kg, i.p.).
-
Monitor animals for behavioral signs of SE.
-
-
Chronic Treatment:
-
Monitoring of Spontaneous Recurrent Seizures:
-
During the chronic treatment phase, continuously monitor the animals using video-EEG to record spontaneous recurrent seizures.
-
Analyze the frequency, duration, and severity of seizures.
-
-
Molecular Analysis:
Considerations and Future Directions
-
Pharmacokinetics: Given the poor brain penetration of bumetanide, researchers should consider strategies to enhance its central nervous system bioavailability, such as the use of prodrugs or co-administration with inhibitors of its metabolism.[7][10]
-
Dose-Response and Timing: The optimal dose and timing of bumetanide administration may vary depending on the epilepsy model and the specific research question.
-
Age-Specificity: The effects of bumetanide can be age-dependent, with some studies suggesting more pronounced effects in immature animals.[5][11]
-
Combination Therapy: Investigating bumetanide in combination with conventional antiepileptic drugs is a promising area of research, as it may restore the efficacy of GABAergic drugs in pharmacoresistant epilepsy.[4]
These application notes and protocols provide a foundation for researchers to explore the role of bumetanide in epilepsy. Careful experimental design and consideration of the factors outlined above will be crucial for obtaining reliable and translatable results.
References
- 1. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Off-Label Use of Bumetanide for Brain Disorders: An Overview [frontiersin.org]
- 3. Disease-Modifying Effects of Phenobarbital and the NKCC1 Inhibitor Bumetanide in the Pilocarpine Model of Temporal Lobe Epilepsy | Journal of Neuroscience [jneurosci.org]
- 4. Effect of Co-administration of Bumetanide and Phenobarbital on Seizure Attacks in Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of bumetanide on neonatal seizures: A systematic review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consequences of inhibition of bumetanide metabolism in rodents on brain penetration and effects of bumetanide in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bumetanide for neonatal seizures: No light in the pharmacokinetic/dynamic tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bumetanide for neonatal seizures: No light in the pharmacokinetic/dynamic tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel prodrug-based strategy to increase effects of bumetanide in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Age- and dose-specific anticonvulsant action of bumetanide in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Bumetanide Concentration for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide is a potent loop diuretic that primarily functions by inhibiting the Na+-K+-Cl- cotransporter 1 (NKCC1).[1][2] This transporter is crucial for maintaining cellular volume and ion homeostasis in various cell types.[3] Beyond its diuretic effects, bumetanide is increasingly utilized as a research tool to investigate the role of NKCC1 in diverse physiological and pathological processes, including neuronal development, cancer cell proliferation, and inflammatory responses.[2][3][4] Determining the optimal concentration of bumetanide is a critical first step for in vitro studies to ensure specific and reproducible results while minimizing off-target effects and cytotoxicity.
This application note provides a detailed guide for researchers to determine the optimal bumetanide concentration for their specific cell culture model. It outlines a systematic approach, from initial dose-range finding to the assessment of cytotoxicity and functional effects, ensuring the selection of a concentration that is both effective and minimally toxic.
Mechanism of Action
Bumetanide exerts its effects by binding to the chloride-binding site of the NKCC1 cotransporter, thereby blocking the transport of sodium, potassium, and chloride ions across the cell membrane.[5][6] It is a selective inhibitor of NKCC1 over the kidney-specific isoform NKCC2, with reported IC50 values for human NKCC1A around 0.68 µM.[1] Inhibition of NKCC1 can lead to various downstream cellular effects, including alterations in cell volume, cell cycle progression, and modulation of signaling pathways such as p38 MAPK and mTORC1.[3][4]
Experimental Protocols
Preparation of Bumetanide Stock Solution
Proper preparation of the bumetanide stock solution is crucial for accurate and reproducible experiments.
Materials:
-
Bumetanide powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Calculate the required amount of bumetanide powder to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Bumetanide has a high solubility in DMSO, up to 73 mg/mL (200.31 mM).[1]
-
Weigh the bumetanide powder accurately and dissolve it in the appropriate volume of DMSO.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Fresh DMSO is recommended as moisture can reduce solubility.[1]
Determining the Optimal Concentration: A Step-by-Step Approach
The following workflow outlines a systematic process for identifying the optimal bumetanide concentration for your cell culture studies.
Caption: Experimental workflow for optimal bumetanide concentration determination.
The initial experiment aims to identify a broad range of bumetanide concentrations that elicit a biological response and to observe any overt signs of cytotoxicity.
Protocol:
-
Seed the cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of bumetanide dilutions from the stock solution in a complete cell culture medium. A wide range of concentrations is recommended, for example, from 0.1 µM to 100 µM, using logarithmic or semi-logarithmic dilutions.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of bumetanide. Include a vehicle control (DMSO) at the same final concentration as in the highest bumetanide treatment.
-
Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on the expected timeline of the biological response.
-
Observe the cells daily under a microscope for any morphological changes, such as cell shrinkage, detachment, or death.
Based on the initial dose-range finding, a more precise cytotoxicity profile should be established using quantitative assays. This will help to determine the maximum non-toxic concentration.
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and treat with a narrower range of bumetanide concentrations (e.g., 1 µM to 50 µM) as determined from the initial screen. Include a vehicle control and a positive control for cell death.
-
Incubate for the desired duration (e.g., 24, 48 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 10 minutes at a low speed to ensure complete dissolution.[7]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Alternative Cytotoxicity Assay (LDH Assay): The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium and can be used as an alternative or complementary method to assess cytotoxicity.[8]
The IC50 value represents the concentration of bumetanide required to inhibit 50% of the target's activity (in this case, NKCC1). This is a key parameter for determining the effective concentration range.
Protocol (Functional Assay for NKCC1 Activity): A common method to assess NKCC1 activity is to measure the bumetanide-sensitive ion influx, often using radioactive isotopes like ⁸⁶Rb⁺ as a tracer for K⁺.
-
Seed cells in appropriate culture plates (e.g., 24-well plates).
-
Pre-incubate the cells in a serum-free medium for a defined period.
-
Treat the cells with a range of bumetanide concentrations (typically in the nanomolar to low micromolar range, e.g., 10 nM - 10 µM) for a short duration (e.g., 15-30 minutes).
-
Initiate ion influx by adding a medium containing ⁸⁶Rb⁺ and incubate for a short period (e.g., 2-5 minutes).
-
Stop the influx by rapidly washing the cells with a cold, isotope-free buffer.
-
Lyse the cells and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.
-
Plot the bumetanide-sensitive influx (total influx minus influx in the presence of a saturating bumetanide concentration) against the bumetanide concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[9]
Once the non-toxic range and the IC50 for NKCC1 inhibition are determined, the final step is to perform functional assays at concentrations around the IC50 to confirm the desired biological effect. The chosen concentration should ideally be 1-10 times the IC50 value, while remaining well below the concentration that induces significant cytotoxicity.
Example Functional Assays:
-
Cell Proliferation Assay: Assess the effect of bumetanide on cell growth using methods like direct cell counting, or assays that measure DNA synthesis (e.g., BrdU incorporation).
-
Cell Migration Assay: Use a wound-healing (scratch) assay or a Boyden chamber assay to evaluate the impact of bumetanide on cell motility.
-
Western Blot Analysis: Investigate the effect of bumetanide on downstream signaling pathways (e.g., phosphorylation of p38 MAPK or components of the mTORC1 pathway) by treating cells with the determined optimal concentration and analyzing protein expression.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of Bumetanide on [Cell Line Name] after 48h Treatment
| Bumetanide (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 5 | 95.3 ± 6.1 |
| 10 | 90.7 ± 5.5 |
| 25 | 75.4 ± 7.3 |
| 50 | 45.2 ± 8.9 |
Table 2: Dose-Response of Bumetanide on NKCC1 Activity
| Bumetanide (µM) | NKCC1 Activity (% of Control) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 8.1 |
| 0.01 | 92.5 ± 7.5 |
| 0.1 | 75.3 ± 6.9 |
| 0.5 | 55.1 ± 5.4 |
| 1 | 40.2 ± 4.8 |
| 5 | 15.7 ± 3.1 |
| 10 | 5.9 ± 2.2 |
| IC50 | ~0.6 µM |
Signaling Pathways Affected by Bumetanide
Bumetanide-mediated inhibition of NKCC1 can influence various intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumetanide-induced NKCC1 inhibition attenuates oxygen-glucose deprivation-induced decrease in proliferative activity and cell cycle progression arrest in cultured OPCs via p-38 MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 6. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
Intravenous Administration of Bumetanide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide is a potent loop diuretic that acts by inhibiting the Na-K-Cl cotransporter (NKCC) isoforms. It targets both NKCC1, which is widely distributed in the body including the brain, and NKCC2, which is primarily found in the kidney.[1] This dual action makes bumetanide a valuable tool for a variety of in vivo research applications, ranging from studies on diuresis and hypertension to investigations into neurological disorders such as epilepsy and stroke.[2] Proper intravenous (IV) administration is crucial for achieving accurate and reproducible results in preclinical studies.
This document provides detailed application notes and protocols for the intravenous administration of bumetanide in in vivo studies, with a focus on rodent models.
Data Presentation
Pharmacokinetic Parameters of Intravenous Bumetanide
The following table summarizes key pharmacokinetic parameters of bumetanide following intravenous administration in various species.
| Species | Dose | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
| Human | 1 mg | 1 - 1.5 hours | 9 - 25 L | 2.9 ± 0.2 mL/min/kg | [3] |
| Dog | 0.05 - 0.5 mg/kg | - | - | - | [4] |
| Rabbit | Not Specified | - | 128 - 378 mL/kg | 13.6 - 25.3 mL/min/kg | [5] |
| Rat | 10 mg/kg | ~30 min | 0.16 L/kg | - | [6] |
Recommended Intravenous Dosages for In Vivo Studies
The appropriate dosage of bumetanide can vary significantly depending on the research application and animal model.
| Animal Model | Application | Recommended IV Dosage Range | Reference |
| Rat | Diuretic Studies | 0.05 - 10 mg/kg | [4] |
| Mouse | Neurological Studies (Ischemic Stroke) | 7.6 - 30.4 mg/kg (bolus) | [2] |
| Rat | Neurological Studies (General) | 2 - 10 mg/kg | [7] |
| Mouse | Neurological Studies (General) | 2 - 10 mg/kg | [7] |
Experimental Protocols
Materials
-
Bumetanide powder (USP grade)
-
Vehicle:
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile 5% Dextrose in Water (D5W)[8]
-
-
Sterile water for injection
-
0.22 µm sterile syringe filters
-
Sterile vials
-
Appropriate syringes and needles (e.g., 27-30 gauge for rodents)
-
Animal restraining device (as appropriate for the species)
-
Infusion pump (for continuous infusion studies)
-
Catheters (for cannulated models)
Preparation of Bumetanide Solution for Injection
Bumetanide is slightly soluble in water but soluble in alkaline solutions.[9] For in vivo studies, it is typically dissolved in a sterile, isotonic vehicle.
Protocol for Preparing a 1 mg/mL Stock Solution:
-
Aseptically weigh the required amount of bumetanide powder.
-
In a sterile vial, dissolve the bumetanide powder in a small amount of sterile water for injection. The commercial formulation contains sodium hydroxide to adjust the pH to approximately 7, which aids in dissolution.[9] If starting from powder, a small amount of 0.1N NaOH may be required to facilitate dissolution.
-
Once dissolved, add the appropriate sterile vehicle (0.9% Saline or D5W) to achieve the final desired concentration of 1 mg/mL.[8]
-
Ensure the final solution is clear and free of particulate matter.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 20-25°C and use within 24 hours.[3] Protect from light.[3]
Intravenous Administration Procedures
A. Bolus Injection (Tail Vein Injection in Rodents)
This method is suitable for rapid delivery of a single dose.
-
Animal Preparation: Properly restrain the animal. For rats and mice, warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making them more visible and accessible.
-
Dosage Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose. The maximum bolus injection volume is typically 5 mL/kg.[10]
-
Injection:
-
Wipe the tail with an alcohol swab.
-
Using an appropriate gauge needle (e.g., 27-30G for mice), insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the bumetanide solution over 1-2 minutes.[9]
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Monitoring: Observe the animal for any immediate adverse reactions. For diuretic studies, place the animal in a metabolic cage to facilitate urine collection.
B. Continuous Infusion
This method is ideal for maintaining a steady-state plasma concentration of bumetanide, which can be crucial for longer-term studies.
-
Animal Preparation: This procedure typically requires the surgical implantation of a catheter into a major blood vessel (e.g., jugular or femoral vein) and exteriorization of the catheter. Allow the animal to recover from surgery before starting the infusion.
-
Infusion Setup:
-
Connect the exteriorized catheter to an infusion pump via a swivel system to allow the animal free movement.
-
Prepare the bumetanide solution at the desired concentration for infusion. The infusion rate for rodents is typically around 4 mL/kg/hour.[10] For clinical applications in humans, usual infusion rates are 0.1 to 1 mg/hr.[3]
-
-
Dosage Calculation: The infusion rate should be calculated to deliver the desired dose over the specified time period.
-
Infusion:
-
Prime the infusion line with the bumetanide solution to remove any air bubbles.
-
Start the infusion pump at the calculated rate.
-
-
Monitoring: Regularly monitor the animal's well-being, catheter patency, and any relevant physiological parameters throughout the infusion period.
Mandatory Visualizations
Signaling Pathway of Bumetanide Action
Bumetanide's primary mechanism of action involves the inhibition of the Na-K-Cl cotransporter (NKCC1). This transporter is responsible for the electroneutral movement of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the cell membrane.
Caption: Mechanism of Bumetanide action via NKCC1 inhibition.
Experimental Workflow for Intravenous Bumetanide Administration
The following diagram outlines the general workflow for an in vivo study involving the intravenous administration of bumetanide.
Caption: General experimental workflow for in vivo bumetanide studies.
References
- 1. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of bumetanide in animal models of ischemic stroke: a systematic review and meta-analysis | Aging [aging-us.com]
- 3. globalrph.com [globalrph.com]
- 4. Development of acute tolerance to bumetanide: bolus injection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emed.ie [emed.ie]
- 6. droracle.ai [droracle.ai]
- 7. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bumetanide Injection, USP (For Intravenous or Intramuscular Use) [dailymed.nlm.nih.gov]
- 9. Error Page [labeling.pfizer.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application of Bumetanide in Brain Slice Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide, a potent loop diuretic, has emerged as a valuable pharmacological tool in neuroscience research, particularly in the field of brain slice electrophysiology. Its primary mechanism of action in the central nervous system (CNS) is the inhibition of the Na-K-Cl cotransporter 1 (NKCC1).[1][2][3] NKCC1 plays a crucial role in maintaining intracellular chloride ([Cl⁻]i) concentrations in neurons.[1][4] By blocking NKCC1, bumetanide effectively reduces intracellular chloride levels, which can have significant consequences for GABAergic neurotransmission.[1][5]
In mature neurons, GABAA receptor activation typically leads to an influx of chloride, resulting in hyperpolarization and synaptic inhibition. However, in developing neurons and in certain pathological conditions such as epilepsy and traumatic brain injury, altered expression and function of chloride cotransporters can lead to elevated [Cl⁻]i.[6][7][8] Under these conditions, GABAA receptor activation can cause an efflux of chloride, leading to depolarization and neuronal excitation. Bumetanide's ability to restore a hyperpolarizing GABAergic response by lowering [Cl⁻]i makes it an invaluable tool for studying and potentially treating these conditions.[5][6][9]
These application notes provide a comprehensive overview of the use of bumetanide in brain slice electrophysiology, including its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action: Modulation of Chloride Homeostasis and GABAergic Signaling
Bumetanide's primary target in the brain is the NKCC1 cotransporter, which actively transports Na⁺, K⁺, and 2Cl⁻ ions into the cell.[1][10] In many neuronal populations, particularly during development and in disease states, NKCC1 activity is high, leading to an accumulation of intracellular chloride.[6][7] This elevated [Cl⁻]i sets the reversal potential for GABAA receptor-mediated currents (EGABA) at a more depolarized level. Consequently, GABA, the primary inhibitory neurotransmitter in the adult brain, can exert an excitatory effect.[7]
Bumetanide inhibits NKCC1, thereby reducing the inward transport of chloride and lowering [Cl⁻]i.[5] This shifts EGABA to a more hyperpolarized potential, restoring or enhancing the inhibitory effect of GABA.[7][11] This action is particularly relevant in the study of neonatal seizures, where GABA is transiently excitatory, and in conditions like temporal lobe epilepsy and status epilepticus, where chloride homeostasis is disrupted.[2][6][8]
Figure 1: Bumetanide's mechanism of action on neuronal chloride homeostasis.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of bumetanide in brain slice electrophysiology, compiled from various research articles.
Table 1: Effective Concentrations and Incubation Times
| Parameter | Value | Brain Region | Species | Application/Effect | Reference |
| Concentration | 5 - 10 µM | Amygdala | Rat | Attenuation of Long-Term Potentiation (LTP) | [12] |
| 10 µM | Hippocampus | Mouse | Reduction of ictal-like discharges | [5] | |
| 20 µM | Hypothalamic PVN | Rat | Normalization of EGABA shift | [13] | |
| 30 µM | Cultured Neurons | N/A | Accelerated sIPSC decay kinetics | [14] | |
| 54.8 µM | Hippocampus | Mouse | Reduction of epileptiform activity | [6] | |
| Incubation Time | 10 min prior to HFS | Amygdala | Rat | Blockade of LTP formation | [12] |
| 1 hour | Hippocampal Slices | Mouse | Reduction in frequency of ictal-like discharges | [5] | |
| 2 - 4 hours | Hypothalamic PVN | Rat | Normalization of EGABA | [13] | |
| 2 - 3 weeks (chronic) | Hippocampal Slices | Mouse | Failed to prevent posttraumatic epileptogenesis | [5] |
Table 2: Electrophysiological Effects of Bumetanide
| Parameter | Effect | Model System | Key Findings | Reference |
| EGABA | Hyperpolarizing shift | P0 Cortical Neurons | Shifted from -40.9 mV to -65.8 mV | [7][11] |
| Seizure-like Events | Reduced frequency and power | In vitro model of posttraumatic epileptogenesis | Transiently reduced frequency from 12.8 to 5.4 events/hour | [5] |
| Reduced duration and frequency | 0-Mg²⁺ induced SLEs in vitro | Decreased duration of high-frequency ictal events | [6] | |
| Synaptic Transmission | Decreased AMPA frequency | Developing Cortex | Permanent decrease in excitatory synaptic transmission | [7] |
| Attenuated LTP | Amygdala | Dose-dependent blockade of LTP formation | [12] | |
| Pharmacoresistance | Restored diazepam efficacy | In vivo and in vitro seizure models | Restored seizure-suppressing effects of diazepam | [6][8][15] |
Experimental Protocols
The following are detailed protocols for the use of bumetanide in brain slice electrophysiology, synthesized from methodologies reported in the literature.
Protocol 1: Acute Brain Slice Preparation and Maintenance
This protocol describes the standard procedure for preparing acute brain slices for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, avertin)
-
Vibratome
-
Dissection tools
-
Sucrose-based cutting solution (ice-cold and oxygenated with 95% O₂ / 5% CO₂)
-
Artificial cerebrospinal fluid (aCSF) (oxygenated with 95% O₂ / 5% CO₂)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or transverse slices (typically 300-400 µm thick) in the ice-cold cutting solution.[6]
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.[6]
Solutions:
-
Sucrose aCSF (in mM): 248 Sucrose, 5 KCl, 1.25 NaH₂PO₄, 1 MgSO₄, 2 CaCl₂, 26 NaHCO₃.[11]
-
Standard aCSF (in mM): 124-126 NaCl, 2.5-4.7 KCl, 1.25 NaH₂PO₄, 1-2 MgCl₂, 2 CaCl₂, 26 NaHCO₃, 10 Dextrose.[6][12]
Protocol 2: Preparation and Application of Bumetanide
This protocol outlines the steps for preparing a bumetanide stock solution and applying it to brain slices.
Materials:
-
Bumetanide powder
-
Dimethyl sulfoxide (DMSO)
-
aCSF
-
Perfusion system for the recording chamber
Procedure:
-
Stock Solution Preparation: Dissolve bumetanide powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[12][16] Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 5, 10, 20 µM).[12][16] The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid off-target effects.[12]
-
Application: Bath-apply the bumetanide-containing aCSF to the brain slice in the recording chamber via a perfusion system. Ensure a stable flow rate to maintain a consistent drug concentration. The duration of application will depend on the specific experimental question.
Protocol 3: Electrophysiological Recording
This protocol provides a general workflow for performing electrophysiological recordings in the presence of bumetanide.
Materials:
-
Brain slice preparation (from Protocol 1)
-
Bumetanide working solution (from Protocol 2)
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Glass recording pipettes
-
Internal pipette solution
-
Data acquisition software
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) microscopy.
-
Establish a baseline recording in normal aCSF. This could be extracellular field potential recordings or whole-cell patch-clamp recordings.
-
Switch the perfusion to the aCSF containing bumetanide.
-
Allow sufficient time for the drug to equilibrate and exert its effects (typically 10-30 minutes).
-
Record the electrophysiological activity in the presence of bumetanide.
-
For washout experiments, switch the perfusion back to normal aCSF and record the recovery.
References
- 1. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Off-Label Use of Bumetanide for Brain Disorders: An Overview [frontiersin.org]
- 3. Off-Label Use of Bumetanide for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumetanide: A review of its neuroplasticity and behavioral effects after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and Chronic Efficacy of Bumetanide in an in vitro Model of Posttraumatic Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking Early GABA Depolarization with Bumetanide Results in Permanent Alterations in Cortical Circuits and Sensorimotor Gating Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilae.org [ilae.org]
- 9. Bumetanide increases postsynaptic inhibition after chronic SCI and decreases presynaptic inhibition with step-training - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Bumetanide blocks the acquisition of conditioned fear in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NKCC1 Upregulation Disrupts Chloride Homeostasis in the Hypothalamus and Increases Neuronal Activity–Sympathetic Drive in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ilae.org [ilae.org]
- 16. Inhibition of NKCC1 Attenuated Hippocampal LTP Formation and Inhibitory Avoidance in Rat | PLOS One [journals.plos.org]
Application Notes and Protocols: Assessing Bumetanide's Effect on Seizure Threshold in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the effect of Bumetanide on the seizure threshold in mice. The protocols outlined below are based on established preclinical models and offer detailed steps for conducting these experiments and analyzing the resultant data.
Introduction
Bumetanide, a loop diuretic, is an inhibitor of the Na-K-Cl cotransporter 1 (NKCC1).[1][2][3] In the central nervous system, NKCC1 plays a crucial role in regulating intracellular chloride concentrations.[1][3] Altered chloride homeostasis and subsequent GABAergic dysfunction have been implicated in the pathophysiology of epilepsy.[1][4] Bumetanide's ability to modulate intracellular chloride suggests its potential as an anticonvulsant agent.[1][5] The following protocols describe standardized methods to assess the in vivo efficacy of Bumetanide in mouse models of seizures.
Signaling Pathway of Bumetanide's Action
Bumetanide's primary mechanism of action in the context of seizures involves the inhibition of the NKCC1 cotransporter. This leads to a decrease in intracellular chloride, restoring the hyperpolarizing effect of GABAergic neurotransmission and thereby increasing the seizure threshold.
Caption: Mechanism of Bumetanide in increasing seizure threshold.
Experimental Protocols
Two primary models are detailed below for assessing seizure threshold in mice: the Pentylenetetrazol (PTZ) model and the Maximal Electroshock (MES) model.[6][7]
Pentylenetetrazol (PTZ)-Induced Seizure Threshold Test
This model is used to evaluate a compound's ability to raise the threshold for chemically-induced clonic seizures and is considered a model for generalized myoclonic and absence seizures.[6][8][9]
Experimental Workflow
References
- 1. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the NKCC1 inhibitors bumetanide, azosemide, and torasemide alone or in combination with phenobarbital on seizure threshold in epileptic and nonepileptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Off-Label Use of Bumetanide for Brain Disorders: An Overview [frontiersin.org]
- 4. ilae.org [ilae.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Live-Cell Imaging of Bumetanide's Effects
Introduction
Bumetanide is a potent loop diuretic that exerts its effects by inhibiting the Na-K-2Cl cotransporter, isoform 1 (NKCC1), a membrane protein crucial for regulating intracellular chloride concentration ([Cl⁻]i) and cell volume.[1][2][3] Live-cell imaging provides an indispensable toolkit for researchers, scientists, and drug development professionals to observe and quantify the dynamic cellular responses to Bumetanide in real-time. This document provides detailed application notes and protocols for key live-cell imaging techniques used to elucidate the multifaceted effects of Bumetanide, including its impact on ion homeostasis, cell volume, and related signaling pathways.
Application Note 1: Real-Time Monitoring of Intracellular Chloride Dynamics
Principle
The primary mechanism of Bumetanide is the inhibition of NKCC1, which actively transports chloride, sodium, and potassium ions into the cell.[1][4] Blocking this transporter with Bumetanide is expected to decrease the rate of chloride influx, leading to a net reduction in the steady-state intracellular chloride concentration ([Cl⁻]i). This change can be visualized and quantified using genetically encoded chloride indicators (GECIs). Many GECIs are based on Yellow Fluorescent Protein (YFP), whose fluorescence is sensitive to quenching by chloride ions.[5][6] Ratiometric indicators, such as Cl-Sensor (a CFP-YFP construct), allow for more robust measurements by comparing the chloride-sensitive YFP signal to the chloride-insensitive CFP signal, thus minimizing artifacts from expression level variations or photobleaching.[6][7]
Experimental Protocol: Measuring [Cl⁻]i Changes with Cl-Sensor
This protocol describes the use of the ratiometric GECI, Cl-Sensor, to measure Bumetanide-induced changes in [Cl⁻]i.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, CHO, or primary neurons)
-
Plasmid DNA encoding Cl-Sensor
-
Transfection reagent (e.g., Lipofectamine)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12)
-
Physiological saline solution (PSS): 140 mM NaCl, 2.5 mM KCl, 2.0 mM CaCl₂, 2.0 mM MgCl₂, 20 mM HEPES, 20 mM D-glucose, pH 7.4
-
Bumetanide stock solution (e.g., 10 mM in DMSO)
-
Inverted fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂), excitation and emission filter sets for CFP and YFP, and a sensitive camera.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
At 70-80% confluency, transfect the cells with the Cl-Sensor plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Microscope Setup:
-
Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ to equilibrate.
-
Identify transfected cells expressing both CFP and YFP.
-
Set up the imaging parameters for ratiometric imaging:
-
Excitation 1 (CFP): ~430 nm
-
Emission 1 (CFP): ~485 nm
-
Excitation 2 (YFP): ~500 nm (or use FRET excitation at ~430 nm)
-
Emission 2 (YFP): ~527 nm
-
-
Adjust exposure times to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
-
Image Acquisition:
-
Replace the culture medium with pre-warmed PSS.
-
Acquire baseline images, capturing both CFP and YFP channels, every 30-60 seconds for 5-10 minutes to establish a stable baseline ratio (YFP/CFP or FRET ratio).
-
Prepare the Bumetanide working solution by diluting the stock in PSS to the final desired concentration (e.g., 10 µM). A vehicle control (e.g., 0.1% DMSO in PSS) should be run in parallel.
-
Gently perfuse the cells with the Bumetanide-containing PSS or the vehicle control solution.
-
Continue acquiring images at the same frequency for 20-30 minutes or until the ratiometric signal stabilizes at a new level.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over individual cells.
-
For each time point, measure the mean fluorescence intensity for both CFP and YFP channels within each ROI.
-
Calculate the fluorescence ratio (e.g., F527/F485) for each time point.
-
Normalize the ratio data to the baseline period before the addition of Bumetanide.
-
Plot the normalized ratio over time to visualize the change in [Cl⁻]i. A decrease in the YFP/CFP ratio indicates a decrease in [Cl⁻]i.
-
Data Presentation
The quantitative effects of Bumetanide on intracellular chloride can be summarized as follows.
| Parameter | Cell Type | Bumetanide Conc. | Observed Effect | Reference |
| [Cl⁻]i Reduction | Immature Neurons | Not specified | Drastic reduction in [Cl⁻]i | [8] |
| NKCC1 Inhibition | HEK293 cells | 100 µM | 71.7 ± 7.0% inhibition | [9] |
| [Cl⁻]i Change | Neonatal Neurons | Not specified | Lowered proportional change in [Cl⁻]i | [10] |
| [Cl⁻]i Recovery | Hippocampal Interneurons | 10 µM | Significantly reduced elevated [Cl⁻]i post-OGD | [11] |
Visualization of Experimental Workflow
Application Note 2: Quantifying Changes in Cellular Volume
Principle
NKCC1 plays a significant role in maintaining cell volume. By facilitating the influx of ions, it promotes the osmotic influx of water. Inhibition of NKCC1 by Bumetanide reduces the net influx of ions, leading to an osmotic loss of water and a subsequent decrease in cell volume, a process known as regulatory volume decrease (RVD).[12] This effect can be precisely measured using live-cell imaging techniques, such as confocal microscopy to reconstruct the 3D volume of cells stained with a cytosolic fluorescent dye.
Experimental Protocol: Measuring Cell Volume with Calcein-AM
This protocol details a method for measuring Bumetanide-induced cell volume changes using the fluorescent dye Calcein-AM and confocal microscopy.
Materials:
-
Cell line of interest cultured on glass-bottom dishes.
-
Live-cell imaging medium.
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).
-
Bumetanide stock solution (10 mM in DMSO).
-
Physiological saline solution (PSS).
-
Confocal laser scanning microscope with an environmental chamber.
Procedure:
-
Cell Staining:
-
Incubate cells with 1-2 µM Calcein-AM in PSS for 20-30 minutes at 37°C.
-
Wash the cells twice with fresh PSS to remove extracellular dye, leaving a bright, uniform cytosolic fluorescence.
-
-
Microscope Setup and Baseline Acquisition:
-
Place the dish on the confocal microscope stage within the environmental chamber.
-
Identify a field of view with well-separated, healthy cells.
-
Set up a Z-stack acquisition protocol. The step size should be chosen according to the Nyquist sampling criterion (typically 0.3-0.5 µm) to span the entire height of the cells.
-
Acquire an initial Z-stack (t=0) to determine the baseline volume of each cell.
-
-
Bumetanide Treatment and Time-Lapse Imaging:
-
Add Bumetanide (e.g., final concentration of 10 µM) or a vehicle control to the dish.
-
Immediately begin time-lapse acquisition, capturing a full Z-stack at regular intervals (e.g., every 2-5 minutes) for a duration of 20-40 minutes.
-
-
Image Analysis and Volume Calculation:
-
Use 3D image analysis software (e.g., Imaris, Fiji/ImageJ) to process the Z-stacks.
-
For each cell at each time point, apply a threshold to the fluorescence intensity to create a 3D binary mask representing the cell's volume.
-
Calculate the volume of the mask by counting the number of voxels and multiplying by the known voxel volume (x * y * z dimensions).
-
Normalize the volume of each cell at subsequent time points to its baseline volume at t=0.
-
Plot the relative cell volume over time.
-
Data Presentation
Quantitative data from studies investigating Bumetanide's effect on cell volume are presented below.
| Cell Type | Bumetanide Conc. | Treatment Time | Relative Cell Volume (Normalized to Control) | Reference |
| Rabbit Ventricular Myocytes | 1 µM | 10 min | 0.87 ± 0.01 | [12] |
| Rabbit Ventricular Myocytes | 10 µM (+ 100 µM CTZ) | 10 min | 0.82 ± 0.04 | [12] |
| Human Saphenous Vein Endothelial Cells | 30 µM | 1-10 h | No significant effect on volume recovery after hypertonic stress | [13] |
| Mouse Skeletal Muscle Cells | 0.5 µM (IC50) | Not specified | Hyperpolarization, preventing depolarization due to hypertonicity | [14] |
Visualization of Experimental Workflow
Application Note 3: Visualizing the NKCC1 Regulatory Pathway
Principle
The activity of NKCC1 is tightly regulated by a phosphorylation cascade involving the With-No-Lysine (WNK) kinases and the Ste20-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[15][16][17] Under conditions of low intracellular chloride or hypertonic stress, WNK kinases are activated. They, in turn, phosphorylate and activate SPAK/OSR1.[17] Activated SPAK/OSR1 then directly phosphorylates NKCC1 at its N-terminus, switching the transporter to its active state, which promotes ion influx.[17] Bumetanide does not affect this signaling cascade; instead, it directly binds to the transmembrane domain of NKCC1, blocking the ion translocation pathway regardless of the transporter's phosphorylation status.[1][18] Visualizing this pathway is crucial for contextualizing Bumetanide's mechanism as a direct inhibitor rather than a signaling modulator.
Visualization of WNK-SPAK-NKCC1 Signaling Pathway
References
- 1. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Off-Label Use of Bumetanide for Brain Disorders: An Overview [frontiersin.org]
- 4. Study of the sites and mechanisms of action of bumetanide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetically Encoded Optical Sensors for Monitoring of Intracellular Chloride and Chloride-Selective Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inmed.fr [inmed.fr]
- 7. Improved method for efficient imaging of intracellular Cl− with Cl-Sensor using conventional fluorescence setup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of cellular volume in rabbit ventricular myocytes: bumetanide, chlorothiazide, and ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The influence of bumetanide on the membrane potential of mouse skeletal muscle cells in isotonic and hypertonic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of the WNK-SPAK/OSR1 Signaling Pathway in Rodent and Human Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WNK-SPAK/OSR1 signaling: lessons learned from an insect renal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bumetanide Solubility: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of bumetanide in DMSO versus PBS. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in bumetanide's solubility between DMSO and PBS?
A1: Bumetanide exhibits significantly different solubility profiles in dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS). It is highly soluble in organic solvents like DMSO but is only sparingly soluble in aqueous buffers such as PBS.[1] This difference is critical when preparing solutions for in vitro and in vivo experiments.
Q2: How do I prepare a bumetanide stock solution?
A2: It is recommended to first prepare a concentrated stock solution in an organic solvent. DMSO is a common choice due to the high solubility of bumetanide in it.[1][2][3] For maximum solubility in aqueous buffers, bumetanide should first be dissolved in an organic solvent like DMSO and then diluted with the aqueous buffer of choice.[1]
Q3: What is the recommended storage procedure for bumetanide stock solutions?
A3: Once prepared, it is advisable to aliquot the stock solution into smaller volumes for routine use and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][5] When stored at -20°C, the solution is typically stable for at least one month, and for up to two years at -80°C.[4][5] Always protect the solution from light.[4]
Q4: What is the stability of bumetanide in aqueous solutions?
A4: Aqueous solutions of bumetanide are not recommended for long-term storage. It is best to prepare these solutions fresh and use them within 24 hours.[1][6][7] The stability of bumetanide in non-aqueous vehicles can be temperature-dependent, with sufficient stability at a pH of 7.4.[8][9]
Quantitative Solubility Data
The following table summarizes the solubility of bumetanide in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | [1][2][3] |
| 73 mg/mL (200.31 mM) | [10] | |
| Ethanol | ~14 mg/mL | [1] |
| 12 mg/mL | [10] | |
| 50 mg/mL (with heat) | [11] | |
| Dimethylformamide (DMF) | ~33 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
| Water | <1 mg/mL (practically insoluble) | [2][3][7] |
| Insoluble | [10] | |
| Aqueous Buffers | Sparingly soluble | [1] |
| Base (e.g., dilute alkali hydroxides) | Soluble | [2][12] |
Experimental Protocols
Protocol 1: Preparation of a Bumetanide Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM bumetanide stock solution in DMSO.
Materials:
-
Bumetanide (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required mass of bumetanide for your desired volume and concentration (Molecular Weight of Bumetanide: 364.4 g/mol ). For 1 mL of a 10 mM solution, you will need 3.644 mg of bumetanide.
-
Weigh the calculated amount of bumetanide powder and place it in a sterile tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution until the bumetanide is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Preparation of a Working Solution in PBS from a DMSO Stock
This protocol describes the dilution of a DMSO stock solution into PBS to create a working solution for experiments.
Materials:
-
Bumetanide stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile dilution tubes
Procedure:
-
Thaw a single aliquot of the bumetanide DMSO stock solution.
-
Perform a stepwise dilution of the stock solution into PBS to achieve the final desired concentration. This is crucial to avoid precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to minimize solvent toxicity in cell-based assays.[5]
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for optimal results.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in PBS | Bumetanide has low aqueous solubility. The addition of a concentrated DMSO stock directly into a large volume of PBS can cause the compound to crash out of solution. | Perform a serial or stepwise dilution to gradually decrease the solvent concentration.[5] Consider using a co-solvent such as PEG300 or Tween-80 in your final formulation, particularly for in vivo studies.[4] Adjusting the pH of the final solution to be slightly alkaline may also improve solubility.[11] |
| Inconsistent experimental results | Degradation of bumetanide in the working solution. | Always prepare fresh working solutions in aqueous buffers for each experiment and use them within 24 hours.[1][6][7] Ensure proper storage of the DMSO stock solution at low temperatures and protected from light.[4] |
| Cell toxicity observed in control group | High concentration of DMSO in the final working solution. | Keep the final DMSO concentration in your cell culture medium below 0.5%.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Visualizations
Caption: Workflow for preparing bumetanide solutions.
Caption: Logic for troubleshooting bumetanide precipitation.
Caption: Bumetanide inhibits the NKCC1 cotransporter.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Bumetanide CAS#: 28395-03-1 [m.chemicalbook.com]
- 3. Bumetanide | 28395-03-1 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. globalrph.com [globalrph.com]
- 7. Bumetanide: Package Insert / Prescribing Information [drugs.com]
- 8. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bumetanide Stability and Degradation: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with bumetanide. It offers detailed insights into its degradation pathways, proper storage conditions, and troubleshooting guidance for experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for bumetanide?
A1: To ensure the stability of bumetanide, it is crucial to adhere to the following storage conditions:
-
Bumetanide API: Store at 2–8°C in airtight and moisture-proof containers.[1]
-
Oral Tablets: Store at a controlled room temperature between 15°C and 30°C (59°F and 86°F) in tight, light-resistant containers.[2]
-
Parenteral (Injection) Solutions: Store at a controlled room temperature between 15°C and 30°C (59°F and 86°F) and protect from light.[2] Diluted solutions should be freshly prepared and used within 24 hours.[3][4]
Q2: What are the primary degradation pathways for bumetanide?
A2: Bumetanide is susceptible to degradation under several conditions:
-
Acid and Base Hydrolysis: Bumetanide degrades in both acidic and basic environments. Forced degradation studies have shown more significant degradation under basic conditions compared to acidic conditions.
-
Oxidation: The molecule can be degraded by oxidizing agents.
-
Thermal Stress: Elevated temperatures can lead to the degradation of bumetanide.
-
Nitrosamine Formation: A significant degradation pathway involves the formation of N-nitrosobumetanide (NBMT), a nitrosamine drug substance-related impurity (NDSRI). This occurs from the reaction of the secondary amine in the bumetanide structure with nitrosating agents, which may be present as trace impurities in excipients.[5][6]
Q3: Is bumetanide sensitive to light?
A3: Yes, bumetanide is known to be light-sensitive.[5] Parenteral solutions, in particular, should be protected from light to prevent photodegradation.[2][3] One study, however, indicated that bumetanide was stable under photolytic stress conditions of 1.2 million lux hours and 200 watt-hours/m² for 16 hours.[7] Despite this, it is best practice to always protect bumetanide from light.
Q4: How can the formation of N-nitrosobumetanide (NBMT) be prevented?
A4: The formation of N-nitrosobumetanide (NBMT), a potential carcinogen, can be mitigated through formulation strategies:[4]
-
pH Adjustment: Maintaining a basic pH in the drug product formulation can inhibit the formation of NBMT.[4]
-
Use of Antioxidants: Incorporating antioxidants such as ascorbic acid, caffeic acid, or ferulic acid into the formulation can effectively reduce the formation of NBMT.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of bumetanide due to improper storage or handling. | Verify storage conditions (temperature, light protection). Prepare fresh solutions. Perform a forced degradation study to identify potential degradation products. |
| Loss of potency in prepared solutions | Instability of bumetanide in the chosen solvent or buffer. Exposure to light or elevated temperatures. | Use freshly prepared solutions for infusions, ideally within 24 hours.[3][4] Ensure solutions are protected from light and stored at the recommended temperature. Bumetanide is reported to be stable at a pH range of 4 to 10.[5] Precipitation may occur at a pH below 4.[5] |
| Discoloration of parenteral solution | Exposure to light.[5] | Discard any discolored solutions. Always store and handle bumetanide injections with light protection.[3] |
| Formation of N-nitrosobumetanide (NBMT) impurity | Presence of trace nitrites in excipients reacting with the bumetanide API.[6] | For formulation development, consider adding antioxidants like ascorbic acid or adjusting the formulation to a basic pH to inhibit NBMT formation.[4][5] |
Quantitative Data on Bumetanide Degradation
The following table summarizes the extent of bumetanide degradation under various forced stress conditions as reported in a stability-indicating RP-HPLC method development study.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 2 N HCl | 60°C | 30 min | 2.3% | [7] |
| Base Hydrolysis | 2 N NaOH | 60°C | 30 min | 20% | [7] |
| Oxidation | 20% H₂O₂ | Room Temp | 30 min | 1.0% | [7] |
| Thermal Degradation | - | 105°C | 6 hours | 2.5% | [7] |
| Photolytic Degradation | 1.2 million lux h & 200 W h/m² | - | 16 hours | Stable | [7] |
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines the conditions for inducing the degradation of bumetanide to develop and validate stability-indicating analytical methods.
-
Preparation of Bumetanide Stock Solution: Prepare a stock solution of bumetanide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 2 N hydrochloric acid.
-
Incubate the mixture in a water bath at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 2 N sodium hydroxide.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 2 N sodium hydroxide.
-
Incubate the mixture in a water bath at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 2 N hydrochloric acid.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 20% hydrogen peroxide.
-
Keep the solution at room temperature for 30 minutes.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place the solid bumetanide powder in a hot air oven maintained at 105°C for 6 hours.
-
After exposure, allow the powder to cool to room temperature.
-
Prepare a solution of the heat-treated powder at a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid bumetanide powder or a solution of bumetanide to photolytic conditions of 1.2 million lux hours for light exposure and 200 watt-hours/m² for UV exposure over 16 hours.
-
Prepare a solution of the exposed powder or use the exposed solution, diluting as necessary for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Signaling Pathways and Experimental Workflows
References
- 1. ajrconline.org [ajrconline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. actascientific.com [actascientific.com]
- 4. Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Nitrosamine impurity in Bumetanide tablets - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. veeprho.com [veeprho.com]
Potential off-target effects of Bumetanide in neuronal tissue
Welcome to the technical support center for researchers utilizing Bumetanide in neuronal tissue experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bumetanide in neuronal tissue?
Bumetanide is a loop diuretic that primarily functions by antagonizing the Na-K-Cl cotransporters (NKCCs). In the central nervous system (CNS), its intended target is the NKCC1 isoform, which is expressed in neurons and glial cells.[1][2][3] By inhibiting NKCC1, Bumetanide reduces the intracellular chloride concentration ([Cl⁻]i).[4][5] This is particularly relevant in immature neurons or in certain pathological conditions where high [Cl⁻]i leads to depolarizing and excitatory actions of the neurotransmitter GABA.[6][7] By lowering [Cl⁻]i, Bumetanide can restore the hyperpolarizing, inhibitory effect of GABA.[1][2]
Q2: I am not seeing the expected inhibitory effect of Bumetanide on GABAergic signaling in my neuronal cultures. What could be the reason?
Several factors could contribute to this observation:
-
Maturity of Neurons: In mature, healthy neurons, the K-Cl cotransporter 2 (KCC2) is highly expressed and efficiently extrudes chloride, maintaining a low [Cl⁻]i.[8] In such cases, the inhibitory effect of Bumetanide on NKCC1 may be less pronounced as NKCC1 activity is already low. The effect of Bumetanide is more significant in neurons with pathologically high [Cl⁻]i.[4]
-
Bumetanide Concentration: Ensure you are using an appropriate concentration. While the IC50 for NKCC1 inhibition is in the sub-micromolar to low micromolar range, excessively high concentrations may lead to off-target effects.[9]
-
Experimental Conditions: The ionic composition of your recording solutions can influence the chloride gradient and thus the observed effects of Bumetanide.
Q3: Could Bumetanide have effects on other transporters or receptors in neurons?
Yes, at higher concentrations, Bumetanide can exhibit off-target effects. The most commonly cited off-target is the neuronal K-Cl cotransporter KCC2.[8][10] While its affinity for KCC2 is significantly lower than for NKCC1, high micromolar to millimolar concentrations of Bumetanide can inhibit KCC2 function.[10][11] This would counteract its primary effect by impairing chloride extrusion. There is also some evidence suggesting that Bumetanide may have weak inhibitory effects on carbonic anhydrase, although this is not considered its primary mechanism of action in the brain.[3]
Q4: I am conducting in vivo experiments. How can I be sure that the observed effects of systemically administered Bumetanide are due to its action in the brain?
This is a critical consideration due to Bumetanide's poor blood-brain barrier (BBB) penetration and rapid metabolism.[1][12] Studies in rodents have shown that systemic administration often results in brain concentrations that are too low to significantly inhibit NKCC1.[12][13][14] Therefore, observed behavioral or physiological changes could be due to:
-
Peripheral Effects: Bumetanide's potent diuretic action can lead to systemic electrolyte and fluid imbalances, which can indirectly affect neuronal function.[3][15]
-
Action on the BBB: Bumetanide could be acting on NKCC1 expressed in the endothelial cells of the BBB itself.
-
Non-NKCC1 mediated effects: The possibility of Bumetanide acting through unknown, non-NKCC1 targets cannot be entirely ruled out.[13]
To differentiate between central and peripheral effects, consider including control experiments such as direct intracerebroventricular (ICV) administration of Bumetanide or using a peripherally restricted analog if available.
Troubleshooting Guides
Problem 1: Unexpected Excitatory Effects or Lack of Efficacy in Seizure Models.
-
Possible Cause: Off-target inhibition of KCC2 at high concentrations, leading to impaired chloride extrusion and a depolarizing shift in the GABA reversal potential.
-
Troubleshooting Steps:
-
Verify Concentration: Perform a dose-response curve to ensure you are using a concentration that is selective for NKCC1 over KCC2.
-
Measure [Cl⁻]i: Directly measure the intracellular chloride concentration to confirm that Bumetanide is indeed lowering it. (See Experimental Protocol 1).
-
Assess KCC2 Function: Evaluate the effect of your Bumetanide concentration on KCC2 activity. (See Experimental Protocol 2).
-
Consider the Model: In some epilepsy models, alterations in both NKCC1 and KCC2 expression have been reported, which could lead to complex and unexpected responses to Bumetanide.[8][11]
-
Problem 2: High Variability in Experimental Results.
-
Possible Cause: Inconsistent brain penetration of Bumetanide in in vivo studies or variability in the developmental stage of in vitro cultures.
-
Troubleshooting Steps:
-
In Vivo Studies:
-
Pharmacokinetic Analysis: If feasible, measure the brain and plasma concentrations of Bumetanide in your animal model to correlate with behavioral or electrophysiological outcomes.[16]
-
Central Administration: Compare systemic administration with direct central administration (e.g., ICV) to bypass the BBB.
-
-
In Vitro Studies:
-
Standardize Culture Age: Use neuronal cultures at a consistent and well-defined developmental stage, as the expression and activity of NKCC1 and KCC2 change over time.[17]
-
Control for Culture Health: Ensure consistent culture conditions and neuronal health, as injury can alter chloride homeostasis.[4]
-
-
Data Presentation
Table 1: Bumetanide Inhibitory Concentrations (IC50)
| Target | Species/System | IC50 | Reference(s) |
| NKCC1 | Human (hNKCC1A) | 0.68 µM | [9] |
| Rat (in vitro) | 2.4 µM | [1][12] | |
| Human (HEK-293 cells) | 0.16 µM | [18] | |
| NKCC2 | Human (hNKCC2A) | 4.0 µM | [9] |
| KCC2 | --- | 655 µM | [10] |
Note: IC50 values can vary depending on the experimental system and conditions.
Table 2: Brain Concentrations of Bumetanide After Systemic Administration in Rodents
| Dose | Route | Species | Brain Concentration | Sufficient for NKCC1 Inhibition? | Reference(s) |
| 0.15 - 0.3 mg/kg | i.p. | Neonatal Rat | ~2-3 nM | No | [14] |
| 0.15 - 0.5 mg/kg | i.p. | Rat | 1 - 27 nM | No | [13] |
| 2 - 10 mg/kg | i.v. | Mouse/Rat | 160 - 1040 nM | Yes | [13] |
| 10 mg/kg | i.v. | Rat | Below 2.4 µM | No | [1][12] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Chloride Concentration ([Cl⁻]i) using Gramicidin Perforated Patch-Clamp
This technique allows for the electrical recording of neuronal activity without dialyzing the intracellular chloride.[5][19]
Materials:
-
Standard patch-clamp setup
-
Gramicidin stock solution (e.g., 10 mg/ml in DMSO)
-
Pipette solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4)[20][21]
Procedure:
-
Prepare the pipette solution and add gramicidin to a final concentration of 20-100 µg/ml immediately before use.[20][21][22]
-
Briefly dip the pipette tip into gramicidin-free solution before backfilling with the gramicidin-containing solution. This prevents gramicidin from being in the very tip, which can hinder seal formation.
-
Establish a high-resistance (GΩ) seal with the neuron.
-
Monitor the series resistance. It will gradually decrease as gramicidin pores form in the membrane patch (typically takes 15-25 minutes).[20]
-
Once a stable, low series resistance is achieved, you can measure the reversal potential of GABA-A receptor-mediated currents (EGABA) by applying a GABA-A agonist (e.g., muscimol) at different holding potentials.
-
Calculate [Cl⁻]i from EGABA using the Nernst equation.
-
Apply Bumetanide and repeat the EGABA measurement to determine its effect on [Cl⁻]i.
Protocol 2: Assessment of KCC2 Functional Activity
KCC2 activity can be assessed indirectly by measuring its chloride extrusion capacity.
Method 1: Western Blotting for Phosphorylation Status
-
Principle: The phosphorylation state of specific residues on KCC2 correlates with its activity. For example, phosphorylation at Thr906 and Thr1007 can be assessed.[23][24]
-
Procedure:
-
Treat neuronal cultures or tissue with Bumetanide at the desired concentration and duration.
-
Lyse the cells/tissue and perform standard western blotting procedures.
-
Use phospho-specific antibodies to probe for changes in the phosphorylation of KCC2 regulatory sites.
-
Method 2: Non-invasive Optical Imaging
-
Principle: Use a genetically encoded chloride sensor (e.g., SuperClomeleon) or a chloride-sensitive dye (e.g., MQAE) to monitor changes in [Cl⁻]i in response to a chloride load.[2][25][26][27][28][29]
-
Procedure:
-
Express the chloride sensor in your neurons of interest or load them with the dye.
-
Induce a chloride influx (e.g., by a brief application of high-potassium solution containing GABA).
-
Monitor the rate of recovery of the fluorescence signal, which reflects chloride extrusion by KCC2.
-
Compare the recovery rate in the presence and absence of Bumetanide. A slower recovery rate in the presence of Bumetanide would indicate KCC2 inhibition.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A noninvasive optical approach for assessing chloride extrusion activity of the K-Cl cotransporter KCC2 in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Off-Label Use of Bumetanide for Brain Disorders: An Overview [frontiersin.org]
- 4. Acute and Chronic Efficacy of Bumetanide in an in vitro Model of Posttraumatic Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gramicidin perforated patch recording technique [jstage.jst.go.jp]
- 6. Bumetanide for neonatal seizures: No light in the pharmacokinetic/dynamic tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Dependent Regulation of the K/Cl Transporter KCC2 Membrane Diffusion, Clustering, and Function in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous brain distribution of bumetanide following systemic administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ilae.org [ilae.org]
- 18. researchgate.net [researchgate.net]
- 19. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gramicidin-perforated Patch Recording Revealed the Oscillatory Nature of Secretory Cl− Movements in Salivary Acinar Cells | Journal of General Physiology | Rockefeller University Press [rupress.org]
- 21. jneurosci.org [jneurosci.org]
- 22. scientifica.uk.com [scientifica.uk.com]
- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 24. Item - Study of the functions and activities of neuronal K-Cl co-transporter KCC2 using western blotting - University of Exeter - Figshare [ore.exeter.ac.uk]
- 25. scienceopen.com [scienceopen.com]
- 26. Intracellular chloride concentration of the mouse vomeronasal neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. biorxiv.org [biorxiv.org]
- 29. eneuro.org [eneuro.org]
Technical Support Center: Optimizing Bumetanide Dosage for In Vivo Diuretic Studies
Welcome to the technical support center for researchers utilizing bumetanide in in vivo experimental models. This resource provides detailed guidance on optimizing bumetanide dosage to achieve desired diuretic effects while minimizing common side effects. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to inform your study design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for bumetanide's diuretic effect?
A1: Bumetanide is a potent loop diuretic that exerts its effect by inhibiting the Na-K-2Cl cotransporter (NKCC1 and NKCC2) in the thick ascending limb of the Loop of Henle in the kidney.[1] By blocking this transporter, bumetanide prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn draws more water into the tubule via osmosis, resulting in increased urine output (diuresis).[1]
Q2: What are the most common side effects of bumetanide in in vivo studies, and how can they be minimized?
A2: The most common side effects are direct consequences of its mechanism of action and include electrolyte imbalances such as low potassium (hypokalemia), low sodium (hyponatremia), low chloride (hypochloremia), and low magnesium (hypomagnesemia).[1] To minimize these effects, it is crucial to use the lowest effective dose of bumetanide. Careful dose-response studies are recommended to determine the optimal dose for the desired diuretic effect in your specific animal model. Additionally, monitoring electrolyte levels in blood and urine is essential. In some cases, potassium supplementation may be necessary to counteract hypokalemia.[2]
Q3: What is a typical starting dose for bumetanide in rats for a diuretic study?
A3: Based on preclinical studies, a starting dose for bumetanide in rats can range from 0.5 mg/kg to 2 mg/kg for oral administration, with intravenous doses being approximately three times more potent.[3] However, the optimal dose can vary depending on the rat strain, age, and the specific experimental conditions. Therefore, a pilot study to determine the dose-response curve is highly recommended.
Q4: How quickly does bumetanide induce diuresis and how long do the effects last?
A4: In animal models such as rats and dogs, the onset of diuresis after oral or intravenous administration of bumetanide is rapid, and the effect typically lasts for 4 to 6 hours.[4]
Q5: What is the safety profile of bumetanide in common animal models?
A5: Bumetanide is generally well-tolerated in various species, with most observed toxicity being a direct result of its potent diuretic activity.[1] The oral LD50 (lethal dose for 50% of animals) in rats is greater than 6 g/kg, and in mice, it is 4,624 mg/kg.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or no diuretic effect | - Incorrect dosage or administration route.- Dehydration of the animal prior to the experiment.- Strain or species differences in drug metabolism.[6][7] | - Verify the calculated dose and ensure proper administration (e.g., correct gavage technique for oral dosing).- Ensure animals are adequately hydrated before the experiment. A common practice is to provide a saline load.[8]- Conduct a dose-response study to determine the effective dose in your specific animal model. |
| High mortality or severe adverse effects | - Bumetanide overdose leading to severe dehydration and electrolyte imbalance.[9]- Pre-existing renal or hepatic conditions in the animals. | - Immediately reduce the dose. Refer to LD50 data for safety margins.[5]- Ensure animals are healthy and free from underlying diseases before starting the experiment.- Monitor animals closely for signs of distress, such as lethargy, muscle weakness, or seizures.[9] |
| Significant weight loss in animals | - Excessive fluid loss due to high diuretic activity. | - This is an expected effect of a diuretic. However, if weight loss is excessive and associated with signs of dehydration, consider reducing the bumetanide dose.- Monitor daily weights to track fluid loss. |
| Unexpected changes in blood chemistry (e.g., hyperglycemia, hyperuricemia) | - These are known, though less common, side effects of bumetanide.[9] | - Monitor blood glucose and uric acid levels if these parameters are critical for your study.- If these effects are confounding your results, consider if a lower dose of bumetanide can achieve the desired diuresis with fewer off-target effects. |
Quantitative Data
Table 1: Bumetanide Dosage and Diuretic/Electrolyte Effects in Rats (Intravenous Administration)
| Dose (mg/kg) | 8-hr Urine Output (per 100g body weight) | Total 8-hr Sodium Excretion (per 100g body weight) | Total 8-hr Potassium Excretion (per 100g body weight) |
| 2 | Significant increase | Significant increase | Dose-independent |
| 8 | Dose-dependent increase | Significant increase | Dose-independent |
| 20 | Dose-dependent increase | Significant increase | Dose-independent |
Data synthesized from a study on the pharmacokinetics and pharmacodynamics of bumetanide in rats.
Table 2: Acute Toxicity of Bumetanide in Rodents
| Species | Route of Administration | LD50 |
| Rat | Oral | >6 g/kg[5] |
| Mouse | Oral | 4,624 mg/kg[5] |
| Rat | Intraperitoneal | 891 mg/kg[5] |
| Mouse | Subcutaneous | 1,660 mg/kg[5] |
Experimental Protocols
Protocol: Assessment of Diuretic Activity of Bumetanide in Rats
This protocol is a standard method for evaluating the diuretic effect of bumetanide in a rat model.
1. Animals and Housing:
- Use adult male or female Wistar or Sprague-Dawley rats (150-200g).
- House the animals in metabolic cages designed to separate urine and feces.[10]
- Allow the animals to acclimate to the metabolic cages for at least 24 hours before the experiment.
- Fast the animals for 18 hours before the experiment, with free access to water.[5]
2. Experimental Groups:
- Control Group: Receives the vehicle (e.g., normal saline).
- Bumetanide Group(s): Receive bumetanide at various doses (e.g., 0.5, 1, 2, 5 mg/kg).
- Each group should consist of at least 6 animals.[5]
3. Procedure:
- On the day of the experiment, record the initial body weight of each rat.
- Administer a saline load (e.g., 25 ml/kg of 0.9% saline) intraperitoneally to ensure adequate hydration and a measurable urine output.[8]
- Immediately after the saline load, administer bumetanide or the vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
- Place the rats back into their metabolic cages.
- Collect urine at regular intervals (e.g., every hour for the first 6 hours, and then at 24 hours).[5]
4. Sample Analysis:
- Measure the total volume of urine collected at each time point.
- Analyze the urine samples for electrolyte concentrations (sodium, potassium, chloride) using a flame photometer or ion-selective electrodes.
5. Data Analysis:
- Calculate the cumulative urine output for each animal.
- Calculate the total excretion of each electrolyte (concentration × urine volume).
- Compare the urine output and electrolyte excretion between the bumetanide-treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of bumetanide action and its physiological outcomes.
Caption: Experimental workflow for assessing diuretic activity in rats.
References
- 1. Toxicologic evaluation of bumetanide, potent diuretic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Electrolyte excretion patterns. Intravenous and oral doses of bumetanide compared to furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Consequences of inhibition of bumetanide metabolism in rodents on brain penetration and effects of bumetanide in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the urinary metabolites of 14C-bumetanide in the rat and their excretion by rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpp.com [ijpp.com]
- 9. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 10. drnaitiktrivedi.com [drnaitiktrivedi.com]
Troubleshooting inconsistent results in Bumetanide experiments
Welcome to the Technical Support Center for Bumetanide Experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and inconsistencies encountered when working with Bumetanide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bumetanide?
A1: Bumetanide is a potent loop diuretic that primarily acts by inhibiting the Na-K-2Cl cotransporter (NKCC)[1][2]. There are two main isoforms: NKCC2, found predominantly in the kidney, and NKCC1, which is widely distributed in the body, including in neurons[1]. By blocking these cotransporters in the thick ascending limb of the loop of Henle (NKCC2), Bumetanide prevents the reabsorption of sodium, potassium, and chloride, leading to increased excretion of these ions and water[1][3]. Its effect on NKCC1 in the central nervous system is a subject of ongoing research for various neurological disorders[1][4][5][6].
Q2: What are the key pharmacokinetic properties of Bumetanide to consider in experimental design?
A2: Bumetanide has a rapid onset and a short duration of action[3][7]. After oral administration, it is almost completely absorbed, with peak plasma levels reached in about 30 minutes[3]. Its half-life is typically between 1 and 1.5 hours in humans[3]. However, in rodents like rats, the half-life is much shorter (around 13 minutes) due to rapid metabolism, which can be a source of inconsistency in animal studies[4].
Q3: What are some common solvents and storage conditions for Bumetanide?
A3: The solubility and stability of Bumetanide are crucial for consistent experimental results. It has high solubility in solvents like glycofurol and polyethylene glycol 200[8]. For in vitro assays, stock solutions are often prepared in DMSO or ethanol[1]. Bumetanide is stable at low temperatures (5°C), with no degradation observed[8]. At higher temperatures, it can decompose, but its stability can be improved by adjusting the pH to 7.4[8].
Troubleshooting Guides
Inconsistent Diuretic Effect in Animal Models
Q: We are observing high variability in urine output in our rat model after oral administration of Bumetanide. What could be the cause?
A: Several factors can contribute to inconsistent diuretic effects in animal models:
-
Dosing and Administration: The timing and method of administration can significantly impact the diuretic response. Oral administration can lead to variability in absorption. Intravenous or intraperitoneal injections may provide more consistent results[9]. A study on critically ill infants showed that lower doses had the greatest diuretic efficiency, suggesting that continuous infusion or intermittent low-dose boluses may produce more optimal and consistent responses[10].
-
Animal Strain and Metabolism: Different animal strains can have varying metabolic rates. Rodents, in particular, metabolize Bumetanide much faster than humans, leading to a shorter half-life[4]. This rapid elimination can result in inconsistent effects, especially with single-dose regimens.
-
Hydration Status: The baseline hydration status of the animals can influence the diuretic response. Ensure that all animals have consistent access to water before the experiment.
-
Food Intake: The presence of food in the stomach can affect the absorption of orally administered drugs. Standardizing the fasting period before drug administration can help reduce variability.
Troubleshooting Workflow for Inconsistent Diuresis
Caption: Troubleshooting workflow for variable diuretic outcomes.
Variability in Neuronal Cell Culture Experiments
Q: Our in vitro experiments on neuronal cultures are showing inconsistent effects of Bumetanide on intracellular chloride concentration. What are the potential reasons?
A: Inconsistent results in neuronal cell culture experiments with Bumetanide can arise from several sources:
-
Cell Culture Conditions: The composition of the cell culture medium can impact drug stability and efficacy[11]. The pH of the medium is particularly important, as it can affect the activity of Bumetanide[8][12]. Ensure that the pH of your culture medium is stable and consistent across experiments.
-
Drug Stability in Media: Bumetanide may not be stable in certain culture media over long incubation periods. It is advisable to prepare fresh drug solutions for each experiment and minimize the time the drug is in the media before application.
-
Cell Health and Density: The health and confluency of your neuronal cultures are critical. Unhealthy or overly dense cultures may respond differently to the drug. It is important to have a consistent cell seeding and maintenance protocol.
-
NKCC1 Expression Levels: The expression of the NKCC1 cotransporter can vary between cell lines and even between different passages of the same cell line. This can lead to variability in the response to Bumetanide. It may be necessary to periodically verify NKCC1 expression levels.
Experimental Protocol: In Vitro NKCC1 Inhibition Assay
A common method to assess NKCC1 inhibition is to measure changes in intracellular chloride concentration using a chloride-sensitive fluorescent dye[1].
-
Cell Preparation: Culture neuronal cells on appropriate plates for fluorescence imaging.
-
Dye Loading: Incubate the cells with a chloride-sensitive dye (e.g., MQAE) according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence of the cells in a physiological buffer.
-
Bumetanide Application: Add Bumetanide at the desired concentration to the buffer and incubate for a specific period.
-
Chloride Influx Stimulation: Induce chloride influx, for example, by a brief exposure to a high-potassium solution.
-
Post-Stimulation Measurement: Measure the fluorescence change after stimulation. A smaller change in fluorescence in the presence of Bumetanide indicates inhibition of NKCC1.
Data Summary
Table 1: Bumetanide Dosage and Administration
| Application | Route | Typical Dosage | Frequency | Reference |
| Edema (Adult) | Oral | 0.5 - 2 mg | Once daily | [9] |
| Edema (Adult) | IV/IM | 0.5 - 1 mg | Once | [9] |
| Edema (Continuous Infusion) | IV | 1 mg/hour | Up to 12 mg/day | [9] |
| Critically Ill Infants | IV | 0.005 - 0.10 mg/kg | Single dose | [10] |
| Hypertension (Off-label) | Oral | 0.5 - 2.0 mg | 1-2 doses daily | [13] |
| Hypercalcemia (Off-label) | IV | 1 - 4 mg | Every 1-4 hours | [13] |
Table 2: Factors Influencing Bumetanide Stability
| Factor | Condition | Impact on Stability | Reference |
| Temperature | 5°C | No degradation observed | [8] |
| Temperature | 57°C | Decomposes in nonaqueous vehicles | [8] |
| pH | 7.4 | Sufficient stability may be obtained | [8] |
| Light | Not specified | Protect from light | Not specified in provided search results |
| Solvents | Glycofurol, PEG 200 | High solubility | [8] |
Signaling Pathway and Experimental Workflow
Bumetanide's Mechanism of Action on NKCC
Caption: Mechanism of Bumetanide via NKCC inhibition.
General Experimental Workflow for Assessing Diuretic Effect
Caption: Workflow for in vivo diuretic assessment.
References
- 1. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative diuretic and tissue distribution study of bumetanide and furosemide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consequences of inhibition of bumetanide metabolism in rodents on brain penetration and effects of bumetanide in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bumetanide, an Inhibitor of NKCC1 (Na-K-2Cl Cotransporter Isoform 1), Enhances Propofol-Induced Loss of Righting Reflex but Not Its Immobilizing Actions in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Dose-ranging evaluation of bumetanide pharmacodynamics in critically ill infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing Bumetanide precipitation issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bumetanide in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of bumetanide solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dissolution in aqueous buffer | Bumetanide is practically insoluble in water and acidic solutions.[1][2][3] The pH of your buffer may be too low. | Bumetanide dissolves in dilute alkaline solutions.[1][2][3] Adjust the pH of your aqueous buffer to the alkaline range (pH > 7.4) before adding bumetanide. A pH of 7.8 to 8.0 has been used for dissolution media.[2] For injectable formulations, the pH is typically adjusted to a range of 6.8 to 7.8.[4] |
| Cloudiness or precipitation after initial dissolution | The concentration of bumetanide may exceed its solubility limit in the chosen solvent system. While soluble in some organic solvents, dilution into an aqueous buffer can cause it to precipitate if the final concentration is too high. | For maximum solubility in aqueous buffers, first dissolve bumetanide in an organic solvent like DMSO, ethanol, or DMF, and then dilute this stock solution with the aqueous buffer of choice.[5] Be mindful of the final solvent concentration and bumetanide's solubility in that specific mixture. |
| Precipitation over time, even after successful initial dissolution | The solution may be unstable at the storage temperature, or it may be sensitive to light. Bumetanide solutions should be freshly prepared and used within 24 hours.[6][7][8][9] It is also known to be gradually colored by light.[10] | Store solutions at a controlled room temperature or refrigerated (2-8°C) as indicated for specific preparations, and protect from light.[6][10] It is recommended to use freshly prepared solutions.[6][7][8][9] |
| Inconsistent or lower than expected concentration in solution | Bumetanide may have degraded. Degradation can be influenced by factors such as pH, temperature, and light exposure. Forced degradation studies show bumetanide degrades under acidic and alkaline conditions, as well as upon oxidation and exposure to heat and light.[11][12][13][14] | Ensure proper storage conditions and use high-purity bumetanide. When preparing solutions, avoid extreme pH values unless intentionally studying degradation. Use of antioxidants like ascorbic acid may mitigate certain types of degradation.[15] |
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: What is the solubility of bumetanide in water and other solvents?
Bumetanide is practically insoluble in water but is soluble in organic solvents such as ethanol, DMSO, and DMF.[1][2][5] It also dissolves in dilute alkaline solutions.[1][2][3]
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | <1 mg/mL | [1][2] |
| Ethanol | ~14 mg/mL | [5] |
| DMSO | ~25-73 mg/mL | [1][5][16] |
| DMF | ~33 mg/mL | [5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| Base | >20 mg/mL | [17] |
| Glycofurol (at 4°C) | 167 mg/mL | [18][19] |
| Polyethylene glycol 200 (at 4°C) | 143 mg/mL | [18][19] |
Q2: What is the recommended procedure for preparing an aqueous solution of bumetanide?
Due to its low aqueous solubility, the recommended method is to first dissolve bumetanide in a suitable organic solvent, such as DMSO, to create a stock solution. This stock solution can then be diluted with your aqueous buffer to the desired final concentration.[5] Always add the stock solution to the buffer slowly while stirring to avoid localized high concentrations that could lead to precipitation.
Q3: How does pH affect the solubility of bumetanide?
Bumetanide is a weak acid with a pKa around 3.6-4.69.[1] Its solubility in aqueous solutions is highly dependent on pH. It is sparingly soluble in acidic to neutral solutions and becomes more soluble in alkaline conditions (pH > 7) as the carboxylic acid group is ionized.[1][2][3]
Stability and Storage
Q4: How stable is bumetanide in aqueous solutions?
Aqueous solutions of bumetanide are recommended to be freshly prepared and used within 24 hours.[6][7][8][9] Stability can be affected by pH, temperature, and light exposure. Studies have shown that bumetanide is stable for at least 72 hours at room temperature when diluted in 5% dextrose injection.[7]
Q5: What are the optimal storage conditions for bumetanide solutions?
Bumetanide solutions should be stored at a controlled room temperature (20-25°C or 68-77°F) and protected from light.[6][10] For certain preparations, refrigeration at 2-8°C may be recommended.[20] Always inspect the solution for any signs of precipitation or discoloration before use.[6][7][8][9]
Q6: What are the known degradation products of bumetanide?
Bumetanide can degrade through various pathways, including oxidation of the N-butyl side chain.[4][21] Forced degradation studies have identified several degradation products under acidic, basic, oxidative, thermal, and photolytic stress conditions.[11][12][13][14] One identified degradation product is N-nitrosobumetanide, which can form from the reaction of bumetanide with trace levels of nitrites.[15][22]
Experimental Protocols
Protocol for Preparation of a Bumetanide Aqueous Working Solution
-
Prepare a Stock Solution:
-
Dilution into Aqueous Buffer:
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the pH is in the neutral to alkaline range to maximize bumetanide solubility.
-
While vortexing or stirring the aqueous buffer, slowly add the required volume of the bumetanide stock solution to achieve the final desired concentration.
-
-
Final Preparation:
Protocol for Forced Degradation Study
This protocol is a general guideline and may need to be adapted based on specific experimental requirements.
-
Acidic Degradation:
-
Prepare a solution of bumetanide in a suitable solvent.
-
Add 0.1 N HCl to the solution.
-
Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[11]
-
Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Analyze the sample using a stability-indicating analytical method, such as HPLC.[11]
-
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Prepare a solution of bumetanide.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature for a specified duration.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of bumetanide or a solution in a temperature-controlled oven at a high temperature (e.g., 105°C) for a defined period (e.g., 6 hours).[12]
-
For the solution, cool it before analysis. For the solid, dissolve it in a suitable solvent.
-
Analyze the sample by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of bumetanide to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
Visualizations
Caption: Chemical structure of Bumetanide.
Caption: Troubleshooting workflow for bumetanide precipitation.
Caption: Potential degradation pathways of bumetanide.
References
- 1. Bumetanide CAS#: 28395-03-1 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 28395-03-1 CAS MSDS (Bumetanide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Bumetanide: Package Insert / Prescribing Information [drugs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. globalrph.com [globalrph.com]
- 7. droracle.ai [droracle.ai]
- 8. Error Page [labeling.pfizer.com]
- 9. Error Page [labeling.pfizer.com]
- 10. Bumetanide intravenous injection for adults | Medinfo Galway [medinfogalway.ie]
- 11. actascientific.com [actascientific.com]
- 12. researchgate.net [researchgate.net]
- 13. dial.uclouvain.be [dial.uclouvain.be]
- 14. researchgate.net [researchgate.net]
- 15. Nitrosamine impurity in Bumetanide tablets - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. neogen.com [neogen.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Bumex (bumetanide) | Sentinel Initiative [sentinelinitiative.org]
Technical Support Center: Mitigating Bumetanide-Induced Electrolyte Imbalance in Animal Studies
Welcome to the technical support center for researchers utilizing bumetanide in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and mitigate the common issue of electrolyte imbalance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which bumetanide causes electrolyte imbalance?
A1: Bumetanide is a potent loop diuretic that primarily acts on the thick ascending limb of the Loop of Henle in the kidney. It inhibits the Na-K-2Cl cotransporter (NKCC2), blocking the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl-) ions. This leads to increased excretion of these electrolytes in the urine, along with water, causing diuresis and potentially leading to electrolyte imbalances in the blood.[1][2][3]
Q2: What are the most common electrolyte disturbances observed with bumetanide administration in animal models?
A2: The most frequently reported electrolyte imbalances are hypokalemia (low potassium), hyponatremia (low sodium), hypochloremia (low chloride), and hypomagnesemia (low magnesium).[4][5] Due to the potent diuretic effect, dehydration and volume depletion can also occur.[6]
Q3: At what doses can I expect to see electrolyte imbalances in common animal models?
A3: The dose required to induce electrolyte imbalance can vary depending on the species, administration route, and duration of treatment. The following table summarizes dosages used in various animal studies that have been associated with diuretic effects and potential for electrolyte changes.
| Animal Model | Route of Administration | Effective Dose Range | Notes |
| Dog | Intravenous (IV) | 0.01 - 0.250 mg/kg | A dose of 0.01 mg/kg has been shown to significantly increase sodium and potassium excretion.[7] |
| Cat | Oral, IV, IM | Anecdotal; dose extrapolated from furosemide | Definitive doses are not well-established. A starting point can be estimated by dividing the effective furosemide dose by 25 to 50.[3] |
| Rat | Intravenous (IV) | 8 mg/kg | This dose resulted in a significant increase in sodium and chloride excretion.[8] |
| Mouse | In vitro (muscle) | IC50 of 0.5 µM | This is the half-maximal effective concentration for its effect on muscle cell membrane potential.[9] |
| Sheep | Intravenous (IV) | 0.002 - 0.20 mg/kg | Increasing doses in this range lead to more pronounced and prolonged diuretic responses. |
Q4: How soon after bumetanide administration should I start monitoring for electrolyte changes?
A4: Bumetanide has a rapid onset of action. Diuresis can begin within minutes of intravenous administration and within 30 to 60 minutes after oral administration.[10] It is advisable to collect baseline blood samples before administration and then begin post-dose monitoring within the first few hours, with continued monitoring depending on the experimental design and the animal's clinical status.
Troubleshooting Guides
Issue 1: Severe Hypokalemia
-
Symptoms: Muscle weakness, lethargy, and in severe cases, cardiac arrhythmias.
-
Possible Causes:
-
Bumetanide dose is too high for the animal model.
-
Inadequate potassium supplementation.
-
Prolonged duration of treatment without sufficient monitoring.
-
-
Troubleshooting Steps:
-
Assess Clinical Signs: Immediately evaluate the animal for any signs of distress.
-
Measure Serum Potassium: Obtain a blood sample to determine the severity of hypokalemia.
-
Administer Potassium Supplementation: If serum potassium is critically low, intravenous administration of potassium chloride (KCl) is recommended. For less severe cases, oral potassium supplementation can be used. (See Experimental Protocols for supplementation guidelines).
-
Reduce or Withhold Bumetanide: Temporarily discontinue or reduce the bumetanide dose until potassium levels stabilize.
-
Fluid Therapy: In cases of concurrent dehydration, administer isotonic fluids. Be cautious with the fluid rate to avoid further electrolyte dilution.
-
Issue 2: Hyponatremia and Dehydration
-
Symptoms: Lethargy, confusion, decreased skin turgor, dry mucous membranes.
-
Possible Causes:
-
Excessive diuresis leading to significant water and sodium loss.
-
Restricted access to drinking water.
-
-
Troubleshooting Steps:
-
Monitor Hydration Status: Regularly check for signs of dehydration. Monitoring body weight can also be a useful indicator of fluid loss.
-
Ensure Access to Water: Ensure animals have ad libitum access to drinking water. For some studies, providing a saline solution (e.g., 0.9% NaCl) for drinking can help mitigate sodium loss.
-
Administer Fluids: In cases of severe dehydration, subcutaneous or intravenous administration of sterile 0.9% saline or Lactated Ringer's Solution may be necessary.[11]
-
Adjust Bumetanide Dose: Consider lowering the bumetanide dose in subsequent experiments if excessive dehydration is a recurring issue.
-
Issue 3: Inconsistent or Unexpected Diuretic Response
-
Possible Causes:
-
Troubleshooting Steps:
-
Ensure Adequate Hydration: Maintain euvolemia to prevent the development of diuretic tolerance.
-
Review Concomitant Medications: Ensure that no other administered compounds are known to interfere with bumetanide's mechanism of action.
-
Check Drug Formulation and Administration: Verify the correct preparation and administration of the bumetanide solution.
-
Experimental Protocols
Protocol 1: Blood Sampling for Electrolyte Monitoring in Rodents
This protocol is a general guideline and should be adapted to the specific experimental design and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Materials:
-
Restraining device appropriate for the species (e.g., rodent restrainer).
-
Sterile collection tubes (e.g., lithium heparin microtainers).
-
Sterile needles (25-27 gauge) or lancets.
-
Gauze and antiseptic wipes.
-
Heat lamp or warm compress (optional, for tail vein sampling).
-
-
Procedure (Tail Vein Sampling in Rats/Mice):
-
Warm the animal's tail using a heat lamp or warm compress to dilate the lateral tail veins.
-
Place the animal in the restrainer.
-
Clean the tail with an antiseptic wipe.
-
Using a sterile needle, puncture one of the lateral tail veins.
-
Collect blood into the microtainer via capillary action.
-
Apply gentle pressure to the puncture site with sterile gauze to achieve hemostasis.
-
-
Frequency:
-
Baseline: Collect a blood sample prior to the first bumetanide dose.
-
Post-Dose: For acute studies, samples can be taken at 1, 2, 4, and 6 hours post-administration. For chronic studies, weekly or bi-weekly monitoring may be sufficient, but more frequent monitoring is advised at the beginning of the study.
-
Protocol 2: Potassium Supplementation in a Canine Model
This protocol provides a guideline for potassium chloride (KCl) supplementation in dogs receiving bumetanide. The exact amount of supplementation should be based on regular monitoring of serum potassium levels.
-
Guideline for IV Fluid Supplementation:
| Serum Potassium (mEq/L) | Amount of KCl to Add to 1L of Fluids (mEq) |
| < 2.0 | 80 |
| 2.1 - 2.5 | 60 |
| 2.6 - 3.0 | 40 |
| 3.1 - 3.5 | 25-30 |
| 3.6 - 5.0 | 20 |
This table is adapted from veterinary clinical guidelines and should be used as a starting point for research protocols.[12][13]
-
Administration:
-
The maximum recommended rate of intravenous potassium administration is generally 0.5 mEq/kg/hour to avoid cardiac complications.
-
For oral supplementation, potassium gluconate is often more palatable than potassium chloride.
-
-
Monitoring:
-
When administering intravenous potassium, especially at higher rates, frequent monitoring of serum potassium (e.g., every 4-6 hours) is crucial.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of bumetanide action in a renal epithelial cell.
Caption: Experimental workflow for a bumetanide study in animals.
References
- 1. Activation of the bumetanide-sensitive Na+,K+,2Cl- cotransporter (NKCC2) is facilitated by Tamm-Horsfall protein in a chloride-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Commonly Used Diuretics in Canine & Feline Patients [cliniciansbrief.com]
- 4. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. drugs.com [drugs.com]
- 7. A comparative diuretic and tissue distribution study of bumetanide and furosemide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of bumetanide after intravenous and oral administration to rats: absorption from various GI segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of bumetanide on the membrane potential of mouse skeletal muscle cells in isotonic and hypertonic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determinants of bumetanide response in the dog: effect of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bumetanide, the specific inhibitor of Na+-K+-2Cl- cotransport, inhibits 1alpha,25-dihydroxyvitamin D3-induced osteoclastogenesis in a mouse co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Consequences of inhibition of bumetanide metabolism in rodents on brain penetration and effects of bumetanide in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the stability of Bumetanide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Bumetanide stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Bumetanide stock solutions?
A1: Bumetanide is practically insoluble in water but soluble in several organic solvents. The choice of solvent depends on the experimental requirements. For a high concentration stock solution, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are commonly used.[1][2] It is also soluble in alkaline solutions.[2][3]
Q2: How can I prepare an aqueous working solution of Bumetanide from an organic stock?
A2: To prepare an aqueous working solution, first dissolve Bumetanide in an organic solvent like DMSO or DMF to create a concentrated stock solution.[1] This stock solution can then be diluted with your aqueous buffer of choice (e.g., PBS) to the final desired concentration.[1] It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q3: What are the recommended storage conditions for Bumetanide?
A3: Solid Bumetanide should be stored at -20°C and is stable for at least four years.[1] It is also recommended to protect it from light as it can discolor upon exposure.[4][5][6] Stock solutions in organic solvents should be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.[1]
Q4: My Bumetanide solution turned cloudy or has precipitated. What should I do?
A4: Precipitation can occur for several reasons, including solvent choice, concentration, and pH. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Q5: Is Bumetanide sensitive to light?
A5: Yes, Bumetanide is known to be sensitive to light and can discolor upon exposure.[4][5][6] It is recommended to use light-resistant vessels and to conduct procedures without direct exposure to daylight.[4]
Q6: What are the known degradation pathways for Bumetanide?
A6: Bumetanide can degrade under various stress conditions. Forced degradation studies have shown that it is susceptible to acidic and basic hydrolysis, as well as oxidation.[7][8][9] One identified degradation product is N-nitrosobumetanide, which can form during manufacturing or storage, particularly in the presence of nitrites.[10][11]
Data Presentation
Table 1: Solubility of Bumetanide in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | [1][2] |
| DMF | ~33 mg/mL | [1] |
| Ethanol | ~14 mg/mL | [1] |
| Ethanol (with heat) | ~50 mg/mL | [3] |
| Methanol | Soluble | [4] |
| Acetone | Soluble | |
| Water | <1 mg/mL (practically insoluble) | [2][4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Glycofurol (4°C) | ~167 mg/mL | [12][13] |
| Polyethylene glycol 200 (4°C) | ~143 mg/mL | [12][13] |
Table 2: Stability of Bumetanide Solutions
| Solution Type | Storage Temperature | Stability | Reference |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [1] |
| Aqueous Infusion (D5W, NS) | Room Temperature | Use within 24 hours | [14][15][16] |
| Nonaqueous (in cosolvents) | 5°C | No degradation observed | [12][13] |
| Nonaqueous (in cosolvents) | 57°C | Half-life of 69 to 400 days; stability increases at pH 7.4 | [12][13] |
| Admixture with Scopolamine | 5±3°C | Stable for at least 18 days | [17] |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Bumetanide Stock Solution in DMSO
Materials:
-
Bumetanide (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out the desired amount of Bumetanide powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 25 mg/mL solution, weigh 25 mg of Bumetanide.
-
Transfer the weighed Bumetanide to a sterile, light-resistant vial.
-
Add the appropriate volume of anhydrous DMSO to the vial. For a 25 mg/mL solution, add 1 mL of DMSO.
-
Cap the vial securely and vortex the solution until the Bumetanide is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Assessment of Bumetanide Solution using HPLC
Objective: To determine the stability of a Bumetanide solution under specific storage conditions.
Materials:
-
Bumetanide stock solution
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier like acetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a standard solution of Bumetanide of known concentration in the mobile phase.
-
Dilute the stock solution to be tested to a suitable concentration with the mobile phase.
-
-
Initial Analysis (Time Zero):
-
Set up the HPLC system with the appropriate column and mobile phase. Set the UV detector to the wavelength of maximum absorbance for Bumetanide (e.g., 220 nm).[7]
-
Inject the standard solution to establish the retention time and peak area corresponding to the initial concentration.
-
Inject the sample solution and record the chromatogram. The peak area of the principal peak represents the initial concentration of Bumetanide.
-
-
Storage:
-
Store the stock solution under the desired conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24h, 48h, 1 week), withdraw an aliquot of the stored solution.
-
Prepare a sample solution for HPLC analysis as described in step 1.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the Bumetanide peak at each time point to the peak area at time zero.
-
Calculate the percentage of Bumetanide remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
Troubleshooting Guides
Issue: Precipitation upon dilution of organic stock solution in aqueous buffer.
This is a common issue due to the poor aqueous solubility of Bumetanide.
Troubleshooting Workflow:
Caption: A step-by-step guide to resolving Bumetanide precipitation issues.
Issue: Loss of potency or unexpected experimental results.
This could be due to the degradation of the Bumetanide stock solution.
Logical Relationship Diagram for Stability Issues:
Caption: A flowchart for diagnosing and addressing Bumetanide solution instability.
Signaling Pathways
While Bumetanide's primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC1/NKCC2), a detailed signaling pathway diagram is less relevant to the stability of the chemical solution itself. However, understanding its degradation pathways is crucial.
Bumetanide Degradation Influences:
Caption: Key factors that can lead to the degradation of Bumetanide.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Bumetanide CAS#: 28395-03-1 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. reference.medscape.com [reference.medscape.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets | FDA [fda.gov]
- 11. Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. globalrph.com [globalrph.com]
- 15. Error Page [labeling.pfizer.com]
- 16. Bumetanide Injection, USP (For Intravenous or Intramuscular Use) [dailymed.nlm.nih.gov]
- 17. ejhp.bmj.com [ejhp.bmj.com]
Identifying and controlling for Bumetanide's effects on non-neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diuretic drug bumetanide. The focus is on identifying and controlling for its effects on non-neuronal cells in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of bumetanide in the central nervous system (CNS)?
Bumetanide's primary target is the Na-K-Cl cotransporter 1 (NKCC1), an electroneutral ion transporter found on the cell membrane of various cell types, including neurons and non-neuronal cells.[1][2][3][4] It functions by transporting one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the cell membrane.[2][3] Bumetanide inhibits NKCC1 by binding to a pocket in the extracellular ion translocation pathway, thereby blocking ion transport.[2][3]
Q2: Besides neurons, which non-neuronal cells in the CNS are affected by bumetanide?
Bumetanide significantly affects several types of non-neuronal cells in the CNS that express NKCC1, including:
-
Astrocytes: Bumetanide can reduce astrocyte swelling caused by conditions like ischemia or exposure to manganese by inhibiting NKCC1.[1][5][6]
-
Microglia: NKCC1 is expressed in microglia, and bumetanide can modulate their activation and inflammatory responses.[1][7][8][9]
-
Oligodendrocytes: These myelin-producing cells express high levels of NKCC1. Bumetanide has been shown to protect oligodendrocytes from excitotoxicity and promote their proliferation under ischemic conditions.[1]
-
Endothelial Cells: NKCC1 is present in the luminal membrane of blood-brain barrier (BBB) endothelial cells, and bumetanide can influence BBB function and edema formation.[1][10]
Q3: What are the common off-target effects of bumetanide on non-neuronal cells that I should be aware of in my experiments?
The primary "off-target" effects in the context of studying neuronal function are the intended on-target effects on non-neuronal cells. These include:
-
Alteration of Cell Volume: By blocking ion and subsequent water influx, bumetanide can reduce swelling in astrocytes and oligodendrocytes.[1][5]
-
Modulation of Neuroinflammation: Bumetanide can influence microglial activation and the release of inflammatory mediators.[1][7][8][9]
-
Impact on Myelination: Through its effects on oligodendrocytes, bumetanide may influence myelination processes.[1]
-
Changes in Blood-Brain Barrier Permeability: By acting on endothelial cells, bumetanide can reduce edema formation.[1][10]
-
Inhibition of Cell Proliferation: In vascular endothelial cells, bumetanide has been shown to inhibit proliferation.[11]
It is crucial to consider these effects, as they can indirectly influence neuronal activity and the overall experimental outcome.
Q4: I am seeing unexpected results in my neuronal cultures treated with bumetanide. Could non-neuronal cells be the cause?
Yes, it is highly probable. Glial cells (astrocytes, microglia, and oligodendrocytes) are often present in neuronal cultures and can significantly influence neuronal function. Bumetanide's effects on these cells can lead to changes in the extracellular environment, such as altered ion concentrations, glutamate uptake, and inflammatory signaling, which in turn affect neuronal excitability and survival. For example, bumetanide-induced changes in astrocyte volume can alter the extracellular space and neurotransmitter concentrations.[1][12]
Troubleshooting Guides
Problem 1: Difficulty distinguishing between neuronal and non-neuronal effects of bumetanide.
Cause: Bumetanide's primary target, NKCC1, is expressed on both neurons and various non-neuronal cells.[1] This ubiquitous expression makes it challenging to isolate the drug's effects on a single cell type.
Solution:
-
Cell-type specific NKCC1 knockout models: The most definitive way to distinguish effects is to use genetic models where NKCC1 is selectively knocked out in specific non-neuronal cell populations (e.g., astrocyte-specific or microglia-specific NKCC1 knockout mice).[1]
-
Co-culture systems with and without specific non-neuronal cells: Compare the effects of bumetanide on pure neuronal cultures versus co-cultures with astrocytes, microglia, or oligodendrocytes.
-
Pharmacological inhibition of non-neuronal cell functions: Use other pharmacological agents to block specific non-neuronal processes that might be affected by bumetanide (e.g., inhibitors of microglial activation) to see if this alters the observed effect of bumetanide on neurons.
-
Immunohistochemistry and cell-specific markers: Use cell-specific markers to analyze changes in both neuronal and non-neuronal cell morphology, protein expression, and activity in response to bumetanide.
Problem 2: Inconsistent or weak effects of bumetanide in in vivo experiments.
Cause: Bumetanide has poor penetration across the blood-brain barrier (BBB) and is subject to rapid metabolism and active efflux from the brain.[1][13][14] This results in low and transient concentrations in the brain, which may be insufficient to inhibit NKCC1 effectively.[1]
Solution:
-
Direct intracerebral administration: To bypass the BBB, consider direct administration methods such as intracerebroventricular (ICV) or intrathecal injections.[1]
-
Use of bumetanide derivatives: Investigate the use of more lipophilic bumetanide prodrugs or derivatives with improved BBB permeability.
-
Inhibition of efflux transporters: Co-administration of inhibitors of organic anion transporters (OATs) and other efflux pumps at the BBB can increase the brain concentration of bumetanide.[13][14]
-
Dose-response studies: Carefully perform dose-response studies to determine the optimal concentration for your specific experimental model and route of administration. Be aware that higher systemic doses will also increase peripheral side effects like diuresis.[12][15]
Problem 3: Observed effects of bumetanide occur at concentrations lower than the reported IC50 for NKCC1 inhibition.
Cause: Some studies suggest that bumetanide may have effects through non-NKCC1 mediated mechanisms, especially at lower concentrations.[1] Additionally, peripheral effects of bumetanide could indirectly influence brain function.[1]
Solution:
-
Control for peripheral effects: In in vivo studies, it is critical to have control groups that account for the diuretic and electrolyte-imbalancing effects of bumetanide. This can include monitoring and correcting for dehydration and electrolyte loss.
-
Investigate alternative mechanisms: Consider the possibility of off-target effects or interactions with other transporters or signaling pathways. Bumetanide has been shown to have vasodilatory effects that may be independent of NKCC1 inhibition.[16]
-
Validate NKCC1 inhibition: In your experimental system, directly measure the inhibition of NKCC1 activity (e.g., using ion flux assays) at the concentrations of bumetanide you are using to confirm that the observed effects correlate with NKCC1 blockade.
Data Presentation
Table 1: Bumetanide Concentrations and Effects on Non-Neuronal Cells
| Cell Type | Bumetanide Concentration | Observed Effect | Reference |
| Astrocytes | 5-10 µM | Reduced Na+, Ca2+, and Cl- influx following in vitro ischemia. | [1] |
| Astrocytes | 50 µM | Significantly diminished manganese-induced cell swelling. | [5] |
| Oligodendrocytes | Not specified | Reduced AMPA-mediated excitotoxicity and cell swelling. | [1] |
| Microglia | Not specified | Decreased inflammatory responses to LPS administration in vivo. | [1] |
| Endothelial Cells | Not specified | Inhibited proliferation. | [11] |
Table 2: Bumetanide Pharmacokinetics and NKCC1 Inhibition
| Parameter | Value | Species | Reference |
| NKCC1 IC50 | 100-300 nM | Not specified | [1] |
| Brain Levels (0.15-0.5 mg/kg, ip) | 1-27 nM | Rat | [1] |
| Brain Levels (2-10 mg/kg, iv) | 160-1040 nM | Mouse, Rat | [1] |
Experimental Protocols
Protocol 1: Assessing Bumetanide's Effect on Astrocyte Swelling
-
Cell Culture: Culture primary astrocytes from neonatal rat brains.
-
Induction of Swelling: Expose cultured astrocytes to a swelling-inducing agent, such as 50 µM Manganese (Mn) or a hypertonic solution, for a specified period (e.g., 24 hours).[5]
-
Bumetanide Treatment: Treat a subset of the swollen cells with bumetanide (e.g., 50 µM) for a defined duration. Include a vehicle control group.
-
Volume Measurement: Measure astrocyte cell volume using methods such as 3-O-methyl-D-glucose ([14C]3-OMG) uptake or calcein-AM fluorescence imaging.[6]
-
Data Analysis: Compare the cell volume of control, swollen, and bumetanide-treated astrocytes. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.[5]
Protocol 2: Evaluating Bumetanide's Impact on Microglial Activation
-
Animal Model: Use a model of neuroinflammation, such as intracortical lipopolysaccharide (LPS) administration in mice.[1]
-
Bumetanide Administration: Administer bumetanide systemically (e.g., 2 mg/kg, ip) at a specified time relative to the inflammatory insult.[1]
-
Tissue Collection and Preparation: At a designated time point post-insult, perfuse the animals and collect brain tissue. Prepare tissue for immunohistochemistry or flow cytometry.
-
Immunohistochemistry: Stain brain sections with microglia-specific markers (e.g., Iba1) and markers for activation states (e.g., CD68 for phagocytic microglia).
-
Flow Cytometry: Isolate microglia from brain tissue and analyze the expression of surface markers associated with different activation phenotypes (e.g., M1-like and M2-like).
-
Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in brain homogenates or cerebrospinal fluid using ELISA or multiplex assays.
-
Data Analysis: Quantify the number and morphology of activated microglia and the levels of inflammatory markers in bumetanide-treated versus vehicle-treated animals.
Mandatory Visualizations
Caption: Bumetanide's effects on various non-neuronal cells in the CNS.
Caption: Troubleshooting workflow for unexpected results in bumetanide experiments.
References
- 1. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition of the Cation-chloride cotransporter $\mathrm{NKCC1}$ by the diuretic drug bumetanide (Journal Article) | OSTI.GOV [osti.gov]
- 3. [PDF] Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide | Semantic Scholar [semanticscholar.org]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. Furosemide- and bumetanide-sensitive ion transport and volume control in primary astrocyte cultures from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Bumetanide increases microglia-interneuron contact following traumatic brain injury | bioRxiv [biorxiv.org]
- 9. Bumetanide increases microglia-interneuron contact following traumatic brain injury | bioRxiv [biorxiv.org]
- 10. Bumetanide inhibition of the blood-brain barrier Na-K-Cl cotransporter reduces edema formation in the rat middle cerebral artery occlusion model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bumetanide and furosemide inhibited vascular endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Off-Label Use of Bumetanide for Brain Disorders: An Overview [frontiersin.org]
- 13. Multiple blood-brain barrier transport mechanisms limit bumetanide accumulation, and therapeutic potential, in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Off-Label Use of Bumetanide for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vascular relaxing effects of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bumetanide vs. Furosemide: A Comparative Analysis of NKCC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bumetanide and furosemide, two common loop diuretics, focusing on their inhibitory effects on the Na-K-Cl cotransporter 1 (NKCC1). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways to support research and drug development efforts.
Executive Summary
Bumetanide and furosemide are both potent inhibitors of the Na-K-Cl cotransporters. While both drugs inhibit NKCC1, bumetanide generally exhibits a higher potency for this specific isoform compared to furosemide. This distinction is critical for research applications where selective inhibition of NKCC1 is desired, particularly in neuroscience, as NKCC1 plays a significant role in neuronal chloride homeostasis. This guide delves into the quantitative differences in their inhibitory actions, the experimental methods used to determine these properties, and the cellular pathways regulated by NKCC1.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of bumetanide and furosemide on NKCC1 and its renal-specific isoform, NKCC2, is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The data presented below, collated from various studies, highlights the differences in potency and selectivity.
| Compound | Target | IC50 / pIC50 | Experimental System | Reference |
| Bumetanide | hNKCC1A | 0.68 µM | Xenopus oocytes | [1][2] |
| hNKCC2A | 4.0 µM | Xenopus oocytes | [1][2] | |
| Rat NKCC1 (activated) | pIC50 = 6.48 | Rat erythrocytes | [3] | |
| Rat NKCC1 (activated) | pIC50 = 6.47 | Rat thymocytes | [3] | |
| Rat NKCC2 | pIC50 = 6.48 | Rat medullary thick ascending limb | [3] | |
| Furosemide | Rat NKCC1 (activated) | pIC50 = 5.04 | Rat erythrocytes | [3] |
| Rat NKCC1 (activated) | pIC50 = 5.21 | Rat thymocytes | [3] | |
| Rat NKCC2 | pIC50 = 5.15 | Rat medullary thick ascending limb | [3] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Key Findings from the Data:
-
Bumetanide is approximately 6 times more potent in inhibiting the human NKCC1A isoform compared to the human NKCC2A isoform.[1]
-
When NKCC1 is in its activated state, both bumetanide and furosemide inhibit NKCC1 and NKCC2 with similar potency in rat models.[3] This suggests that the selectivity of these drugs can be dependent on the functional state of the transporter.
-
Structurally, both bumetanide and furosemide utilize a carboxyl group to interact with and block the ion translocation pathway of NKCC1.[4][5]
Signaling Pathway and Mechanism of Action
The activity of NKCC1 is tightly regulated by a phosphorylation cascade involving the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[6][7][8]
Under conditions of hypertonic stress or low intracellular chloride, WNK kinases are activated.[7] These kinases then phosphorylate and activate SPAK/OSR1, which in turn phosphorylates the N-terminus of NKCC1, leading to its activation.[7][8] This results in the influx of Na+, K+, and 2Cl- ions into the cell. Bumetanide and furosemide act as competitive inhibitors, binding to the extracellular ion entryway of NKCC1 and physically occluding the translocation pathway.[4][9]
Experimental Protocols
The inhibitory effects of bumetanide and furosemide on NKCC1 are commonly assessed using ion influx assays in heterologous expression systems like Xenopus laevis oocytes or mammalian cell lines (e.g., HEK-293) engineered to express the transporter. A representative experimental workflow is outlined below.
Detailed Methodology: 86Rb+ Influx Assay in HEK-293 Cells
This protocol provides a more detailed example for assessing NKCC1 inhibition.
-
Cell Culture and Transfection:
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding human NKCC1 using a suitable transfection reagent.
-
-
NKCC1 Activation:
-
24-48 hours post-transfection, the growth medium is removed.
-
Cells are washed with an isotonic buffer (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 5 mM HEPES, pH 7.4).
-
To activate NKCC1, cells are pre-incubated for 15-30 minutes in a hypotonic, low-chloride buffer. This can be achieved by reducing the concentration of NaCl and replacing it with an iso-osmotic concentration of a non-chloride salt like sodium gluconate.
-
-
Inhibitor Incubation:
-
The activation buffer is replaced with a buffer containing varying concentrations of bumetanide or furosemide.
-
Cells are incubated with the inhibitor for a defined period, for example, 10-20 minutes.
-
-
86Rb+ Influx:
-
The inhibitor-containing solution is aspirated and replaced with an uptake solution containing the same inhibitor concentrations plus 86RbCl (a radioactive tracer for K+) and ouabain (to inhibit the Na+/K+-ATPase).
-
The influx is allowed to proceed for a short period, typically 2-5 minutes, to measure the initial rate of transport.
-
-
Measurement and Analysis:
-
The uptake is stopped by rapidly washing the cells with ice-cold wash buffer.
-
Cells are lysed, and the intracellular 86Rb+ is quantified using a scintillation counter.
-
The bumetanide- or furosemide-sensitive influx is calculated by subtracting the influx in the presence of a saturating concentration of the inhibitor from the total influx.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Both bumetanide and furosemide are effective inhibitors of NKCC1. However, experimental data consistently demonstrates that bumetanide possesses a higher potency for NKCC1, particularly the human isoform, and exhibits greater selectivity for NKCC1 over NKCC2 compared to furosemide.[1][2] This makes bumetanide a more suitable tool for studies aiming to specifically target NKCC1-mediated ion transport. The choice between these two inhibitors should be guided by the specific experimental goals, the required level of selectivity, and the expression profile of NKCC isoforms in the system under investigation. The provided experimental protocols and pathway diagrams offer a foundational framework for designing and interpreting studies on NKCC1 inhibition.
References
- 1. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 7. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validating the Specific Inhibition of NKCC1 by Bumetanide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bumetanide's performance as a specific NKCC1 inhibitor in vivo against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the critical evaluation of this widely used diuretic for neurological research.
Introduction
Bumetanide, a potent loop diuretic, is extensively used in research to investigate the role of the Na-K-Cl cotransporter 1 (NKCC1) in various physiological and pathological processes, particularly in the central nervous system.[1][2] NKCC1 is a crucial regulator of intracellular chloride concentrations, and its inhibition by bumetanide has been explored for therapeutic potential in conditions like epilepsy, autism spectrum disorder, and schizophrenia.[1][2] However, the validation of bumetanide as a specific NKCC1 inhibitor in vivo is complex, primarily due to its poor brain penetration and its inhibitory action on the renal-specific isoform, NKCC2, which is responsible for its diuretic effect.[3][4][5] This guide aims to provide a comprehensive overview of the data and protocols necessary to validate the specific inhibition of NKCC1 by bumetanide in vivo and compares its properties with emerging alternatives.
Comparative Efficacy and Selectivity of NKCC1 Inhibitors
The following tables summarize the quantitative data on the inhibitory potency, brain penetration, and diuretic effects of bumetanide and its alternatives, azosemide and torasemide.
Table 1: Inhibitory Potency (IC50) of NKCC1 Inhibitors
| Compound | NKCC1 IC50 (µM) | NKCC2 IC50 (µM) | Selectivity (NKCC2/NKCC1) |
| Bumetanide | 0.05 - 0.945[6][7] | 0.10 - 4.0[7][8] | ~1 - 80 |
| Azosemide | 0.197 - 0.246[6][9] | Not widely reported | Not established |
| Torasemide | 6.18 - 8.19[6] | Not widely reported | Not established |
Table 2: In Vivo Pharmacokinetics and Diuretic Effects
| Compound | Typical In Vivo Dose (rodents) | Achieved Brain Concentration (nM) | Brain/Plasma Ratio | Diuretic Potency |
| Bumetanide | 0.15 - 10 mg/kg | 1 - 1,040[10][11] | Very low[1] | High |
| Azosemide | 10 mg/kg | Slightly below NKCC1-inhibitory range[3] | Low[3] | Lower than Bumetanide[3] |
| Torasemide | 10 mg/kg | Within NKCC1-inhibitory range[3] | Low[3] | Lower than Bumetanide[3] |
Note: Brain concentrations and diuretic effects are highly dependent on the dose, administration route, and animal model.
Key Experimental Protocols for In Vivo Validation
Validating the specific inhibition of NKCC1 by bumetanide in vivo requires a multi-faceted approach. Below are detailed methodologies for essential experiments.
Measurement of Intracellular Chloride Concentration ([Cl⁻]i) in Vivo
Directly measuring changes in [Cl⁻]i in response to bumetanide administration provides the most compelling evidence for NKCC1 inhibition. Two-photon microscopy with genetically encoded chloride indicators is a state-of-the-art method for this purpose.
Protocol: In Vivo Two-Photon Imaging of [Cl⁻]i with SuperClomeleon
-
Animal Model: Utilize transgenic mice expressing the ratiometric chloride sensor SuperClomeleon (SClm) or deliver the sensor to specific neuronal populations via adeno-associated virus (AAV) injection.[12][13]
-
Surgical Preparation: Surgically implant a cranial window over the brain region of interest (e.g., hippocampus or cortex) to allow for optical access. Allow the animal to recover fully before imaging.
-
Two-Photon Microscopy: Anesthetize the animal and secure it on the microscope stage. Use a two-photon microscope equipped with a femtosecond-pulsed laser tuned to the appropriate excitation wavelengths for CFP (donor) and YFP (acceptor) fluorophores of SClm.
-
Image Acquisition: Acquire simultaneous images of CFP and YFP fluorescence from individual neurons.
-
Bumetanide Administration: Administer bumetanide (or a vehicle control) systemically (e.g., via intraperitoneal injection) at the desired dose.
-
Time-Lapse Imaging: Continuously acquire images before and after drug administration to monitor changes in the YFP/CFP fluorescence ratio. A decrease in this ratio indicates an increase in intracellular chloride, while an increase in the ratio signifies a decrease in [Cl⁻]i, consistent with NKCC1 inhibition.[13]
-
Data Analysis: Calculate the YFP/CFP ratio for individual neurons over time. Perform statistical analysis to determine if the change in the ratio following bumetanide administration is significant compared to the vehicle control.
-
Calibration (Optional but Recommended): To quantify absolute [Cl⁻]i, in situ calibration can be performed at the end of the experiment using ionophores (e.g., gramicidin and nigericin) to equilibrate intracellular and extracellular chloride concentrations of known values.[12]
Assessment of Diuretic Effect
Quantifying the diuretic effect is crucial to confirm the systemic activity of bumetanide and to compare the off-target (NKCC2-mediated) effects of different NKCC1 inhibitors.
Protocol: Measurement of Diuresis in Mice
-
Animal Acclimation: House mice individually in metabolic cages for at least 24 hours before the experiment to acclimate them to the new environment. Provide free access to food and water.
-
Fasting: Fast the mice overnight with free access to water.[14]
-
Fluid Loading: Administer a saline load (e.g., 15 ml/kg) orally or subcutaneously to ensure adequate hydration and urine production.[14]
-
Drug Administration: Administer the test compound (bumetanide, alternative inhibitor, or vehicle control) at the desired dose and route (e.g., intraperitoneal injection).
-
Urine Collection: Collect urine at regular intervals (e.g., every hour for 5 hours) using the metabolic cages.[14][15]
-
Measurement and Analysis:
-
Measure the total urine volume for each mouse at each time point.
-
Calculate the diuretic action by comparing the urine output of the treated group to the control group.[15]
-
Optionally, analyze the urine for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes to assess the natriuretic and kaliuretic effects.[14][15]
-
Quantification of Brain Penetration
Determining the concentration of the inhibitor in the brain is essential to correlate the observed physiological effects with target engagement.
Protocol: Brain Tissue Homogenate Analysis by LC-MS/MS
-
Animal Dosing: Administer the inhibitor to the animals at the desired dose and time point.
-
Tissue Collection: At a predetermined time after dosing, euthanize the animal and perfuse transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Brain Extraction and Homogenization: Rapidly dissect the brain region of interest, weigh it, and homogenize it in a suitable buffer.
-
Sample Preparation: Perform protein precipitation and/or solid-phase extraction to remove interfering substances from the brain homogenate.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the concentration of the inhibitor in the brain homogenate. An internal standard should be used for accurate quantification.
-
Data Analysis: Calculate the concentration of the inhibitor in the brain tissue (e.g., in ng/g of tissue) and, if plasma samples were also collected, determine the brain-to-plasma concentration ratio.
Visualizing the Pathways and Processes
NKCC1 Signaling Pathway and Bumetanide Inhibition
Caption: NKCC1-mediated ion influx and its inhibition by Bumetanide.
Experimental Workflow for In Vivo Validation
References
- 1. researchgate.net [researchgate.net]
- 2. S-EPMC6026185 - Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B. - OmicsDI [omicsdi.org]
- 3. The search for brain-permeant NKCC1 inhibitors for the treatment of seizures: Pharmacokinetic-pharmacodynamic modelling of NKCC1 inhibition by azosemide, torasemide, and bumetanide in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo effects of bumetanide at brain concentrations incompatible with NKCC1 inhibition on newborn DGC structure and spontaneous EEG seizures following hypoxia-induced neonatal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring Changes in Intracellular Chloride Levels Using the FRET-Based SuperClomeleon Sensor in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using SuperClomeleon to Measure Changes in Intracellular Chloride during Development and after Early Life Stress | eNeuro [eneuro.org]
- 14. Evaluation of Diuretic Activity of Aqueous and Hydro Methanolic Crude Extracts and Solvent Fraction of the Hydromethanolic Flower Extract of Erica Arborea L. (Ericaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diuretic activity of the aqueous crude extract and solvent fractions of the leaves of Thymus serrulatus in mice - PMC [pmc.ncbi.nlm.nih.gov]
Bumetanide's Specificity for NKCC2 and KCC2 Transporters: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of diuretic compounds is paramount. Bumetanide, a potent loop diuretic, is widely recognized for its inhibition of the Na-K-Cl cotransporters (NKCCs). However, its specificity, particularly concerning the renal NKCC2 isoform versus the neuronally crucial K-Cl cotransporter KCC2, is a subject of significant interest. This guide provides a detailed comparison of Bumetanide's activity against NKCC2 and KCC2, supported by quantitative data and experimental methodologies.
Quantitative Assessment of Bumetanide's Inhibitory Potency
The inhibitory effect of Bumetanide on NKCC and KCC transporters is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The available data, summarized below, clearly demonstrates Bumetanide's preferential inhibition of NKCC transporters over KCC2.
| Transporter | Species/System | IC50 (µM) | Reference |
| hNKCC1A | Human (Xenopus oocytes) | 0.68 | [1][2] |
| rNKCC1 | Rat (Thymocytes/Erythrocytes) | ~0.33 | [3] |
| hNKCC2A | Human (Xenopus oocytes) | 4.0 | [1][2] |
| hNKCC2B | Human (HEK-293 cells) | 0.54 | [1] |
| rNKCC2 | Rat (mTAL) | ~0.33 | [3] |
| KCC2 | Not Specified | 655 | [4] |
| KCC2 | Not Specified | 100 - 1000 | [5] |
hNKCC1A/2A: human Na-K-Cl Cotransporter isoform 1A/2A; rNKCC1/2: rat Na-K-Cl Cotransporter isoform 1/2; KCC2: K-Cl Cotransporter 2; µM: micromolar.
The data reveals that Bumetanide is significantly more potent against both NKCC1 and NKCC2 isoforms, with IC50 values in the sub-micromolar to low micromolar range. In contrast, its inhibitory effect on KCC2 is substantially weaker, requiring concentrations that are several orders of magnitude higher. This marked difference underscores Bumetanide's specificity for the NKCC family of transporters.
Experimental Protocols for Assessing Transporter Activity
The determination of Bumetanide's IC50 values relies on robust experimental assays that measure the functional activity of the NKCC and KCC transporters. The two primary methods employed are the Rubidium-86 (⁸⁶Rb⁺) influx assay and the fluorescence-based Thallium (Tl⁺) influx assay.
⁸⁶Rb⁺ Influx Assay
This radioisotopic method is a well-established technique for measuring the activity of K⁺ transporters like NKCC and KCC.
-
Principle: ⁸⁶Rb⁺ serves as a congener for K⁺ and is transported by NKCC and KCC. The rate of ⁸⁶Rb⁺ uptake into cells expressing the transporter of interest is proportional to the transporter's activity.
-
Methodology:
-
Cells expressing the target transporter (e.g., HEK-293 cells transfected with NKCC2 or KCC2) are cultured in multi-well plates.
-
To activate NKCC1, cells may be incubated in a low chloride medium.
-
The cells are then incubated with a buffer containing ⁸⁶Rb⁺ and varying concentrations of Bumetanide.
-
After a defined incubation period, the uptake is stopped by washing the cells with an ice-cold solution to remove extracellular ⁸⁶Rb⁺.
-
The intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of ⁸⁶Rb⁺ uptake against the logarithm of the Bumetanide concentration.
-
Fluorescence-Based Tl⁺ Influx Assay
This high-throughput method offers a non-radioactive alternative for measuring K⁺ transporter activity.
-
Principle: Tl⁺ can substitute for K⁺ in being transported by NKCC and KCC. The influx of Tl⁺ into cells is detected by a Tl⁺-sensitive fluorescent dye, where an increase in fluorescence intensity corresponds to transporter activity.
-
Methodology:
-
Cells expressing the transporter of interest are loaded with a Tl⁺-sensitive fluorescent indicator dye.
-
The cells are then exposed to a buffer containing Tl⁺ and a range of Bumetanide concentrations.
-
The change in fluorescence intensity over time is monitored using a fluorescence plate reader.
-
The initial rate of Tl⁺ influx is calculated from the fluorescence kinetic data.
-
The IC50 value is derived by analyzing the dose-response curve of Bumetanide's inhibition of the Tl⁺ influx rate.
-
Signaling Pathways and Physiological Roles
The differential specificity of Bumetanide for NKCC and KCC transporters is critical due to their distinct physiological roles, particularly in the central nervous system. NKCC1 and KCC2 are key regulators of intracellular chloride concentration ([Cl⁻]i), which in turn determines the nature of GABAergic neurotransmission.
NKCC1 transports chloride ions into the neuron, leading to a higher intracellular chloride concentration.[5] This high [Cl⁻]i causes the GABA-A receptor to mediate a depolarizing, excitatory response upon GABA binding.[6][7] Conversely, KCC2 extrudes chloride from the neuron, resulting in a low [Cl⁻]i and a hyperpolarizing, inhibitory GABAergic response.[5] The high specificity of Bumetanide for NKCC1 over KCC2 is being explored for therapeutic applications in neurological disorders where excitatory GABA signaling is implicated.
Experimental Workflow for Specificity Assessment
The process of determining the specificity of a compound like Bumetanide for different transporters follows a systematic workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Na-K-Cl cotransporters. NKCC1, NKCC2, and the HEK cell Na-L-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Commonalities: A Cross-Validation of Bumetanide's Efficacy in Diverse Neurological Disorder Models
A Comparative Guide for Researchers and Drug Development Professionals
Bumetanide, a potent loop diuretic, has garnered significant attention for its potential therapeutic effects across a spectrum of neurological disorders. This guide provides a comprehensive cross-validation of Bumetanide's efficacy in preclinical and clinical models of Autism Spectrum Disorder (ASD), epilepsy, and schizophrenia. By examining the underlying mechanisms, experimental outcomes, and methodological considerations, this document aims to equip researchers, scientists, and drug development professionals with a cohesive understanding of Bumetanide's potential as a repurposed therapeutic agent.
The Lynchpin: A Common Mechanistic Hypothesis
The scientific rationale for exploring Bumetanide's utility across these distinct neurological conditions hinges on a shared pathophysiological mechanism: a disruption in GABAergic signaling. In the developing or diseased brain, the intracellular chloride concentration ([Cl⁻]i) is often elevated due to an imbalance in the expression of two key chloride co-transporters: the Na-K-Cl cotransporter 1 (NKCC1) and the K-Cl cotransporter 2 (KCC2).[1][2] Elevated NKCC1 activity leads to an accumulation of chloride ions within neurons.[1] Consequently, the activation of GABA-A receptors, which are permeable to chloride, results in an efflux of chloride ions and a paradoxical excitatory depolarization, rather than the typical inhibitory hyperpolarization.[3][4]
Bumetanide, by selectively inhibiting NKCC1, is proposed to reduce intracellular chloride levels, thereby restoring the inhibitory action of GABA.[1][3][4] This proposed mechanism provides a compelling basis for investigating its therapeutic potential in disorders where GABAergic dysfunction is implicated.
Comparative Efficacy: A Tabular Overview
The following tables summarize the quantitative outcomes of key studies investigating the effects of Bumetanide in various neurological disorder models.
Table 1: Clinical Studies in Autism Spectrum Disorder (ASD)
| Study | Model/Population | Intervention | Primary Outcome Measure | Results |
| Lemonnier et al., 2012[1][2][3] | Children with ASD (n=60) | Bumetanide (1 mg/day) vs. Placebo for 3 months | Childhood Autism Rating Scale (CARS) | Significant reduction in CARS score in the Bumetanide group compared to placebo (p<0.004). |
| Lemonnier et al., 2012[1][2][3] | Children with ASD (n=60) | Bumetanide (1 mg/day) vs. Placebo for 3 months | Clinical Global Impressions (CGI) | Significant improvement in the CGI score in the Bumetanide group compared to placebo (p<0.017). |
Table 2: Clinical Studies in Epilepsy
| Study | Model/Population | Intervention | Primary Outcome Measure | Results |
| Eftekhari et al., 2013[5][6] | Patients with Temporal Lobe Epilepsy (TLE) | Bumetanide | Seizure Frequency | Considerable reduction in seizure frequency. |
Table 3: Clinical Studies in Schizophrenia
| Study | Model/Population | Intervention | Primary Outcome Measure | Results |
| Rahmanzadeh et al., 2017[7][8] | Patients with Schizophrenia | Bumetanide (1 mg twice daily) vs. Placebo | Positive and Negative Syndrome Scale (PANSS) | No significant benefits on the PANSS score. |
Table 4: Preclinical Studies in Neurological Disorder Models
| Study | Model/Population | Intervention | Key Finding |
| Tyzio et al., 2014 | Fragile X Syndrome Mouse Model | Prepartum Bumetanide | Restoration of normal neonatal social communication patterns (ultrasonic vocalizations). |
| Deidda et al., 2015 | Rett Syndrome Mouse Model | Maternal Bumetanide | Restoration of the GABA developmental shift from excitatory to inhibitory at birth. |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the critical evaluation and replication of these findings.
Autism Spectrum Disorder Clinical Trial (Lemonnier et al., 2012)
-
Study Design: A double-blind, randomized, placebo-controlled trial.[1]
-
Participants: 60 children aged 3-11 years with a diagnosis of Autism or Asperger syndrome.[1]
-
Intervention: Participants received either 1 mg of Bumetanide daily (administered as 0.5 mg twice a day) or a placebo for a duration of 3 months.[2] This was followed by a 1-month washout period.[1]
-
Outcome Measures: The severity of autism was assessed at baseline (D0) and at the end of the treatment period (D90) using the Childhood Autism Rating Scale (CARS) and the Clinical Global Impressions (CGI) scale. Assessments were conducted by independent evaluators who were blind to the treatment allocation and based on video recordings of the participants.[1]
-
Safety Monitoring: Blood tests were conducted periodically (at weeks 1, 6, and 12) to monitor for potential adverse effects, such as hypokalemia.[2]
Temporal Lobe Epilepsy Clinical Study (Eftekhari et al., 2013)
-
Study Design: A pilot study to evaluate the efficacy of Bumetanide.[5]
-
Participants: Adult patients diagnosed with drug-resistant Temporal Lobe Epilepsy who were candidates for surgery.[6]
-
Inclusion Criteria: Patients experiencing more than three seizures with altered consciousness in the three months prior to the study were included.[6]
-
Outcome Measure: The primary outcome was the change in seizure frequency following Bumetanide treatment.[5]
Schizophrenia Clinical Trial (Rahmanzadeh et al., 2017)
-
Study Design: A double-blind, randomized clinical trial.[8]
-
Intervention: Patients received 1 mg of Bumetanide twice daily or a placebo.[7]
-
Outcome Measure: The primary outcome was the change in the Positive and Negative Syndrome Scale (PANSS) score.[7]
Fragile X Syndrome Animal Model (Tyzio et al., 2014)
-
Animal Model: A mouse model of Fragile X Syndrome.
-
Intervention: Pregnant mice received Bumetanide before giving birth.
-
Outcome Measure: The study assessed the ultrasonic vocalizations of the newborn pups, which are a measure of early social communication in rodents.
Rett Syndrome Animal Model (Deidda et al., 2015)
-
Animal Model: A mouse model of Rett Syndrome.
-
Intervention: Maternal administration of Bumetanide.
-
Outcome Measure: The primary outcome was the electrophysiological assessment of the GABA developmental shift in hippocampal neurons of newborn pups, determining whether GABAergic transmission was excitatory or inhibitory.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of Bumetanide and a typical experimental workflow.
Caption: Proposed mechanism of Bumetanide in restoring GABAergic inhibition.
References
- 1. A randomised controlled trial of bumetanide in the treatment of autism in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Effect of Co-administration of Bumetanide and Phenobarbital on Seizure Attacks in Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumetanide reduces seizure frequency in patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of bumetanide, a selective NKCC1 inhibitor, on hallucinations of schizophrenic patients; a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Preclinical Potency of Bumetanide and Torsemide: A Guide for Researchers
This guide provides a detailed comparison of the preclinical potency of two prominent loop diuretics, bumetanide and torsemide. Both drugs are inhibitors of the Na-K-2Cl cotransporter (NKCC2) and are widely used in the management of edema and hypertension. For researchers and drug development professionals, understanding their relative potency and pharmacodynamic profiles in preclinical models is crucial for designing experiments and interpreting data.
Mechanism of Action: Inhibition of NKCC2
Bumetanide and torsemide exert their diuretic effects by targeting the NKCC2, a cation-chloride cotransporter located in the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[1] By inhibiting NKCC2, these drugs block the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[2] This inhibition leads to a significant increase in the urinary excretion of these ions, with water following osmotically, resulting in diuresis.[2]
In Vitro Potency
The inhibitory potential of loop diuretics on their molecular target, NKCC2, can be quantified using in vitro assays. A common method involves measuring the uptake of a radioactive potassium analog, such as Rubidium-86 (⁸⁶Rb⁺), in cells expressing the NKCC2 transporter.
In Vivo Potency in Preclinical Models
Animal models, particularly dogs and rats, are valuable for assessing the diuretic and natriuretic (sodium excretion) effects of these compounds.[5] Preclinical studies consistently demonstrate that bumetanide is significantly more potent than torsemide on a milligram-per-milligram basis.
The relative potency is often established using furosemide as a benchmark:
-
Bumetanide is approximately 40 times more potent than furosemide.[6][7]
-
Torsemide is about 2 to 4 times more potent than furosemide.[6]
Based on these relative potencies, bumetanide can be considered approximately 10 to 20 times more potent than torsemide in vivo. A study in anesthetized dogs showed that bumetanide was about 30-fold more potent than furosemide in enhancing sodium excretion.[8] In contrast, a study in rats with chronic heart failure found that torsemide and furosemide had an equipotent natriuretic effect at the doses tested.[9]
While bumetanide has higher potency, torsemide exhibits a longer duration of action, with diuretic effects persisting for up to 12 hours in cats and dogs, whereas the effects of other loop diuretics like furosemide disappeared after 6 hours.[4][10]
Data Summary
| Parameter | Bumetanide | Torsemide | Furosemide (Reference) | Animal Model | Source |
| Relative Potency | ~40x | 2-4x | 1x | Various | [2][6] |
| pIC50 (NKCC2) | 6.48 | Not Reported | 5.15 | Rat | [3] |
| Half-life | 1 - 1.5 hours | 3 - 4 hours | 2 hours | Various | [2][6] |
| Bioavailability | 80 - 100% | 80 - 100% | 10 - 100% | Various | [2] |
| Duration of Action | 4 - 6 hours | 12 - 16 hours | 6 - 8 hours | Various | [4][11] |
Experimental Protocols
In Vitro NKCC2 Inhibition Assay (⁸⁶Rb⁺ Uptake)
This assay quantifies the inhibitory effect of a compound on the NKCC2 transporter.
-
Cell Culture: Cells heterologously expressing the target transporter (e.g., human NKCC2A in Xenopus oocytes or rat NKCC2 in isolated medullary thick ascending limb (mTAL) tubules) are utilized.[3][5]
-
Assay Initiation: The assay is initiated by adding a buffer containing ⁸⁶Rb⁺ (as a tracer for K⁺) and other ions (Na⁺, Cl⁻) necessary for cotransporter function.
-
Compound Incubation: Various concentrations of the test compounds (bumetanide, torsemide) are added to the cells to determine a dose-dependent inhibition curve.
-
Measurement: After a defined incubation period, the uptake of ⁸⁶Rb⁺ is stopped, and the intracellular radioactivity is measured.
-
Data Analysis: The activity of NKCC2 is calculated as the bumetanide-sensitive portion of ⁸⁶Rb⁺ uptake.[12] The IC50 (or pIC50) value is then determined by fitting the dose-response data to a suitable pharmacological model.
In Vivo Diuresis and Natriuresis in Animal Models (Dog/Rat)
This protocol assesses the diuretic and natriuretic potency of the compounds in a whole-animal system.
-
Animal Model: Healthy dogs or rats are commonly used.[9][10] For specific disease models, conditions like heart failure can be surgically or pharmacologically induced.[9]
-
Drug Administration: Bumetanide or torsemide is administered, typically via oral (PO) or intravenous (IV) routes, across a range of doses to establish a dose-response relationship.[8][10]
-
Urine Collection: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. Urine samples are collected at predetermined intervals (e.g., every hour for the first several hours, then at longer intervals up to 24 hours) to assess the time course of the diuretic effect.[10]
-
Sample Analysis: The total volume of urine is measured for each collection period. The concentrations of electrolytes (Na⁺, K⁺, Cl⁻) in the urine are analyzed using methods such as flame photometry or ion-selective electrodes.
-
Data Analysis: The diuretic effect is quantified by the total urine output, while the natriuretic effect is determined by the total amount of sodium excreted. These values are compared between different dose groups and between the two drugs to determine their relative potency.
References
- 1. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A reappraisal of loop diuretic choice in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative diuretic and tissue distribution study of bumetanide and furosemide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of torasemide and furosemide in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of the Loop Diuretics Furosemide and Torasemide on Diuresis in Dogs and Cats [jstage.jst.go.jp]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
Reversing the Current: A Comparative Guide to Validating Bumetanide's Role in GABAergic Depolarization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bumetanide and its alternatives in reversing GABAergic depolarization. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying mechanisms and workflows.
In the developing and in certain pathological states of the mature nervous system, the neurotransmitter GABA (γ-aminobutyric acid) paradoxically causes depolarization instead of the typical hyperpolarization seen in mature neurons. This excitatory action of GABA is primarily due to a high intracellular chloride concentration ([Cl⁻]i), maintained by the Na-K-Cl cotransporter 1 (NKCC1). Bumetanide, a loop diuretic, has emerged as a critical pharmacological tool to investigate and potentially treat conditions associated with this phenomenon by inhibiting NKCC1, thereby reducing intracellular chloride and shifting the GABAergic response from excitatory to inhibitory.
This guide delves into the validation of Bumetanide's effect, compares its performance with other pharmacological agents, and provides the necessary experimental framework for researchers to conduct their own validation studies.
Mechanism of Action: Bumetanide and the GABAergic Switch
The polarity of the GABAergic response is determined by the electrochemical gradient for chloride ions, which is set by the relative activity of two key cation-chloride cotransporters: NKCC1, which imports chloride, and the K-Cl cotransporter 2 (KCC2), which extrudes chloride.[1][2][3] In immature neurons and in certain neurological disorders, high expression and activity of NKCC1 lead to an accumulation of intracellular chloride.[4][5][6] This elevates the Nernst potential for chloride (E_Cl) to a level more depolarized than the resting membrane potential. Consequently, the opening of GABA-A receptor channels, which are permeable to chloride, results in an efflux of chloride ions and depolarization of the neuron.
Bumetanide selectively inhibits NKCC1, reducing the influx of chloride and allowing KCC2 to establish a lower intracellular chloride concentration.[4][7] This shifts E_GABA to a more hyperpolarized potential, restoring the inhibitory nature of GABAergic neurotransmission.[5][8]
Caption: Signaling pathway of GABAergic depolarization and Bumetanide's action.
Comparative Analysis of NKCC1 Inhibitors and KCC2 Enhancers
While Bumetanide is the most extensively studied NKCC1 inhibitor for reversing GABAergic depolarization, other loop diuretics and compounds with different mechanisms of action also warrant consideration.
| Compound | Target | IC50 for NKCC1 (μM) | Key Characteristics | References |
| Bumetanide | NKCC1 | 0.246 - 0.68 | Well-characterized, but has poor blood-brain barrier penetration.[2][5][9] | [5][9][10] |
| Furosemide | NKCC1/NKCC2 | ~5.0 | Less potent than Bumetanide for NKCC1; also inhibits KCC2 at higher concentrations.[11][12][13] | [11][12][13] |
| Torsemide | NKCC1/NKCC2 | Potency similar to or less than Bumetanide | Longer duration of action and better bioavailability than Furosemide.[14] | [2][5][14] |
| Azosemide | NKCC1 | ~0.2 | More potent than Bumetanide in some studies and may have better brain penetration due to its non-acidic nature.[5][9] | [5][9] |
| CLP257 | KCC2 (enhancer) | N/A | Acts by enhancing KCC2-mediated chloride extrusion, offering an alternative mechanism to restore GABAergic inhibition.[8][15] | [8][15] |
| ML077 | KCC2 (antagonist) | N/A | A selective KCC2 antagonist used experimentally to study the role of KCC2 in chloride homeostasis.[16][17] | [16][17] |
Experimental Validation: Protocols and Data
The gold standard for validating the reversal of GABAergic depolarization is the direct measurement of the GABA reversal potential (E_GABA) using electrophysiological techniques.
Key Experiment: Gramicidin-Perforated Patch-Clamp Recording
This technique is crucial as it allows for the measurement of neuronal electrical activity without disturbing the intracellular chloride concentration, which is essential for accurately determining E_GABA.[18]
Caption: Experimental workflow for measuring E_GABA.
Detailed Experimental Protocol: Gramicidin-Perforated Patch-Clamp Recording for E_GABA Measurement
1. Solutions and Reagents:
-
External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Pipette Solution: Containing (in mM): 150 KCl, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Gramicidin Stock Solution: 10-20 mg/mL in DMSO. Prepare fresh daily.
-
Final Gramicidin Pipette Solution: Dilute the stock solution in the pipette solution to a final concentration of 20-50 µg/mL. Sonicate briefly to aid dissolution.[7]
2. Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Tip-filling: First, fill the very tip of the pipette with gramicidin-free pipette solution by brief immersion.
-
Back-filling: Carefully back-fill the pipette with the final gramicidin-containing pipette solution, avoiding air bubbles. This two-step process prevents gramicidin from being present at the tip during seal formation, which can compromise seal quality.
3. Recording Procedure:
-
Obtain a high-resistance seal (>1 GΩ) on the neuron in voltage-clamp mode.
-
Monitor the access resistance. Perforation will be indicated by a gradual decrease in access resistance over 15-45 minutes as gramicidin channels incorporate into the membrane patch.
-
Once the access resistance has stabilized (typically < 60 MΩ), proceed to E_GABA measurement.
4. E_GABA Measurement (Voltage-Ramp Protocol):
-
Hold the neuron at a potential of -60 mV.
-
Apply a voltage ramp from -80 mV to -20 mV over 500 ms.
-
Apply a GABA-A receptor agonist (e.g., muscimol, 10 µM) to the bath and repeat the voltage ramp at the peak of the GABAergic current.
-
Subtract the control current from the current in the presence of the agonist to obtain the isolated GABAergic current-voltage (I-V) relationship.
-
The potential at which the isolated GABAergic current reverses (crosses the 0 pA axis) is the E_GABA.[19][20]
5. Data Analysis:
-
Plot the isolated GABAergic current as a function of the holding potential.
-
Perform a linear regression on the I-V curve to determine the x-intercept, which represents E_GABA.
-
Compare the E_GABA values before and after the application of Bumetanide or its alternatives.
Quantitative Data on Bumetanide's Efficacy
The following table summarizes representative quantitative data on the effect of Bumetanide on the GABA reversal potential.
| Preparation | Treatment | E_GABA (mV) (Control) | E_GABA (mV) (Treated) | Change in E_GABA (mV) | Reference |
| P0 mouse cortical neurons | Bumetanide (0.2 mg/kg, in vivo) | -45.3 ± 1.8 | -60.1 ± 2.1 | -14.8 | [8][21] |
| Embryonic rat cortical neurons | Bumetanide (10 µM) | -41.0 ± 5.1 | Shifted more negative by 8.1 ± 0.9 | -8.1 | [20] |
Logical Framework for Validating Bumetanide's Effect
The validation of Bumetanide's action on GABAergic depolarization follows a clear logical progression, from establishing the baseline depolarizing effect of GABA to demonstrating its reversal by Bumetanide and considering alternative mechanisms.
Caption: Logical steps for validating Bumetanide's effect.
Conclusion
The evidence strongly supports the role of Bumetanide in reversing GABAergic depolarization through the inhibition of the NKCC1 cotransporter. This action leads to a decrease in intracellular chloride concentration and a hyperpolarizing shift in the GABA reversal potential. While Bumetanide is a cornerstone tool for studying this phenomenon, alternative compounds such as other loop diuretics and KCC2 enhancers provide valuable comparative insights and potential therapeutic avenues. The experimental protocols outlined in this guide offer a robust framework for researchers to validate these findings and further explore the intricate role of chloride homeostasis in neuronal function and disease.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. embopress.org [embopress.org]
- 3. drugs.com [drugs.com]
- 4. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 5. Effects of the NKCC1 inhibitors bumetanide, azosemide, and torasemide alone or in combination with phenobarbital on seizure threshold in epileptic and nonepileptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking early GABA depolarization with bumetanide results in permanent alterations in cortical circuits and sensorimotor gating deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. APP modulates KCC2 expression and function in hippocampal GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The K+–Cl− cotransporter KCC2 promotes GABAergic excitation in the mature rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chloride cotransporter KCC2 is essential for GABAergic inhibition in the SCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Blocking Early GABA Depolarization with Bumetanide Results in Permanent Alterations in Cortical Circuits and Sensorimotor Gating Deficits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Bumetanide and Other Inhibitors to the Na-K-Cl Cotransporter 1 (NKCC1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the binding affinity of Bumetanide and other loop diuretics to the Na-K-Cl cotransporter 1 (NKCC1), a crucial ion transporter involved in various physiological processes and a promising therapeutic target for several neurological disorders. The data presented herein is compiled from multiple studies to offer a comparative overview of inhibitor potencies, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Comparative Binding Affinities of NKCC1 Inhibitors
The inhibitory potency of Bumetanide and other loop diuretics against NKCC1 is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity and greater potency. The following table summarizes the IC50 values for several common NKCC1 inhibitors against different isoforms of the transporter.
| Inhibitor | Transporter Isoform | IC50 (µM) | Species | Reference |
| Bumetanide | hNKCC1A | 0.68 - 1.0 | Human | [1][2] |
| hNKCC1B | ~0.95 | Human | [3] | |
| Rat NKCC1 (activated) | ~0.33 | Rat | [4] | |
| Azosemide | hNKCC1A | 0.246 | Human | [5][6][7] |
| hNKCC1B | 0.197 | Human | [5][6][7] | |
| Furosemide | hNKCC1 | ~5-6 | Human | [1][2] |
| Rat NKCC1 (activated) | ~7.08 | Rat | [4] | |
| Torsemide | hNKCC1A | 6.18 | Human | [3] |
| Piretanide | Rat NKCC1 (activated) | ~1.07 - ~0.51 | Rat | [4] |
hNKCC1A and hNKCC1B are splice variants of the human NKCC1 transporter.
Experimental Protocols
The determination of inhibitor binding affinity to NKCC1 is commonly performed using functional assays that measure the transport activity of the protein. The non-radioactive rubidium flux assay is a widely used method.
Non-Radioactive Rubidium (Rb⁺) Flux Assay for NKCC1 Inhibition
This assay measures the influx of rubidium (Rb⁺), a congener of potassium (K⁺), through NKCC1 into cells. The inhibition of this influx by a compound is used to determine its IC50 value.
Materials:
-
HEK293 cells stably expressing the NKCC1 transporter
-
Cell culture medium and supplements
-
Assay buffer (e.g., 135 mM NaCl, 7.5 mM RbCl, 15 mM HEPES, 5 mM glucose, 1 mM MgSO₄, 1 mM CaCl₂, 1mM Na₂HPO₄, and 1 mM NaH₂PO₄)
-
Hypotonic, chloride-free preincubation buffer
-
Test compounds (e.g., Bumetanide) at various concentrations
-
Ouabain (to inhibit the Na⁺/K⁺-ATPase)
-
Digoxin (optional, as an alternative Na⁺/K⁺-ATPase inhibitor)[8]
-
Cell lysis buffer
-
Atomic Absorption Spectrometer (AAS) or Ion Channel Reader
Procedure:
-
Cell Culture: Culture HEK293-NKCC1 cells in appropriate flasks until they reach about 95% confluency.[8]
-
Plate Seeding: Seed the cells into 96-well plates and incubate for 24 hours to allow for adherence.
-
Pre-incubation and Activation:
-
Wash the cells with the hypotonic, chloride-free buffer.
-
Pre-incubate the cells in this buffer for approximately 60 minutes to activate the NKCC1 transporters.[8]
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds in the assay buffer containing ouabain (to block Na⁺/K⁺-ATPase activity).
-
Replace the pre-incubation buffer with the compound-containing assay buffer and incubate for a defined period (e.g., 10 minutes).[8]
-
-
Rubidium Influx:
-
Initiate the rubidium influx by replacing the compound solution with the assay buffer containing RbCl.
-
Allow the influx to proceed for a short, defined time (e.g., 2 minutes).[8]
-
-
Termination and Lysis:
-
Stop the influx by rapidly washing the cells with ice-cold wash buffer.
-
Lyse the cells to release the intracellular Rb⁺.
-
-
Quantification:
-
Measure the intracellular Rb⁺ concentration in the cell lysates using an Atomic Absorption Spectrometer or a dedicated Ion Channel Reader.
-
-
Data Analysis:
-
Calculate the percentage of Rb⁺ influx inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
NKCC1 Regulatory Signaling Pathway
The activity of the NKCC1 transporter is primarily regulated by a phosphorylation cascade involving the WNK (With-No-Lysine) kinases and the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive 1) kinases.
Caption: The WNK-SPAK/OSR1 signaling pathway regulating NKCC1 activity.
Experimental Workflow for Determining IC50
The following diagram illustrates the key steps in a typical experimental workflow to determine the IC50 value of an NKCC1 inhibitor.
Caption: Workflow for determining the IC50 of NKCC1 inhibitors.
References
- 1. Role of Monovalent Ions in the NKCC1 Inhibition Mechanism Revealed through Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loop Diuretic and Ion-binding Residues Revealed by Scanning Mutagenesis of Transmembrane Helix 3 (TM3) of Na-K-Cl Cotransporter (NKCC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aurorabiomed.com [aurorabiomed.com]
Independent Replication of Bumetanide's Efficacy in Autism Spectrum Disorder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the efficacy of bumetanide for Autism Spectrum Disorder (ASD), with a focus on independent replication studies and a comparison with alternative treatments. The initial promising results from early clinical trials have been strongly contradicted by subsequent large-scale, independent Phase III studies.
Executive Summary
Early phase clinical trials suggested that bumetanide, a loop diuretic, could ameliorate the core symptoms of Autism Spectrum Disorder (ASD) by modulating GABAergic signaling. However, two large, multi-center Phase III clinical trials (SIGN 1 and SIGN 2) designed to independently replicate these findings were terminated early. The results showed no statistically significant difference between bumetanide and placebo in improving ASD symptoms.[1][2][3][4][5] Consequently, the development of bumetanide for the treatment of ASD has been discontinued by the sponsor.[1][5] This guide presents the data from both the initial and the later, larger-scale trials to provide a comprehensive overview of the evidence.
Data Presentation: Comparison of Clinical Trial Outcomes
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of bumetanide in ASD.
Table 1: Early Phase Clinical Trials of Bumetanide for ASD
| Study (Year) | Design | Participants (n) | Age Range | Treatment | Duration | Primary Outcome Measure | Key Findings |
| Lemonnier et al. (2012) | Randomized, Double-Blind, Placebo-Controlled | 60 | 3-11 years | 1 mg/day Bumetanide or Placebo | 3 months | Childhood Autism Rating Scale (CARS) | Significant reduction in CARS scores with bumetanide compared to placebo (p<0.004).[6][7] |
| Lemonnier et al. (2017) | Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging | 88 | 2-18 years | 0.5, 1.0, or 2.0 mg BID Bumetanide or Placebo | 3 months | CARS, Social Responsiveness Scale (SRS), Clinical Global Impressions (CGI) | Bumetanide improved core ASD symptoms with a favorable benefit/risk ratio, particularly at 1.0 mg BID.[7][8] |
| Meta-Analysis (Xiao et al., 2021) | Systematic Review and Meta-Analysis of 6 RCTs | 496 | - | Bumetanide vs. Placebo | - | CARS, SRS, CGI-E | Bumetanide significantly improved ASD symptom severity as measured by CARS and SRS.[9] |
Table 2: Phase III Independent Replication Trials of Bumetanide for ASD
| Study (Trial Name) | Design | Participants (n) | Age Range | Treatment | Duration | Primary Outcome Measure | Key Findings |
| Hadjikhani et al. (2023) (SIGN 1) | International, Multi-center, Randomized, Double-Blind, Placebo-Controlled | 211 | 7-17 years | 0.5 mg BID Bumetanide or Placebo | 6 months | Change in CARS2 total raw score | No statistically significant difference between bumetanide and placebo groups.[1][3] |
| Hadjikhani et al. (2023) (SIGN 2) | International, Multi-center, Randomized, Double-Blind, Placebo-Controlled | 211 | 2-6 years | 0.5 mg BID Bumetanide or Placebo | 6 months | Change in CARS2 total raw score | No statistically significant difference between bumetanide and placebo groups.[1][3] |
Comparison with Alternative Pharmacological Treatments
While bumetanide was investigated for the core symptoms of ASD, other medications are approved for treating associated symptoms, primarily irritability. A direct head-to-head comparison trial between bumetanide and these alternatives for core ASD symptoms has not been conducted.
Table 3: Comparison of Bumetanide with FDA-Approved Medications for ASD-Associated Irritability
| Drug | Mechanism of Action | Target Symptoms | Efficacy Evidence |
| Bumetanide | NKCC1 co-transporter inhibitor; intended to lower intracellular chloride and restore inhibitory GABAergic function. | Core symptoms of ASD (social communication deficits, repetitive behaviors). | Initial studies suggested efficacy, but large Phase III trials failed to replicate these findings.[1][5] |
| Risperidone | Atypical antipsychotic; dopamine and serotonin receptor antagonist. | Irritability, aggression, self-injurious behavior in ASD. | FDA-approved for irritability in children and adolescents with ASD.[7][8] |
| Aripiprazole | Atypical antipsychotic; partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and antagonist at 5-HT2A receptors. | Irritability, aggression, self-injurious behavior in ASD. | FDA-approved for irritability in children and adolescents with ASD.[7][8] |
Experimental Protocols
Key Experiment: Phase III Clinical Trial (SIGN 1 & SIGN 2)
Objective: To evaluate the efficacy and safety of bumetanide oral liquid formulation in children and adolescents with ASD.[10][11][12]
Design: Two international, multi-center, randomized, double-blind, placebo-controlled, parallel-group studies.[1][3][12]
Participants:
-
SIGN 1: 211 children and adolescents aged 7 to 17 years with a diagnosis of ASD.[1][3]
-
SIGN 2: 211 children aged 2 to 6 years with a diagnosis of ASD.[1][3]
Intervention:
-
Treatment Group: Bumetanide oral solution (0.5 mg) administered twice daily (BID).[1][10]
-
Control Group: Placebo oral solution administered twice daily (BID).[1][10]
-
Duration: 6-month double-blind treatment period.[1][10] This was to be followed by a 6-month open-label period where all participants would receive bumetanide.[13]
Primary Efficacy Endpoint:
-
Change in the Childhood Autism Rating Scale 2 (CARS2) total raw score from baseline to Week 26.[1][3]
Secondary Efficacy Endpoints:
-
Changes in Social Responsiveness Scale-2 (SRS-2), Clinical Global Impression (CGI) Scale, and Vineland Adaptive Behavior Scale.[1][3]
Safety Assessments:
-
Monitoring of treatment-emergent adverse events, with a focus on thirst, polyuria, and hypokalemia.[1]
Mandatory Visualizations
Signaling Pathway of Bumetanide's Proposed Mechanism of Action
Caption: Proposed Mechanism of Bumetanide in ASD.
Experimental Workflow of the SIGN Phase III Clinical Trials
Caption: Workflow of the SIGN Phase III Clinical Trials.
References
- 1. Bumetanide oral solution for the treatment of children and adolescents with autism spectrum disorder: Results from two randomized phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. French pharma firms terminate trials of bumetanide for autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 3. researchgate.net [researchgate.net]
- 4. biopharmadive.com [biopharmadive.com]
- 5. keep.health [keep.health]
- 6. A randomised controlled trial of bumetanide in the treatment of autism in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bumetanide Therapeutic Effect in Children and Adolescents With Autism Spectrum Disorder: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of bumetanide on neurobehavioral function in children and adolescents with autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment Effect of Bumetanide in Children With Autism Spectrum Disorder: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Bumetanide Oral Liquid Formulation in Children and Adolescents Aged From 7 to Less Than 18 Years Old With Autism Spectrum Disorder [clinicaltrials.servier.com]
- 11. Efficacy and Safety of Bumetanide Oral Liquid Formulation in Children Aged From 2 to Less Than 7 Years Old With Autism Spectrum Disorder. [clinicaltrials.servier.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bumetanide Sodium in a Laboratory Setting
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the research itself. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of bumetanide sodium, safeguarding laboratory personnel and minimizing environmental impact.
Core Safety and Handling Principles
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation[1]. Therefore, appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling and disposal activities for powdered forms should be conducted in a fume hood to prevent inhalation[2].
Physicochemical and Hazard Profile
The following table summarizes key data for this compound, crucial for risk assessment during handling and disposal.
| Property | Data | Reference |
| Acute Toxicity (Oral) | LD50: 4624 mg/kg (mouse) | [1] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
| pH (Injection Solution) | 6.8 - 7.8 | [3] |
| Combustibility | May be combustible at high temperatures. | [2] |
| Products of Combustion | Carbon oxides (CO, CO2), nitrogen oxides (NO, NO2...). | [2] |
Step-by-Step Disposal Protocols
A multi-faceted approach is necessary for the disposal of this compound, depending on the form of the waste. Sewer disposal is explicitly not recommended[3].
Protocol 1: Disposal of Unused or Expired this compound (Solid)
-
Containment : Ensure the material is in a securely sealed, clearly labeled container. Do not open the container outside of a fume hood.
-
Waste Segregation : This material should be treated as hazardous chemical waste. Do not mix it with non-hazardous laboratory trash.
-
Packaging for Disposal :
-
Place the primary container inside a larger, secondary container.
-
Label the outer container clearly as "Hazardous Waste: this compound" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
-
-
Storage : Store the packaged waste in a designated, secure hazardous waste accumulation area, away from incompatible materials[2].
-
Final Disposal : Arrange for pickup and disposal through a licensed hazardous waste disposal contractor, in accordance with all regulations[4].
Protocol 2: Management of Spills
-
Evacuation : Non-essential personnel should be evacuated from the affected area[5].
-
Ventilation : Ensure the area is well-ventilated, preferably within a fume hood if the spill is manageable.
-
Containment : If it is safe to do so, contain the source of the spill[5].
-
Cleanup :
-
For solid spills, use a shovel to carefully place the material into a convenient, sealable waste disposal container[2].
-
For liquid spills (solutions), cover with a non-combustible, absorbent material such as sand, earth, or vermiculite[4].
-
Collect the absorbent material and place it into a labeled, sealed container for disposal[5].
-
-
Decontamination : Thoroughly clean the spill area[5]. Finish by spreading water on the contaminated surface and collecting the rinsate as hazardous waste[2].
-
Disposal : The sealed container with the spill cleanup material should be disposed of as hazardous waste via a licensed contractor[4].
Protocol 3: Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal to protect custodial staff and the environment[6].
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection : Collect the rinsate from all three rinses. This rinsate must be treated as hazardous aqueous waste and should not be poured down the drain.
-
Container Disposal : After triple rinsing, scratch out or remove all labels from the container to protect proprietary information and prevent misuse[7][8]. The container can then be disposed of in the regular laboratory glassware or plastic waste stream.
-
Rinsate Disposal : The collected rinsate should be stored in a clearly labeled hazardous waste container and disposed of through your institution's EHS-approved waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for this compound waste streams.
References
- 1. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. medline.com [medline.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Bumetanide Sodium
Essential protocols for the safe handling, use, and disposal of Bumetanide sodium in a laboratory setting, ensuring the well-being of researchers and the integrity of scientific work. This guide provides immediate, procedural, and step-by-step instructions for laboratory professionals working with this compound, a potent loop diuretic. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe research environment.
Personal Protective Equipment (PPE) and Safe Handling
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is paramount to prevent inhalation, skin, and eye contact. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.[1] | Protects against irritation and serious eye damage from dust particles or splashes.[2] |
| Skin Protection | Wear a disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.[3] Use two pairs of chemotherapy-grade gloves.[4] | Prevents skin irritation and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Respiratory Protection | A NIOSH-certified N95 or N100 respirator is strongly recommended, especially when handling the powder form or when airborne particles may be generated.[4] | Minimizes the risk of respiratory tract irritation and systemic effects from inhalation.[2] |
Handling Procedures:
-
Engineering Controls: All manipulations of this compound powder should be conducted in a certified chemical fume hood or a Class I Biological Safety Cabinet to minimize inhalation exposure.[5]
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[6]
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
-
Occupational Exposure Limits
The following table outlines established occupational exposure limits for Bumetanide. These values represent the maximum airborne concentration to which a worker may be exposed over a specified period without adverse health effects.
| Jurisdiction/Organization | Exposure Limit (Time-Weighted Average) |
| Greece | 2 mg/m³ |
| Hungary | 2 mg/m³ |
| Japan | 2 mg/m³ (Ceiling) |
| Latvia | 0.5 mg/m³ |
| Poland | 0.5 mg/m³ |
| USA (OSHA) | 2 mg/m³ |
Data sourced from a 2016 Safety Data Sheet.[6]
Operational and Disposal Plan
A clear and robust plan for the disposal of this compound and associated waste is essential for laboratory safety and environmental protection.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, separate all this compound waste from non-hazardous trash. This includes unused or expired product, contaminated personal protective equipment (gloves, gowns, masks), and any labware that has come into contact with the chemical.
-
Containment: Place all segregated waste into a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be kept closed when not in use. For cytotoxic and cytostatic medicines, a purple-lidded container is often used to denote the hazardous status.[1][4]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company. The primary method of disposal for pharmaceutical waste is incineration.[4]
-
Do Not:
-
Dispose of this compound down the drain.
-
Mix with general laboratory or office waste.
-
Attempt to neutralize the chemical without proper training and equipment.
-
Experimental Protocol: Stability-Indicating RP-HPLC Method for Bumetanide
The following provides a detailed methodology for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the stability of Bumetanide. This method is crucial for quality control and formulation studies.
1. Materials and Reagents:
-
Bumetanide reference standard
-
Bumetanide sample (e.g., tablets)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of an acidic aqueous solution and an organic solvent, such as 0.1% formic acid in water and acetonitrile in a specific ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: 254 nm.
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the desired ratio and degas before use.
-
Standard Solution Preparation: Accurately weigh a known amount of Bumetanide reference standard and dissolve it in a suitable diluent (often the mobile phase) to achieve a known concentration.
-
Sample Solution Preparation: For tablets, weigh and finely powder a specific number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Bumetanide, transfer it to a volumetric flask, add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution before injection.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area reproducibility, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
Record the chromatograms and integrate the peak area for Bumetanide.
5. Calculation: Calculate the concentration of Bumetanide in the sample by comparing the peak area of the sample to the peak area of the standard solution.
Forced Degradation Studies (Stability Indicating): To validate the method as "stability-indicating," forced degradation studies are performed. This involves subjecting the Bumetanide sample to stress conditions such as:
-
Acid Hydrolysis: Heating with a dilute acid (e.g., 0.1N HCl).
-
Base Hydrolysis: Heating with a dilute base (e.g., 0.1N NaOH).
-
Oxidative Degradation: Treating with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposing the solid or solution to high temperatures.
-
Photolytic Degradation: Exposing the solution to UV light.
The stressed samples are then analyzed using the developed HPLC method to ensure that any degradation products are well-separated from the parent Bumetanide peak, demonstrating the method's specificity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
